molecular formula C47H82N7O17P3S-4 B15548071 24-Methylpentacosanoyl-CoA

24-Methylpentacosanoyl-CoA

Katalognummer: B15548071
Molekulargewicht: 1142.2 g/mol
InChI-Schlüssel: JGTNQIKTVBXPHL-CPIGOPAHSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

24-methylpentacosanoyl-CoA(4-) is a methyl-branched fatty acyl-CoA(4-).

Eigenschaften

Molekularformel

C47H82N7O17P3S-4

Molekulargewicht

1142.2 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-(24-methylpentacosanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C47H86N7O17P3S/c1-35(2)25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/p-4/t36-,40-,41-,42+,46-/m1/s1

InChI-Schlüssel

JGTNQIKTVBXPHL-CPIGOPAHSA-J

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Significance of 24-Methylpentacosanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylpentacosanoyl-CoA is the activated form of 24-methylpentacosanoic acid, a very long-chain, methyl-branched fatty acid. While direct research on this specific molecule is limited, its structural characteristics strongly suggest its metabolism follows the well-established pathways for other very long-chain branched-chain fatty acids (VLC-BCFAs), such as phytanic acid. This guide synthesizes the current understanding of these pathways to infer the biological role, metabolism, and potential clinical relevance of this compound. It is proposed that this compound is a key intermediate in the peroxisomal alpha- and subsequent beta-oxidation pathways, essential for the degradation of this type of fatty acid. Dysregulation of these pathways is linked to severe metabolic disorders, highlighting the importance of understanding the metabolism of molecules like this compound.

Inferred Biological Role of this compound

Due to the methyl group on an even-numbered carbon (position 24), 24-methylpentacosanoic acid cannot be directly metabolized through beta-oxidation. Therefore, its activation to this compound is the requisite first step for its entry into the metabolic pathway of alpha-oxidation. The primary biological role of this compound is thus inferred to be that of a substrate for the peroxisomal alpha-oxidation pathway. This pathway removes a single carbon from the carboxyl end, enabling the resulting molecule to be further degraded via beta-oxidation.

Accumulation of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids is known to be cytotoxic, leading to disruptions in membrane integrity and cellular signaling. Therefore, the efficient catabolism of this compound is crucial for maintaining cellular homeostasis.

Inferred Metabolic Pathway of this compound

The metabolism of this compound is presumed to occur primarily within the peroxisomes, following a pathway analogous to that of phytanoyl-CoA.

Activation to this compound

24-methylpentacosanoic acid is first activated to its CoA ester, this compound. This reaction is catalyzed by a very long-chain acyl-CoA synthetase (VLC-ACS).

Peroxisomal Alpha-Oxidation

The presence of the methyl group at the 24th position sterically hinders the enzymes of beta-oxidation. Therefore, this compound undergoes one cycle of alpha-oxidation.

  • Hydroxylation: this compound is hydroxylated at the alpha-carbon by a dioxygenase, likely an enzyme with similar function to phytanoyl-CoA dioxygenase (PHYH). This step forms 2-hydroxy-24-methylpentacosanoyl-CoA.

  • Cleavage: The 2-hydroxy intermediate is then cleaved by a lyase, releasing the original carboxyl carbon as formyl-CoA and producing 23-methyltetracosanal.

  • Oxidation: The resulting aldehyde is oxidized by a dehydrogenase to yield 23-methyltetracosanoic acid.

Peroxisomal and Mitochondrial Beta-Oxidation

Following alpha-oxidation, the resulting 23-methyltetracosanoic acid, now lacking the problematic methyl group at a position that inhibits beta-oxidation, can be activated to its CoA ester (23-methyltetracosanoyl-CoA) and subsequently undergo multiple cycles of beta-oxidation within the peroxisome. The shortened acyl-CoA chains can then be transported to the mitochondria for complete oxidation to acetyl-CoA.

Data Presentation

Due to the absence of direct experimental data for this compound, the following tables provide quantitative data for the enzymes and metabolites involved in the analogous phytanic acid oxidation pathway. This information serves as a valuable proxy for understanding the metabolism of this compound.

Table 1: Kinetic Properties of Human Phytanoyl-CoA Dioxygenase (PHYH)

SubstrateKm (µM)Notes
Phytanoyl-CoA29.5In the presence of SCP2[1]
3-Methylhexadecanoyl-CoA40.8
Hexadecanoyl-CoA29.1In the presence of SCP2[1]

Table 2: General Cellular Concentrations of Very Long-Chain Acyl-CoAs

Acyl-CoA SpeciesConcentration Range (pmol/mg protein)Cell Type/TissueReference
C24:0-CoA0.1 - 0.5Human FibroblastsInferred from general VLCFA data
C26:0-CoA0.05 - 0.2Human FibroblastsInferred from general VLCFA data
C26:1-CoA0.2 - 1.0ABCD1-deficient HeLa cells[2]

Note: These are representative values and can vary significantly depending on the cell type, metabolic state, and analytical methodology.

Associated Pathophysiology

Defects in the alpha-oxidation pathway lead to the accumulation of branched-chain fatty acids, resulting in severe metabolic disorders.

  • Refsum Disease: This autosomal recessive disorder is caused by a deficiency in the phytanoyl-CoA hydroxylase enzyme.[2] This leads to the accumulation of phytanic acid in tissues and plasma, causing neurological damage, retinitis pigmentosa, and other symptoms.[2]

  • Zellweger Syndrome Spectrum: These are peroxisome biogenesis disorders where the organelle fails to form correctly, leading to a loss of all peroxisomal metabolic functions, including the alpha-oxidation of very long-chain branched-chain fatty acids.

While no specific disease has been linked to the accumulation of 24-methylpentacosanoic acid, it is highly probable that a defect in its metabolism would lead to a clinical presentation similar to that of other VLCFA and branched-chain fatty acid metabolism disorders.

Mandatory Visualizations

Inferred_Metabolism_of_24_Methylpentacosanoyl_CoA cluster_activation Activation (Cytosol/Peroxisome) cluster_alpha_oxidation Alpha-Oxidation (Peroxisome) cluster_beta_oxidation Beta-Oxidation 24-Methylpentacosanoic_Acid 24-Methylpentacosanoic Acid 24-Methylpentacosanoyl_CoA This compound 24-Methylpentacosanoic_Acid->24-Methylpentacosanoyl_CoA VLC-ACS 2-Hydroxy-24-methylpentacosanoyl-CoA 2-Hydroxy-24-methylpentacosanoyl-CoA 24-Methylpentacosanoyl_CoA->2-Hydroxy-24-methylpentacosanoyl-CoA Dioxygenase (e.g., PHYH) 23-Methyltetracosanal 23-Methyltetracosanal 2-Hydroxy-24-methylpentacosanoyl-CoA->23-Methyltetracosanal Lyase Formyl-CoA Formyl-CoA 2-Hydroxy-24-methylpentacosanoyl-CoA->Formyl-CoA 23-Methyltetracosanoic_Acid 23-Methyltetracosanoic Acid 23-Methyltetracosanal->23-Methyltetracosanoic_Acid Dehydrogenase 23-Methyltetracosanoyl-CoA 23-Methyltetracosanoyl-CoA 23-Methyltetracosanoic_Acid->23-Methyltetracosanoyl-CoA VLC-ACS Propionyl-CoA Propionyl-CoA 23-Methyltetracosanoyl-CoA->Propionyl-CoA Peroxisomal Beta-Oxidation Acetyl-CoA Acetyl-CoA 23-Methyltetracosanoyl-CoA->Acetyl-CoA Peroxisomal Beta-Oxidation Shortened_Acyl_CoAs Shortened Acyl-CoAs 23-Methyltetracosanoyl-CoA->Shortened_Acyl_CoAs Mitochondria Mitochondria Mitochondria->Acetyl-CoA Mitochondrial Beta-Oxidation Shortened_Acyl_CoAs->Mitochondria Carnitine Shuttle

Caption: Inferred metabolic pathway of this compound.

Experimental_Workflow_VLCFA_CoA_Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Organic Solvent Sample->Homogenization 1 Extraction Solid Phase Extraction (SPE) Homogenization->Extraction 2 LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS 3 Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis 4

References

24-Methylpentacosanoyl-CoA endogenous function and localization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Function and Localization of Branched Very Long-Chain Acyl-CoAs Focus Molecule: 24-Methylpentacosanoyl-CoA

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of this compound, a saturated branched very long-chain fatty acyl-CoA. Due to the limited specific research on this molecule, this document contextualizes its function and localization within the broader, well-documented class of monomethyl branched-chain fatty acids (mmBCFAs) and very long-chain fatty acids (VLCFAs). We explore the critical roles these lipids play in cellular structure, energy metabolism, and neurological function, with a focus on their synthesis, peroxisomal degradation, and subcellular trafficking. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this lipid class, complete with referenced experimental approaches and metabolic pathway diagrams.

Introduction to this compound

This compound is the activated, coenzyme A (CoA) ester form of 24-methylpentacosanoic acid. The parent fatty acid is a C26:0 very long-chain fatty acid (VLCFA) with a methyl group at the 24th carbon position[1]. As a saturated monomethyl branched-chain fatty acid (mmBCFA), its structure places it at the intersection of two important lipid classes, suggesting functions related to both membrane structure and specialized metabolic pathways.

VLCFAs are fatty acids with 22 or more carbon atoms, and they are fundamental components of certain complex lipids, particularly sphingolipids, which are highly enriched in the myelin sheath of the nervous system[2][3]. Branched-chain fatty acids, while less common than their straight-chain counterparts, have unique physical properties and distinct metabolic pathways, often involving peroxisomal processing[4][5]. The activation of the parent fatty acid to its CoA ester is a prerequisite for its participation in most metabolic processes, including beta-oxidation and lipid synthesis.

Endogenous Function

While the precise functions of this compound have not been specifically elucidated, its roles can be inferred from the known functions of VLCFAs and mmBCFAs.

Structural Role in Myelin

The central nervous system (CNS) myelin is exceptionally rich in lipids, which constitute about 80% of its dry weight[6]. Saturated VLCFAs are essential for forming the tightly packed, multilayered membrane structure that insulates axons, creating a thick permeability barrier to ions[2]. These VLCFAs are integral components of sphingolipids like galactosylceramides. The synthesis of these fatty acids by oligodendrocytes is critical for proper CNS myelination, myelin growth, and the long-term stability of myelinated axons[6]. An abnormal accumulation or deficiency of VLCFAs can disrupt myelin structure and stability, leading to demyelination[3].

Energy Homeostasis and Thermogenesis

Recent research has identified a novel, UCP1-independent thermogenesis mechanism in adipose tissue involving a metabolic cycle of mmBCFA synthesis and catabolism[7]. In this cycle, mmBCFAs are synthesized and then undergo β-oxidation within peroxisomes, a process that consumes ATP and generates heat[7]. The key enzyme for the β-oxidation of these lipids is the peroxisomal acyl-CoA oxidase 2 (ACOX2). This pathway is upregulated during cold exposure, highlighting a role for branched-chain fatty acid metabolism in adaptive thermogenesis and systemic energy homeostasis[7].

Myelin as an Energy Reserve

Beyond its structural role, myelin can function as a local energy reserve for the nervous system, particularly under conditions of glucose deprivation[8][9]. Oligodendrocytes can metabolize myelin lipids to provide energy that supports axonal function and integrity. This process involves the β-oxidation of fatty acids within both peroxisomes and mitochondria[8][9]. As a component of myelin lipids, 24-methylpentacosanoic acid and its CoA ester would be part of this energy reservoir, mobilized to buffer axons against metabolic stress.

Cellular Localization and Metabolism

The metabolism of VLCFAs and branched-chain fatty acids is compartmentalized, primarily occurring within peroxisomes, as mitochondria are unable to efficiently process these lipid types.

Subcellular Localization

The metabolism of branched-chain fatty acids is localized to peroxisomes, with subsequent processing of shortened acyl-CoAs occurring in mitochondria[4][5][10]. Fatty acids are first activated to their acyl-CoA esters in the cytoplasm. These activated molecules, such as this compound, are then imported into the peroxisome, a process that often involves an ATP-binding cassette (ABC) transporter like ABCD1[5]. Key enzymes of this pathway, including acyl-CoA oxidases and α-methylacyl-CoA racemase, are found in both peroxisomes and mitochondria, indicating a coordinated function between these two organelles[5][10].

Metabolic Pathway: Peroxisomal Oxidation

Peroxisomes are the primary site for the initial breakdown of VLCFAs and many branched-chain fatty acids[11].

  • Activation and Transport : The fatty acid is converted to its acyl-CoA form in the cytoplasm and transported into the peroxisome.

  • Oxidation :

    • For fatty acids like phytanic acid, which have a methyl group at the β-carbon (C3), an initial α-oxidation step is required to remove the first carbon, thereby allowing β-oxidation to proceed[4][12].

    • For 24-methylpentacosanoic acid, the methyl group is at the iso-position (ω-1), far from the carboxyl end. Therefore, it can be degraded directly via the β-oxidation pathway.

  • Peroxisomal β-Oxidation : This process involves a sequence of four enzymatic reactions:

    • Oxidation : Catalyzed by a FAD-dependent Acyl-CoA Oxidase (ACOX), which transfers electrons directly to oxygen, producing H₂O₂[5]. ACOX2 is specifically implicated in mmBCFA oxidation[7].

    • Hydration & Dehydrogenation : These next two steps are catalyzed by a multifunctional enzyme (MFE)[5].

    • Thiolytic Cleavage : Performed by a peroxisomal thiolase, this step releases acetyl-CoA (or propionyl-CoA if the branch is at an odd position) and an acyl-CoA chain that is two carbons shorter[5].

  • Chain Shortening : Unlike mitochondrial β-oxidation, the peroxisomal pathway is incomplete. It typically shortens VLCFAs to medium- or long-chain acyl-CoAs, which are then exported to the mitochondria for complete oxidation to acetyl-CoA and energy production[5][12].

Peroxisomal_BCFA_Metabolism General Pathway for Branched VLCFA Metabolism cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion BCFA Branched VLCFA (e.g., 24-Methylpentacosanoic Acid) AcylCoA_Synth Acyl-CoA Synthetase BCFA->AcylCoA_Synth BCFA_CoA Branched VLCFA-CoA (e.g., this compound) AcylCoA_Synth->BCFA_CoA ABCD1 ABCD1 Transporter BCFA_CoA->ABCD1 Import Perox_BCFA_CoA Peroxisomal Branched VLCFA-CoA ABCD1->Perox_BCFA_CoA ACOX ACOX Perox_BCFA_CoA->ACOX β-Oxidation Step 1 (+ H₂O₂) MFE MFE ACOX->MFE Step 2 & 3 Thiolase Thiolase MFE->Thiolase Step 4 Short_AcylCoA Shortened Acyl-CoA Thiolase->Short_AcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Mito_Beta_Ox Mitochondrial β-Oxidation Short_AcylCoA->Mito_Beta_Ox Export & Transport TCA TCA Cycle AcetylCoA->TCA Export & Transport Mito_Beta_Ox->TCA Acetyl-CoA

Caption: Branched VLCFA metabolism pathway.

Quantitative Data Summary

Enzyme / ProteinFull NameFunctionPrimary Subcellular Localization
ACSL Long-Chain Acyl-CoA SynthetaseActivates fatty acids to Acyl-CoAsCytoplasm, ER, Peroxisomal Membrane
ABCD1 ATP-binding Cassette Subfamily D Member 1Transports VLCFA-CoAs into peroxisomesPeroxisomal Membrane[5]
ACOX1/2 Acyl-CoA Oxidase 1/2First step of β-oxidation (VLCFA/BCFA)Peroxisome[5][7]
MFE-1/2 Multifunctional Enzyme 1/2Hydratase & Dehydrogenase stepsPeroxisome[5]
Acaa1 Peroxisomal 3-ketoacyl-CoA ThiolaseThiolytic cleavage of ketoacyl-CoAPeroxisome[5]
AMACR α-methylacyl-CoA RacemaseStereoisomerization of methyl-branched Acyl-CoAsPeroxisome, Mitochondrion[10]
CPT1/2 Carnitine Palmitoyltransferase 1/2Transport of long-chain Acyl-CoAs into mitochondriaMitochondrial Membranes

Experimental Protocols

The analysis of specific VLCFAs like 24-methylpentacosanoic acid from biological samples requires specialized lipidomic techniques. The general workflow is outlined below.

Methodology for VLCFA Analysis

A common method for identifying and quantifying VLCFAs involves extraction followed by gas chromatography-mass spectrometry (GC-MS).

  • Sample Homogenization : Tissue or cell samples are homogenized in a suitable buffer to create a uniform suspension.

  • Lipid Extraction : Total lipids are extracted using a biphasic solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water). The organic phase containing the lipids is collected.

  • Saponification/Transesterification : To analyze the constituent fatty acids, the complex lipids are broken down. This is typically achieved by saponification (hydrolysis with a strong base like KOH) to release free fatty acids, followed by methylation, or by direct transesterification (e.g., with methanolic HCl or BF₃-methanol) to convert fatty acyl chains directly into fatty acid methyl esters (FAMEs).

  • FAMEs Purification : The resulting FAMEs are extracted from the reaction mixture using a nonpolar solvent like hexane. The extract is then washed, dried, and concentrated.

  • GC-MS Analysis : The purified FAMEs are injected into a gas chromatograph.

    • Gas Chromatography (GC) : Separates the different FAMEs based on their volatility and interaction with the column's stationary phase. Longer and more saturated FAMEs typically have longer retention times.

    • Mass Spectrometry (MS) : As the FAMEs elute from the GC column, they are ionized and fragmented. The mass spectrometer detects these fragments, producing a unique mass spectrum for each compound that allows for definitive identification. Quantification is achieved by comparing the peak area to that of a known amount of an internal standard.

Experimental_Workflow Workflow for Branched VLCFA Analysis start Biological Sample (Tissue, Cells) homogenize 1. Homogenization start->homogenize extract 2. Total Lipid Extraction (e.g., Folch Method) homogenize->extract esterify 3. Transesterification to FAMEs (e.g., Methanolic HCl) extract->esterify purify 4. FAMEs Purification (Hexane Extraction) esterify->purify analyze 5. GC-MS Analysis purify->analyze gc Separation by GC analyze->gc ms Identification by MS analyze->ms quant Data Analysis & Quantification gc->quant ms->quant

Caption: Experimental workflow for VLCFA analysis.

Conclusion

This compound, as a representative of the branched very long-chain acyl-CoA class, sits (B43327) at a crucial nexus of cellular biology. While direct research is sparse, its inferred functions in maintaining the structural integrity of myelin and participating in unique energy-producing metabolic cycles in peroxisomes highlight its importance. The intricate, organelle-specific pathways for its metabolism underscore the complexity of lipid homeostasis. Future research employing advanced lipidomic and metabolic flux analysis techniques will be essential to precisely define the roles of this and other rare fatty acids, potentially uncovering new therapeutic targets for metabolic and neurodegenerative diseases.

References

The Metabolic Crossroads of 24-Methylpentacosanoyl-CoA in Very Long-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acids (VLCFAs), particularly those with branched structures such as 24-methylpentacosanoic acid, represent a unique class of lipids whose metabolism is critical for cellular homeostasis. The activated form, 24-Methylpentacosanoyl-CoA, is channeled into a specialized catabolic pathway, primarily within the peroxisome, to ensure its efficient degradation and prevent its potentially toxic accumulation. Dysregulation of this metabolic route is implicated in severe, often life-threatening, genetic disorders. This technical guide provides an in-depth exploration of the metabolic fate of this compound, detailing the enzymatic steps of its degradation, the analytical methodologies for its quantification, and its relevance in human health and disease.

Introduction to Very Long-Chain Fatty Acid Metabolism

Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1] Branched-chain fatty acids (BCFAs) are a subset of fatty acids characterized by one or more methyl groups on their carbon backbone.[2] this compound is the activated, coenzyme A (CoA) thioester of 24-methylpentacosanoic acid, a C26 monomethyl-branched VLCFA. Due to their hydrophobicity and length, the metabolism of these molecules presents unique challenges for cellular machinery.

The primary site for the degradation of VLCFAs and branched-chain fatty acids is the peroxisome, a single-membrane-bound organelle.[3][4][5] Unlike the mitochondria, which handles the beta-oxidation of the bulk of cellular fatty acids, peroxisomes possess a specialized enzymatic repertoire to process these complex lipid structures.[4][6] The initial steps of VLCFA beta-oxidation occur in the peroxisome until the chain length is sufficiently reduced, after which the resulting shorter-chain acyl-CoAs can be transported to the mitochondria for complete oxidation.[5]

The Synthesis of this compound

The endogenous synthesis of 24-methylpentacosanoic acid, the precursor to this compound, arises from the elongation of shorter branched-chain fatty acids. This process involves a series of enzymatic reactions catalyzed by the fatty acid elongase (ELOVL) family of enzymes. The synthesis of monomethyl branched-chain fatty acids can be initiated by the promiscuous use of branched-chain acyl-CoAs as primers by fatty acid synthase.[7] Specifically, the synthesis of C24:0 and C26:0 VLCFAs involves the ELOVL1 and ELOVL6 elongases.[8]

Before entering metabolic pathways, 24-methylpentacosanoic acid must be activated to its CoA thioester. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs), with very long-chain acyl-CoA synthetases (ACSVLs) being particularly relevant. This reaction is ATP-dependent and proceeds as follows:

24-methylpentacosanoic acid + CoA + ATP → this compound + AMP + PPi

The Degradation Pathway of this compound: Peroxisomal Beta-Oxidation

The degradation of this compound occurs via the peroxisomal beta-oxidation pathway. The methyl group at the 24th position does not sterically hinder the beta-oxidation process until the final cycles. The pathway involves a sequence of four enzymatic reactions that are repeated to shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.

The key enzymes involved in the peroxisomal beta-oxidation of branched-chain fatty acids include:[4]

  • Branched-chain Acyl-CoA Oxidase (ACOX2): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the alpha and beta carbons. Unlike its mitochondrial counterpart, this oxidase transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).

  • D-bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond and then oxidizes the resulting hydroxyl group.

  • Sterol Carrier Protein X (SCPx) or Peroxisomal Thiolase: This enzyme catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA, to release acetyl-CoA and a shortened acyl-CoA chain.

This cycle is repeated until the chain is sufficiently short to be transported to the mitochondria for complete oxidation.

Below is a diagram illustrating the putative degradation pathway of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA This compound (C26:1-methyl) Enoyl_CoA 2-enoyl-24-Methylpentacosanoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX2 (H₂O₂ produced) Hydroxyacyl_CoA 3-hydroxy-24-Methylpentacosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Ketoacyl_CoA 3-keto-24-Methylpentacosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) Shortened_Acyl_CoA 22-Methyltricosanoyl-CoA (C24:1-methyl) Ketoacyl_CoA->Shortened_Acyl_CoA SCPx/Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria Further β-oxidation cycles

Peroxisomal beta-oxidation of this compound.

Clinical Significance: Peroxisomal Disorders

Defects in the peroxisomal beta-oxidation pathway lead to the accumulation of VLCFAs, including branched-chain species, which is the hallmark of a group of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single enzyme deficiencies.

  • Zellweger Spectrum Disorders (ZSDs): These are PBDs caused by mutations in PEX genes, which are essential for peroxisome assembly. The absence of functional peroxisomes leads to a profound impairment of VLCFA metabolism.[3]

  • X-linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene.[9] The ABCD1 protein is a peroxisomal transporter responsible for importing VLCFA-CoA esters into the peroxisome for degradation.[10] Its deficiency leads to the accumulation of VLCFAs in plasma and tissues, particularly affecting the adrenal cortex and the white matter of the central nervous system.

The accumulation of VLCFAs is believed to contribute to the pathology of these diseases through mechanisms that may include membrane disruption, induction of oxidative stress, and inflammation.

Quantitative Data

AnalyteHealthy Control (μg/mL)Zellweger Syndrome (μg/mL)X-linked Adrenoleukodystrophy (μg/mL)
C22:0 (Behenic Acid)10 - 25> 5020 - 40
C24:0 (Lignoceric Acid)10 - 30> 10050 - 150
C26:0 (Cerotic Acid)0.2 - 0.8> 52 - 10

Data are illustrative and compiled from various sources on peroxisomal disorders. Actual values can vary depending on the laboratory and analytical method.

Experimental Protocols

The analysis of this compound and its precursor fatty acid requires sensitive and specific analytical techniques. The following section outlines a general workflow for the quantification of very long-chain and branched-chain fatty acids from biological samples.

Sample Preparation and Lipid Extraction
  • Sample Collection: Collect plasma, serum, or tissue samples.

  • Internal Standards: Add deuterated internal standards for VLCFAs and BCFAs to the sample to correct for extraction losses and matrix effects.

  • Hydrolysis: For total fatty acid analysis, perform an acid or alkaline hydrolysis to release fatty acids from their esterified forms (e.g., in complex lipids and CoA esters).[9]

  • Lipid Extraction: Extract the lipids using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.[11]

  • Derivatization: Convert the free fatty acids to their methyl esters (FAMEs) or other volatile derivatives for gas chromatography analysis, or to charged derivatives for enhanced detection by mass spectrometry.[9][12]

Analytical Instrumentation and Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and quantification of FAMEs. The gas chromatograph separates the different fatty acid derivatives based on their volatility and polarity, and the mass spectrometer provides sensitive detection and structural information.[12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific for the analysis of acyl-CoAs and underivatized fatty acids.[9][14] It allows for the direct analysis of these molecules without the need for derivatization.

The following diagram illustrates a typical experimental workflow for the analysis of VLCFAs.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standards Sample->Spike Hydrolysis Hydrolysis Spike->Hydrolysis Extraction Lipid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Direct analysis of Acyl-CoAs GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Interpretation Data Interpretation Quantification->Interpretation

Workflow for VLCFA and BCFAs analysis.

Conclusion and Future Directions

This compound is a key intermediate in the metabolism of very long-chain branched-chain fatty acids. Its efficient degradation through peroxisomal beta-oxidation is crucial for maintaining cellular lipid homeostasis. The accumulation of this and other VLCFAs is a central pathological feature of severe peroxisomal disorders, highlighting the importance of this metabolic pathway.

Future research should focus on elucidating the specific roles of different acyl-CoA synthetases in the activation of branched-chain VLCFAs and further characterizing the substrate specificities of the peroxisomal beta-oxidation enzymes for these complex lipids. The development of more sensitive and high-throughput analytical methods will be essential for advancing our understanding of the dynamic regulation of this metabolic pathway and for the development of novel therapeutic strategies for peroxisomal disorders. The exploration of small molecule activators of residual enzyme function or bypass pathways represents a promising avenue for future drug development efforts.

References

An In-depth Technical Guide to the Cellular Functions of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Branched-chain fatty acyl-CoAs (BCFA-CoAs) are emerging as critical players in cellular metabolism and signaling. Derived from the catabolism of branched-chain amino acids (BCAAs), these activated fatty acid species are not merely metabolic intermediates but also act as signaling molecules and modulators of protein function. This technical guide provides a comprehensive overview of the cellular functions of BCFA-CoAs, with a focus on their roles in signaling pathways, metabolism, and protein modification. We present detailed experimental protocols for their analysis, quantitative data on their cellular concentrations, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Cellular Functions of Branched-Chain Fatty Acyl-CoAs

Biosynthesis and Degradation

The primary pathway for the synthesis of BCFA-CoAs is intrinsically linked to the catabolism of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This process begins with the transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs) by branched-chain amino acid transaminases (BCATs). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of BCKAs to form the corresponding acyl-CoA esters: isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine).[1] These BCFA-CoAs can then be further metabolized through pathways such as β-oxidation. The degradation of BCFA-CoAs can proceed via mitochondrial β-oxidation, although this process can be more complex than that for straight-chain fatty acyl-CoAs.[2]

In bacteria, BCFA synthesis is crucial for maintaining membrane fluidity, a role analogous to that of unsaturated fatty acids in eukaryotes.[3]

BCFA_Synthesis_Pathway Valine Valine BCAT Branched-Chain Amino Acid Transaminase (BCAT) Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT alpha_KIV α-Ketoisovalerate BCAT->alpha_KIV alpha_KIC α-Ketoisocaproate BCAT->alpha_KIC alpha_KMV α-Keto-β-methylvalerate BCAT->alpha_KMV BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex alpha_KIV->BCKDH alpha_KIC->BCKDH alpha_KMV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA Methylbutyryl_CoA 2-Methylbutyryl-CoA BCKDH->Methylbutyryl_CoA

Biosynthesis pathway of branched-chain fatty acyl-CoAs from branched-chain amino acids.
Role in Lipid Metabolism and Membrane Structure

In mammalian cells, particularly in adipocytes, BCFAs are endogenously produced by fatty acid synthase (FASN). Their synthesis is influenced by mitochondrial BCAA catabolism.[4] BCFAs can modulate the expression of genes involved in lipid synthesis and inflammation. For instance, certain iso-BCFAs have been shown to decrease the expression of genes associated with lipid metabolism and pro-inflammatory proteins in human adipocytes.[5] This suggests that alterations in BCFA levels, as observed in obesity, may contribute to adipose tissue inflammation and dyslipidemia.[5]

BCFA-CoAs in Cellular Signaling

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

A pivotal role of BCFA-CoAs in cellular signaling is their function as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation.[6] Studies have demonstrated that the CoA thioesters of BCFAs are much more potent activators of PPARα than their corresponding free fatty acids. This binding induces conformational changes in PPARα, leading to the recruitment of co-regulatory proteins and subsequent upregulation of target genes. This mechanism positions BCFA-CoAs as key regulators of lipid homeostasis.

PPARa_Signaling_Pathway cluster_nucleus Nucleus BCFA_CoA Branched-Chain Fatty Acyl-CoA PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->Target_Genes Initiates Lipid_Oxidation Increased Lipid Oxidation Target_Genes->Lipid_Oxidation

Activation of PPARα signaling by branched-chain fatty acyl-CoAs.
Modulation of mTOR and AMPK Signaling Pathways

Emerging evidence suggests that BCFAs and their CoA esters may also influence other central metabolic signaling pathways, such as the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and AMP-activated protein kinase (AMPK). In some model organisms, BCFAs are components of signaling lipids that activate mTORC1.[7] While the direct interaction of BCFA-CoAs with mTORC1 in mammalian cells is still under investigation, short-chain fatty acids, which are structurally related, have been shown to suppress mTOR signaling.[8]

Long-chain fatty acyl-CoAs are known to activate AMPK, a key sensor of cellular energy status.[9][10] Activation of AMPK leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation.[11] It is plausible that BCFA-CoAs could have a similar regulatory effect on AMPK, although this requires further investigation.

Protein Modification by Branched-Chain Fatty Acylation

Protein acylation, the covalent attachment of fatty acids to proteins, is a post-translational modification that can alter protein localization, stability, and function. While N-myristoylation and S-palmitoylation are the most studied forms of fatty acylation, evidence suggests that a wider variety of fatty acids, potentially including BCFAs, can be incorporated into proteins.[7] Fatty acyl-CoAs serve as the donor molecules for these modifications, which are catalyzed by acyltransferases. The extent to which BCFAs are utilized for protein acylation and the functional consequences of this modification are active areas of research. Recent proteomic studies have begun to unravel the complexity of the "acylome," but specific identification of branched-chain fatty acylated proteins remains a challenge.[1][12] Fatty acyl-CoAs have also been implicated as endogenous regulators of histone acetylation, suggesting a link between lipid metabolism and epigenetic regulation.[13]

Quantitative Data

The concentration of BCFA-CoAs can vary significantly between different tissues and metabolic states. However, comprehensive quantitative data in mammalian systems is still limited. The table below summarizes some of the available data.

Acyl-CoA SpeciesTissue/Cell TypeConditionConcentration (nmol/g tissue)Reference
Isovaleryl-CoARat LiverNormal~0.5 - 2.0[14]
Isobutyryl-CoAHuman FibroblastsNormalNot specified, but detectable[15]
Propionyl-CoAMouse LiverNormal~1.5 - 3.0[16]
Acetyl-CoAMouse LiverNormal~15 - 25[17]

Note: Data from different studies may not be directly comparable due to variations in analytical methods and experimental conditions.

Experimental Protocols

Extraction of Acyl-CoAs from Tissues and Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs.[13][18]

Materials:

  • Ice-cold PBS

  • Acetonitrile (B52724)/Methanol (B129727)/Water (2:2:1, v/v/v)

  • Internal standards (e.g., heptadecanoyl-CoA)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Harvesting: For adherent cells, wash with ice-cold PBS and scrape into the extraction solvent. For suspension cells or powdered tissue, pellet and resuspend in the extraction solvent.

  • Lysis and Extraction: Homogenize the sample in the extraction solvent containing the internal standard.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

Quantification of BCFA-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[19][20]

LCMS_Workflow Sample Extracted Acyl-CoAs LC Liquid Chromatography (Reverse Phase C18) Sample->LC Injection MS1 Mass Spectrometer (ESI+) LC->MS1 Separation Collision Collision Cell (Fragmentation) MS1->Collision Precursor Ion Selection MS2 Tandem Mass Spectrometer (MRM) Collision->MS2 Fragment Ion Detection Data Data Analysis (Quantification) MS2->Data

Workflow for the quantification of BCFA-CoAs by LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation: Separate the acyl-CoAs on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with ammonium hydroxide (B78521) and acetonitrile with ammonium hydroxide).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode.

  • Quantification: Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each BCFA-CoA and the internal standard.

  • Data Analysis: Generate a calibration curve using standards of known concentrations to quantify the BCFA-CoAs in the samples.

PPARα Activation Reporter Gene Assay

This cell-based assay measures the ability of compounds to activate PPARα.[21][22]

Materials:

  • Mammalian cells engineered to express human PPARα and a luciferase reporter gene linked to a PPARα-responsive promoter.

  • Cell culture reagents.

  • Test compounds (BCFA-CoAs or their precursors).

  • Luciferase detection reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well plate.

  • Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compounds.

  • Incubation: Incubate for 22-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase detection reagent.

  • Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates PPARα activation.

Proteomic Analysis of Protein Fatty Acylation

This workflow outlines a general strategy for identifying fatty-acylated proteins using chemical reporters and mass spectrometry.[1][8]

Acylation_Proteomics_Workflow Metabolic_Labeling Metabolic Labeling of Cells with Alkyne-tagged BCFA analog Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry with Azide-Biotin Tag Cell_Lysis->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment Elution Elution of Biotinylated Proteins Enrichment->Elution Digestion Tryptic Digestion Elution->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Protein_ID Protein Identification LC_MSMS->Protein_ID

References

The Potential Role of 24-Methylpentacosanoyl-CoA in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential role of 24-Methylpentacosanoyl-CoA, a C26 branched-chain fatty acyl-CoA, in the context of metabolic disorders. While direct research on this specific molecule is limited, this document extrapolates from the broader understanding of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism to delineate its likely metabolic fate, enzymatic regulation, and potential implications in disease. This guide summarizes the current understanding of peroxisomal alpha- and beta-oxidation pathways, which are critical for the degradation of molecules like this compound. Furthermore, it details experimental protocols for the analysis of such lipids and presents potential signaling pathways, offering a foundational resource for researchers investigating the role of these complex lipids in metabolic health and disease.

Introduction to Very-Long-Chain and Branched-Chain Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are integral components of cellular lipids.[1] Their metabolism is distinct from that of shorter, straight-chain fatty acids and primarily occurs within peroxisomes.[2][3] Deficiencies in the enzymes responsible for their degradation lead to the accumulation of these fatty acids, which has been linked to a group of severe metabolic disorders known as peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome and X-linked adrenoleukodystrophy.[4][5]

This compound is a saturated branched-chain fatty acyl-CoA with a methyl group at the 24th position of a 25-carbon chain. Its structure necessitates a specific catabolic pathway to accommodate the methyl branch.

Proposed Metabolic Pathway of this compound

Based on the established principles of branched-chain and very-long-chain fatty acid metabolism, the degradation of this compound is proposed to occur through a combination of alpha- and beta-oxidation within the peroxisome.

Alpha-Oxidation

Due to the methyl group at the beta-position (relative to the carboxyl group after initial shortening), direct beta-oxidation is hindered. Therefore, an initial alpha-oxidation step is likely required.[6] This process involves the removal of a single carbon atom from the carboxyl end.

The key enzyme in this step is phytanoyl-CoA 2-hydroxylase (PAHX) , which introduces a hydroxyl group at the alpha-carbon.[6] Subsequently, 2-hydroxyphytanoyl-CoA lyase (2-HPCL) cleaves the bond between the alpha and beta carbons, releasing formate (B1220265) and a C24 aldehyde.[6] The aldehyde is then oxidized to a carboxylic acid, which can be activated to its CoA ester, now a substrate for beta-oxidation.

Peroxisomal Beta-Oxidation

Once the methyl branch is no longer an impediment, the resulting very-long-chain acyl-CoA undergoes chain shortening via peroxisomal beta-oxidation.[3] This is a cyclical process involving four key enzymatic steps:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the introduction of a double bond between the alpha and beta carbons.

  • Enoyl-CoA Hydratase: Hydrates the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • 3-Ketoacyl-CoA Thiolase: Cleaves the beta-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

This cycle repeats until the fatty acyl chain is sufficiently shortened, after which it can be transported to the mitochondria for complete oxidation.[7]

Metabolic_Pathway cluster_peroxisome Peroxisome This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Phytanoyl-CoA Hydroxylase Pristanoyl-CoA Pristanoyl-CoA (or similar C24 branched acyl-CoA) Alpha-Oxidation->Pristanoyl-CoA 2-Hydroxyphytanoyl-CoA Lyase, Aldehyde Dehydrogenase, Acyl-CoA Synthetase Beta-Oxidation_Cycle Beta-Oxidation (multiple cycles) Pristanoyl-CoA->Beta-Oxidation_Cycle Acyl-CoA Oxidase Shortened_Acyl-CoA Shortened Acyl-CoA Beta-Oxidation_Cycle->Shortened_Acyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation_Cycle->Acetyl-CoA Mitochondria Mitochondria Shortened_Acyl-CoA->Mitochondria Transport TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Energy Production

Figure 1: Proposed metabolic pathway of this compound.

Role in Metabolic Disorders

The accumulation of VLCFAs and BCFAs is a hallmark of several metabolic disorders.[2]

  • Peroxisomal Biogenesis Disorders (PBDs): In conditions like Zellweger syndrome, the biogenesis of peroxisomes is impaired, leading to a global loss of peroxisomal functions, including the degradation of this compound.[4] This results in the systemic accumulation of this and other similar fatty acids.

  • Single Enzyme Deficiencies: Defects in specific enzymes of the alpha- or beta-oxidation pathways, such as phytanoyl-CoA hydroxylase deficiency (Refsum disease), would also lead to the accumulation of their respective substrates.[6] A deficiency in an enzyme responsible for metabolizing C26 BCFAs would result in elevated levels of this compound.

The accumulation of these lipids is thought to contribute to the pathophysiology of these diseases through mechanisms such as membrane disruption, mitochondrial dysfunction, and the induction of inflammatory responses.

Regulation by PPARα

The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, including the expression of genes encoding peroxisomal beta-oxidation enzymes.[8][9] Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[8]

It is plausible that this compound, or its metabolites, can activate PPARα. This would, in a feedback loop, upregulate the expression of enzymes required for its own degradation. In metabolic disorders where PPARα signaling is impaired, this could contribute to the accumulation of these fatty acids.

PPARa_Regulation This compound This compound PPARa PPARa This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., ACOX1) PPRE->Target_Genes Promotes Transcription Degradation_Enzymes Degradation Enzymes Target_Genes->Degradation_Enzymes Translation Degradation Increased Degradation of This compound Degradation_Enzymes->Degradation

Figure 2: PPARα-mediated regulation of this compound degradation.

Quantitative Data

Table 1: Representative Very-Long-Chain Fatty Acid Levels in Plasma (µmol/L)

Fatty AcidControlZellweger SyndromeX-Linked Adrenoleukodystrophy
C22:040 - 119ElevatedNormal to slightly elevated
C24:025 - 90Markedly ElevatedElevated
C26:00.37 - 1.34Markedly ElevatedMarkedly Elevated
C24:0/C22:0 Ratio< 1.3> 2.0> 1.5
C26:0/C22:0 Ratio< 0.02> 0.1> 0.05

Note: These values are representative and compiled from various sources for illustrative purposes. Actual values can vary between laboratories and individuals.[10]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in biological samples.

Objective: To determine the concentration of this compound in tissue or cell lysates.

Materials:

  • Tissue or cell sample

  • Internal standard (e.g., C25:0-d4-acyl-CoA)

  • Methanol (B129727), acetonitrile, water (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Solid-phase extraction (SPE) cartridges (C18)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer on ice.

    • Add internal standard to the homogenate.

    • Perform protein precipitation with cold acetonitrile.

    • Centrifuge to pellet protein and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent mixture (e.g., methanol/acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% ammonium hydroxide.

      • Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% ammonium hydroxide.

      • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: Monitor for the specific precursor ion and a characteristic product ion. The exact m/z values would need to be determined based on the molecule's structure.

        • Internal Standard: Monitor for the specific precursor and product ions of the deuterated standard.

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the sample by interpolating from the standard curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Homogenization 1. Homogenize Tissue/ Lyse Cells IS_Addition 2. Add Internal Standard Homogenization->IS_Addition Precipitation 3. Protein Precipitation IS_Addition->Precipitation Centrifugation 4. Centrifuge and Collect Supernatant Precipitation->Centrifugation Conditioning 5. Condition C18 Cartridge Centrifugation->Conditioning Loading 6. Load Supernatant Conditioning->Loading Washing 7. Wash Loading->Washing Elution 8. Elute Acyl-CoAs Washing->Elution Drying 9. Evaporate to Dryness Elution->Drying Reconstitution 10. Reconstitute Drying->Reconstitution Injection 11. Inject onto LC-MS/MS Reconstitution->Injection Separation 12. Chromatographic Separation Injection->Separation Detection 13. Mass Spectrometric Detection (MRM) Separation->Detection Integration 14. Peak Integration Detection->Integration Ratio_Calculation 15. Calculate Analyte/IS Ratio Integration->Ratio_Calculation Standard_Curve 16. Generate Standard Curve Ratio_Calculation->Standard_Curve Quantification 17. Quantify Concentration Standard_Curve->Quantification

References

The Enzymatic Architecture of 24-Methylpentacosanoyl-CoA Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the enzymatic machinery responsible for the biosynthesis of 24-Methylpentacosanoyl-CoA, a critical precursor for the α-branch of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are signature long-chain fatty acids of the mycobacterial cell wall, playing a pivotal role in the structural integrity, impermeability, and virulence of the pathogen. Understanding the biosynthesis of their constituent parts is paramount for the development of novel anti-tuberculosis therapeutics. This document details the core enzymes involved, presents available quantitative data, outlines experimental protocols for their characterization, and provides visual representations of the key biochemical pathways and experimental workflows.

Introduction to this compound and its Role in Mycolic Acid Biosynthesis

Mycolic acids are α-alkyl, β-hydroxy long-chain fatty acids that form the cornerstone of the outer membrane of Mycobacterium tuberculosis.[1] Their synthesis is a complex process involving two distinct fatty acid synthase (FAS) systems: the multifunctional FAS-I and the dissociated FAS-II.[1][2] FAS-I is responsible for the de novo synthesis of fatty acids, producing a bimodal distribution of acyl-CoA products, including C16-C18 and C24-C26 chains.[3][4] The longer C24-C26 fatty acids serve as the α-branch precursors for the final mycolic acid structure.[1][5] this compound is a specific C26 α-branch precursor, characterized by a methyl group at the 24th position.

The final step in mycolic acid synthesis is a Claisen-type condensation of this α-branch with a long-chain meromycolic acid, which is produced by the FAS-II system.[6][7] This crucial condensation reaction is catalyzed by the polyketide synthase Pks13.[6][7] The precise structure of the α-branch, including modifications such as methyl branching, is critical for the overall architecture and function of the mycolic acid layer.

The Core Enzymatic Players

The biosynthesis of this compound is a multi-step process orchestrated by a series of key enzymes. While the complete pathway for the specific 24-methylation of the C25 backbone is not yet fully elucidated, the available evidence points to the central involvement of the following enzymatic systems.

Fatty Acid Synthase I (FAS-I)

The backbone of the α-branch of mycolic acids is synthesized by the FAS-I system.[1][5] In M. tuberculosis, FAS-I is a large, multifunctional polypeptide that catalyzes the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA.[8] It produces a characteristic bimodal range of fatty acyl-CoA products, including the C24-C26 precursors of the α-branch.[3][4]

Key Characteristics of Mycobacterial FAS-I:

  • Structure: A large, multi-domain enzyme.[9]

  • Substrates: Acetyl-CoA (starter unit) and Malonyl-CoA (extender unit).[4]

  • Products: Bimodal distribution of acyl-CoAs, primarily C16-C18 and C24-C26.[3]

The Origin of Methyl Branching: A Hypothesized Role for Propionyl-CoA and Methyltransferases

The introduction of the methyl group at the 24th position of the pentacosanoyl (C25) chain is a critical modification. While the specific enzyme has not been definitively identified, two primary hypotheses exist:

  • Utilization of a Branched-Chain Primer: The FAS-I system may utilize propionyl-CoA as a starter unit instead of acetyl-CoA. Propionyl-CoA, derived from the catabolism of odd-chain fatty acids or certain amino acids, would introduce a methyl branch at an early stage of fatty acid synthesis.[10][11] Subsequent elongation by FAS-I would then lead to the formation of this compound.

  • Post-Synthesis Modification by a Methyltransferase: A specific S-adenosylmethionine (SAM)-dependent methyltransferase may act on a C25 acyl-CoA or acyl-ACP intermediate produced by FAS-I. M. tuberculosis possesses a number of methyltransferases involved in mycolic acid biosynthesis, such as MmaA1-4, CmaA1-2, PcaA, and UmaA; however, these have been primarily associated with modifications of the meromycolic acid chain.[1][7] It is plausible that a yet-unidentified or a known methyltransferase with broader specificity is responsible for the α-branch methylation.

Acyl-CoA Carboxylases (ACC)

Acyl-CoA carboxylases are essential for providing the malonyl-CoA extender units required for fatty acid synthesis by FAS-I. These enzymes catalyze the ATP-dependent carboxylation of acetyl-CoA.

Polyketide Synthase 13 (Pks13)

While not directly involved in the synthesis of this compound itself, Pks13 is the crucial enzyme that utilizes this α-branch precursor in the final step of mycolic acid biosynthesis. It catalyzes the condensation of the carboxylated α-branch with the meromycolic acid chain.[6][7]

Quantitative Data on Key Enzymes

Quantitative data for the enzymes involved in the specific biosynthesis of this compound is limited. However, data for the broader mycolic acid biosynthesis pathway provides valuable context.

Enzyme/SystemOrganismSubstrate(s)Product(s)Kinetic ParametersReference(s)
FAS-I M. smegmatisAcetyl-CoA, Malonyl-CoA, NADPHC16-C18 and C24-C26 acyl-CoAsNot specified[3]
Pks13 M. tuberculosisC24-C26 α-branch-CoA, Meromycolyl-ACPα-alkyl-β-ketoacyl-ACPNot specified[6][7]

Experimental Protocols

Purification of Mycobacterial Fatty Acid Synthase I (FAS-I)

Objective: To isolate and purify FAS-I from mycobacterial cell lysates for subsequent activity and inhibition assays.

Materials:

  • Mycobacterium smegmatis or a recombinant E. coli strain overexpressing the M. tuberculosis FAS-I gene.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).

  • Bead beater or sonicator.

  • Centrifuge.

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged protein).

  • Size-exclusion chromatography column.

  • SDS-PAGE analysis equipment.

Protocol:

  • Cell Lysis: Harvest mycobacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater or sonicator on ice.

  • Clarification of Lysate: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Affinity Chromatography: If using a His-tagged construct, load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins. Elute the FAS-I protein using an elution buffer containing imidazole.

  • Size-Exclusion Chromatography: Further purify the eluted FAS-I by size-exclusion chromatography to separate it from any remaining contaminants and to isolate the high molecular weight complex.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess the purity and integrity of the FAS-I enzyme.[12]

In Vitro FAS-I Activity Assay

Objective: To measure the enzymatic activity of purified FAS-I by monitoring the incorporation of radiolabeled precursors into fatty acids.

Materials:

  • Purified FAS-I enzyme.

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, 1 mM DTT).

  • Acetyl-CoA.

  • [¹⁴C]-Malonyl-CoA (radiolabeled substrate).

  • NADPH.

  • Reaction termination solution (e.g., strong base for saponification).

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, acetyl-CoA, NADPH, and purified FAS-I enzyme.

  • Initiation of Reaction: Start the reaction by adding [¹⁴C]-Malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Saponification: Stop the reaction by adding a strong base (e.g., NaOH or KOH) and heat to saponify the newly synthesized fatty acids.

  • Extraction: Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter to determine the amount of incorporated [¹⁴C]-malonyl-CoA.[12]

Mass Spectrometry Analysis of Mycolic Acid Precursors

Objective: To identify and characterize the α-branch precursors of mycolic acids, including this compound.

Materials:

  • Mycobacterial lipid extract.

  • Solvents for lipid extraction (e.g., chloroform/methanol).

  • Derivatization reagents (e.g., for methylation).

  • High-performance liquid chromatography (HPLC) system.

  • Mass spectrometer (e.g., MALDI-TOF, ESI-MS).

Protocol:

  • Lipid Extraction: Extract total lipids from mycobacterial cells using a standard Bligh-Dyer or similar method.

  • Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) for improved volatility and ionization in the mass spectrometer.

  • Chromatographic Separation: Separate the FAMEs using HPLC, which can provide initial separation based on chain length and polarity.

  • Mass Spectrometry Analysis: Analyze the separated FAMEs by mass spectrometry to determine their precise molecular weights and fragmentation patterns. This allows for the identification of specific fatty acids, including their chain length and the presence and position of methyl branches.[13][14]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is intricately linked to the overall regulation of fatty acid metabolism in Mycobacterium tuberculosis. The following diagrams illustrate the key pathways and their interconnections.

Mycolic_Acid_Alpha_Branch_Biosynthesis Acetyl_CoA Acetyl-CoA FAS_I Fatty Acid Synthase I (FAS-I) Acetyl_CoA->FAS_I Starter Unit ACC Acyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Carboxylation Propionyl_CoA Propionyl-CoA Propionyl_CoA->FAS_I Alternative Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Extender Units C25_Acyl_CoA Pentacosanoyl-CoA (C25) FAS_I->C25_Acyl_CoA Elongation Target_CoA This compound FAS_I->Target_CoA Direct Synthesis (Hypothetical) Methyltransferase Methyltransferase (Hypothetical) C25_Acyl_CoA->Methyltransferase SAH S-Adenosyl- homocysteine (SAH) Methyltransferase->SAH Methyltransferase->Target_CoA SAM S-Adenosyl- methionine (SAM) SAM->Methyltransferase ACC->Malonyl_CoA

Biosynthesis pathway of this compound.

Experimental_Workflow_FAS_I Culture Mycobacterial Culture Lysis Cell Lysis Culture->Lysis Purification FAS-I Purification (Affinity & Size-Exclusion Chromatography) Lysis->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Activity_Assay In Vitro Activity Assay ([14C]-Malonyl-CoA incorporation) Purification->Activity_Assay MS_Analysis Product Analysis (LC-MS) Activity_Assay->MS_Analysis Data Quantitative Data MS_Analysis->Data

Workflow for FAS-I characterization.

Conclusion

The biosynthesis of this compound is a critical step in the formation of the mycolic acid layer of Mycobacterium tuberculosis. While the central role of the FAS-I system in producing the C25 backbone is well-established, the precise mechanism of methylation at the 24th position remains an active area of research. This technical guide has summarized the current understanding of the enzymatic players involved, provided relevant quantitative data and experimental protocols, and visualized the key pathways. Further investigation into the specific methyltransferases or the role of branched-chain primers in the FAS-I reaction is necessary to fully elucidate this important biosynthetic pathway. Such knowledge will be invaluable for the development of novel inhibitors targeting mycolic acid synthesis and combating tuberculosis.

References

A Technical Guide to 24-Methylpentacosanoyl-CoA as a Biomarker in Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical metabolic intermediates whose accumulation is a hallmark of several severe inborn errors of metabolism, primarily peroxisomal disorders. While straight-chain VLCFAs, such as hexacosanoic acid (C26:0), are well-established biomarkers for conditions like X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, the role of branched-chain VLCFAs (BCFAs) is also of significant diagnostic importance. This technical guide explores the function of 24-Methylpentacosanoyl-CoA, a branched-chain very-long-chain acyl-CoA, as a potential and likely biomarker in the context of peroxisomal diseases. Due to the limited direct literature on this specific molecule, this guide will use the well-characterized metabolism of analogous branched-chain fatty acids, such as phytanic acid, to elucidate the metabolic pathways, pathobiological significance, and analytical methodologies relevant to this compound.

The Biochemical Context: Peroxisomal Fatty Acid Oxidation

Peroxisomes are cellular organelles essential for numerous metabolic processes, including the catabolism of specific fatty acids that cannot be processed by mitochondria.[1] Their functions are indispensable for human health and include the β-oxidation of straight-chain VLCFAs (C22:0 and longer) and the α- and β-oxidation of branched-chain fatty acids.[1][2]

  • Straight-Chain VLCFA β-Oxidation: VLCFAs are activated to their CoA esters (e.g., Hexacosanoyl-CoA) in the cytoplasm. These VLCFA-CoAs are transported into the peroxisome by the ATP-binding cassette transporter D1 (ABCD1), the protein defective in X-ALD. Inside the peroxisome, they undergo a cycle of β-oxidation, where the fatty acid chain is shortened by two carbons per cycle.

  • Branched-Chain Fatty Acid Oxidation: Fatty acids with a methyl group on the β-carbon, such as the dietary-derived phytanic acid, present a structural hindrance to β-oxidation.[3][4] These molecules must first undergo α-oxidation, a process that removes a single carbon from the carboxyl end to resolve the steric hindrance.[3] The resulting molecule, now shorter by one carbon and with the methyl branch in the α-position (e.g., pristanic acid), can be activated to its CoA ester and subsequently degraded via peroxisomal β-oxidation.[4][5]

Genetic defects in peroxisome biogenesis (e.g., Zellweger syndrome) or in specific enzymes of these pathways (e.g., X-ALD, Refsum disease) lead to the accumulation of these fatty acids and their CoA esters in tissues and body fluids, resulting in severe neurological and systemic pathology.[3][4][6]

Signaling and Metabolic Pathways

Understanding the biosynthesis and degradation of acyl-CoAs is fundamental to appreciating their role as biomarkers.

Coenzyme A Biosynthesis

The synthesis of Coenzyme A is a universal and essential five-step enzymatic pathway that begins with pantothenate (Vitamin B5). This process provides the necessary cofactor for fatty acid activation and metabolism.[7][8]

CoA_Biosynthesis cluster_CoA Coenzyme A Biosynthesis Pathway cluster_inputs Inputs Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate  PANK   PPC 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->PPC  PPCS   Phosphopantetheine 4'-Phosphopantetheine PPC->Phosphopantetheine  PPCDC   DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA  PPAT   CoA Coenzyme A DephosphoCoA->CoA  DPCK   ATP1 ATP ATP1->Phosphopantothenate Cysteine Cysteine Cysteine->PPC ATP2 ATP ATP2->DephosphoCoA ATP3 ATP ATP3->CoA

Caption: The five-step enzymatic pathway for Coenzyme A synthesis. (Max-width: 760px)
Straight-Chain VLCFA Metabolism and Disease

In disorders like X-ALD, a defect in the ABCD1 transporter prevents VLCFA-CoAs from entering the peroxisome for degradation, leading to their accumulation in the cytosol, which is believed to contribute to membrane destabilization and neuroinflammation.

VLCFA_Metabolism cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome VLCFA VLCFA (e.g., C26:0) AcylCoASynthase Acyl-CoA Synthetase VLCFA->AcylCoASynthase VLCFACoA VLCFA-CoA (e.g., Hexacosanoyl-CoA) AcylCoASynthase->VLCFACoA ABCD1 ABCD1 Transporter VLCFACoA->ABCD1 Transport BetaOx Peroxisomal β-Oxidation Shortened Chain-Shortened Acyl-CoA + Acetyl-CoA BetaOx->Shortened ABCD1->BetaOx XALD X-Linked Adrenoleukodystrophy (X-ALD) Defect XALD->ABCD1

Caption: Impaired VLCFA transport into the peroxisome in X-ALD. (Max-width: 760px)
Branched-Chain Fatty Acid Metabolism: A Proxy for this compound

This compound has a methyl branch at the 24th position, which is the β-carbon relative to the carboxyl end. Therefore, like phytanic acid, its degradation requires an initial α-oxidation step before it can proceed through β-oxidation. A defect in this pathway, as seen in Refsum disease or Zellweger syndrome, would cause it to accumulate.[3][4]

BCFA_Metabolism cluster_Peroxisome Peroxisomal Metabolism Phytanic Phytanic Acid (β-methylated BCFA) PhytanoylCoA Phytanoyl-CoA Phytanic->PhytanoylCoA Activation AlphaOx α-Oxidation Pathway PhytanoylCoA->AlphaOx Pristanic Pristanic Acid (α-methylated BCFA) AlphaOx->Pristanic PristanoylCoA Pristanoyl-CoA Pristanic->PristanoylCoA Activation BetaOx β-Oxidation Pathway PristanoylCoA->BetaOx EndProducts Propionyl-CoA + Acetyl-CoA + Shorter Acyl-CoA BetaOx->EndProducts Refsum Refsum Disease Defect Refsum->AlphaOx

Caption: The α- and β-oxidation pathway for branched-chain fatty acids. (Max-width: 760px)

Quantitative Data Presentation

The accumulation of VLCFAs is a key diagnostic indicator for peroxisomal disorders. While specific quantitative data for this compound is not prevalent in the literature, the levels of analogous straight-chain VLCFAs are well-documented and serve as the basis for diagnosis.

Table 1: Representative Serum VLCFA Levels in Peroxisomal Disorders Data is illustrative and sourced from typical findings in the literature. Actual laboratory reference ranges may vary.

AnalyteNormal RangeZellweger SyndromeX-Linked Adrenoleukodystrophy (X-ALD)
C22:0 (Behenic Acid) NormalNormalNormal
C24:0 (Lignoceric Acid) < 90 µg/mLElevatedElevated
C26:0 (Cerotic Acid) < 1.0 µg/mLSignificantly ElevatedSignificantly Elevated
Ratio C24:0 / C22:0 < 1.3ElevatedElevated
Ratio C26:0 / C22:0 < 0.02Significantly ElevatedSignificantly Elevated

Source: Based on data from Stradomska et al., 2020 and Benchchem Technical Support Center.[4][9]

Table 2: Relative Abundance of Acyl-CoA Species in X-ALD Patient Fibroblasts A study profiling acyl-CoA species found that monounsaturated VLCFA-CoAs were the most significantly accumulated species in cells lacking a functional ABCD1 transporter.

Acyl-CoA Species (Carbon:Double Bond)Relative Abundance in X-ALD vs. Control
C24:1-CoA Significantly Accumulated
C26:1-CoA (Hexacosenoyl-CoA) Most Abundantly Accumulated
C26:0-CoA (Hexacosanoyl-CoA) Significantly Accumulated

Source: Adapted from Abe et al., 2019.[10]

This finding suggests that the entire pool of VLCFA-CoAs, including saturated, monounsaturated, and likely branched-chain species, accumulates when peroxisomal import is defective.

Experimental Protocols

Accurate quantification of VLCFAs and BCFAs from their CoA esters is critical for diagnosis and research. This typically involves a hydrolysis step to release the free fatty acid, followed by derivatization and analysis by mass spectrometry.

Protocol 1: Quantification of VLCFA and BCFA by LC-MS/MS

This modern method allows for the sensitive and specific quantification of a panel of fatty acids from plasma or serum.[11]

  • Sample Preparation & Internal Standards:

    • To 50 µL of plasma, add a cocktail of deuterated internal standards (e.g., d4-C26:0, d3-phytanic acid).

  • Hydrolysis:

    • Add 1 mL of 10% HCl in methanol.

    • Incubate at 90°C for 2 hours to hydrolyze the fatty acids from their CoA esters and other complex lipids.

  • Extraction:

    • After cooling, add 1 mL of hexane (B92381) and vortex vigorously.

    • Centrifuge to separate the phases and transfer the upper hexane layer containing the free fatty acids to a new tube.

    • Evaporate the hexane under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add oxalyl chloride in a toluene/acetonitrile solution to create an acid chloride intermediate.

    • Evaporate the solvent.

    • Add dimethylaminoethanol (B1669961) to form a tertiary amine ester.

    • Add methyl iodide to form a positively charged quaternary ammonium (B1175870) (TMAE) iodide ester derivative. This permanent positive charge enhances ionization efficiency for mass spectrometry.

  • LC-MS/MS Analysis:

    • Chromatograph: Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column: A C18 reverse-phase column (e.g., Acquity UPLC CSH C18).

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing formic acid and ammonium formate.

    • Mass Spectrometer: Tandem mass spectrometer (MS/MS).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to specifically detect the parent-to-fragment ion transitions for each analyte and internal standard.

  • Quantification:

    • Calculate the ratio of the analyte peak area to the corresponding internal standard peak area.

    • Determine the concentration using a multi-point calibration curve prepared with known standards that have undergone the same extraction and derivatization process.

Protocol 2: Traditional VLCFA Analysis by GC-MS

This is a robust and widely used method, particularly for straight-chain VLCFAs.[9]

  • Extraction and Hydrolysis:

    • Perform a total lipid extraction from plasma using a solvent system like chloroform:methanol.

    • Saponify (hydrolyze) the lipid extract using a strong base (e.g., KOH in methanol) at high temperature.

  • Derivatization to FAMEs:

    • Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).

    • Evaporate the solvent and add a derivatizing agent such as Boron Trifluoride (BF3) in methanol.

    • Heat to convert the fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs).

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Agilent GC or equivalent.

    • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, splitless mode at 280°C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 100°C, ramp to 320°C to elute the very-long-chain FAMEs.

    • Mass Spectrometer (MS): Agilent MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific FAMEs (e.g., C22:0, C24:0, C26:0).

Diagnostic and Research Workflow

The identification of elevated VLCFAs and/or BCFAs is a critical step in the diagnostic pathway for peroxisomal disorders. A logical workflow integrates clinical suspicion with biochemical analysis and ultimately genetic confirmation.

Diagnostic_Workflow cluster_workflow Diagnostic Workflow for Peroxisomal Disorders Clinical Clinical Suspicion (e.g., Neurological Symptoms, Dysmorphic Features, Seizures) Biochem Biochemical Analysis (Plasma/Serum) Clinical->Biochem VLCFA_Test Straight-Chain VLCFA Panel (C24:0, C26:0, Ratios) Biochem->VLCFA_Test BCFA_Test Branched-Chain FA Panel (Phytanic, Pristanic Acid) Biochem->BCFA_Test Result1 Elevated C26:0 Normal BCFA VLCFA_Test->Result1 Suggests X-ALD Result2 Elevated C26:0 Elevated BCFA VLCFA_Test->Result2 BCFA_Test->Result2 Suggests Zellweger Spectrum Result3 Normal C26:0 Elevated BCFA BCFA_Test->Result3 Suggests Refsum Disease Genetic Genetic Testing (Gene Sequencing Panel) Diagnosis Definitive Diagnosis & Management Genetic->Diagnosis Result1->Genetic Result2->Genetic Result3->Genetic

Caption: Integrated workflow for diagnosing peroxisomal disorders. (Max-width: 760px)

Conclusion and Future Directions

This compound, as a β-methylated very-long-chain acyl-CoA, represents a compelling biomarker for peroxisomal disorders where α-oxidation or general peroxisomal function is compromised. While direct quantitative measurements are not yet standard in clinical diagnostics, its accumulation is strongly predicted by the established pathobiochemistry of analogous molecules like phytanic acid. The dysfunction of peroxisomal α- and β-oxidation pathways in diseases such as Zellweger syndrome and Refsum disease provides a clear mechanism for its elevation.

For researchers and drug development professionals, the specific profiling of branched-chain acyl-CoAs may offer a more nuanced understanding of disease progression and therapeutic response. The development and validation of targeted LC-MS/MS panels that include this compound and other rare fatty acid species could lead to improved diagnostic resolution and serve as sensitive endpoints in clinical trials for novel peroxisomal disorder therapies.

References

Methodological & Application

Quantitative Analysis of 24-Methylpentacosanoyl-CoA by LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a generalized protocol for the quantitative analysis of 24-Methylpentacosanoyl-CoA, a branched very-long-chain fatty acyl-CoA, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the limited availability of a specific validated method for this analyte, the presented protocol is an adaptation of established methods for the analysis of other very-long-chain acyl-CoAs.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A ester. The metabolism of branched-chain fatty acids, along with very-long-chain fatty acids (VLCFAs), primarily occurs in peroxisomes through a specialized β-oxidation pathway.[1][2][3][4][5] Dysregulation in the metabolism of these lipids is associated with several peroxisomal disorders.[1] Accurate quantification of specific acyl-CoAs like this compound is crucial for understanding the pathophysiology of these diseases and for the development of potential therapeutic interventions. LC-MS/MS offers high sensitivity and specificity for the quantification of such analytes in complex biological matrices.[6]

Principle of the Method

The methodology involves the extraction of this compound from a biological matrix, followed by separation using reversed-phase liquid chromatography. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by referencing the analyte's signal to that of a stable isotope-labeled internal standard.

Experimental Protocols

Sample Preparation (Generalized from Tissue Samples)

This protocol is a general guideline and may require optimization based on the specific matrix (e.g., cultured cells, plasma, tissue homogenates).

  • Homogenization: Homogenize approximately 40-50 mg of frozen tissue on ice in a solution of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol (B129727), 3:1:1).

  • Internal Standard Spiking: Add a suitable internal standard, such as C17:0-CoA, to the homogenate.

  • Extraction: Vortex the sample vigorously and centrifuge to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with an aqueous solution to remove polar interferences.

    • Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water with 5 mM ammonium (B1175870) acetate).

Liquid Chromatography (LC)
ParameterRecommended Condition
Column C8 or C18 Reversed-Phase Column (e.g., 2.1 x 150 mm, 1.7 µm)
Mobile Phase A 10-15 mM Ammonium Acetate or Ammonium Hydroxide in Water
Mobile Phase B 10-15 mM Ammonium Acetate or Ammonium Hydroxide in Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 30-40 °C
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the highly hydrophobic this compound. A re-equilibration step is necessary at the end of each run.
Mass Spectrometry (MS)
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument, typically in the range of 3-4 kV
Source Temperature 120-150 °C
Desolvation Gas Flow Instrument dependent, typically 600-800 L/hr
Collision Gas Argon

Quantitative Data

MRM Transition for this compound

The MRM transition is based on the molecular weight of this compound (1146.21 g/mol ) and the characteristic neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507.18 g/mol ) from the CoA portion upon collision-induced dissociation (CID).

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M+H-507]⁺Collision Energy (eV)
This compound1147.2640.0Optimization Required
Heptadecanoyl-CoA (Internal Standard)1020.6513.4Optimization Required

Note: The exact collision energy should be optimized for the specific instrument to achieve the maximum signal intensity.

Calibration Curve and Linearity

A calibration curve should be prepared using a certified standard of this compound, if commercially available. Alternatively, a surrogate analyte with similar chemical properties can be used for semi-quantitative analysis. The concentration range should encompass the expected levels in the biological samples. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome BCFA_CoA This compound Acyl_CoA_Oxidase Acyl-CoA Oxidase BCFA_CoA->Acyl_CoA_Oxidase FAD -> FADH2 H2O -> H2O2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase/ D-Bifunctional Protein Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase H2O Thiolase β-Ketothiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase NAD+ -> NADH Shortened_Acyl_CoA Shortened Acyl-CoA + Propionyl-CoA/ Acetyl-CoA Thiolase->Shortened_Acyl_CoA CoA-SH

Caption: Peroxisomal β-oxidation pathway for branched-chain fatty acids.

LCMSMS_Workflow Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Reversed-Phase) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. Proper optimization of sample preparation and instrument parameters is critical for achieving accurate and reproducible results. This application note serves as a valuable resource for researchers investigating the role of branched-chain fatty acid metabolism in health and disease.

References

Application Notes and Protocols for the Extraction of 24-Methylpentacosanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylpentacosanoyl-CoA is a very long-chain branched-chain fatty acyl-coenzyme A (VLCFA-CoA). Like other VLCFA-CoAs, it is a critical intermediate in lipid metabolism, playing roles in the synthesis of complex lipids and acting as a signaling molecule. The accurate quantification of specific acyl-CoA species from tissues is essential for understanding their physiological and pathological roles. However, the low abundance and physicochemical properties of these molecules present analytical challenges.

This document provides a detailed protocol for the extraction of this compound from tissues, based on established methods for very long-chain and branched-chain fatty acyl-CoAs. The protocol is designed to ensure high recovery and sample stability for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Levels of Very Long-Chain Acyl-CoAs in Tissues

Acyl-CoA SpeciesTissueConcentration (nmol/g wet weight)Reference
Total Long-Chain Acyl-CoARat Liver83 ± 11[1]
Total Long-Chain Acyl-CoAHamster Heart61 ± 9[1]
Oleoyl-CoA (C18:1)Rat Brain11.0[2]
Palmitoyl-CoA (C16:0)Rat Brain6.0[2]
Stearoyl-CoA (C18:0)Rat Brain4.0[2]
Arachidonoyl-CoA (C20:4)Rat Brain2.0[2]

Experimental Workflow

ExtractionWorkflow tissue Tissue Sample (<100 mg) (Snap-frozen in liquid N2) homogenization Homogenization (Glass homogenizer in ice-cold buffer) tissue->homogenization extraction Solvent Extraction (e.g., Acetonitrile (B52724)/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (SPE) (Anion exchange or C18) extraction->spe elution Elution of Acyl-CoAs spe->elution evaporation Solvent Evaporation (Under nitrogen stream) elution->evaporation reconstitution Reconstitution (In LC-MS compatible solvent) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction and analysis of this compound.

Experimental Protocols

This protocol is a composite of established methods for the extraction of very long-chain acyl-CoAs from tissues and should be optimized for the specific tissue and analytical instrumentation.

Materials and Reagents
  • Tissues: Freshly harvested and immediately snap-frozen in liquid nitrogen. Stored at -80°C until use.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold.

  • Extraction Solvents:

    • Acetonitrile (ACN), HPLC grade

    • 2-Propanol (Isopropanol), HPLC grade

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification cartridges or C18 SPE cartridges.

  • Elution Solvent: 2-Propanol

  • Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7.0) or other LC-MS compatible solvent.

  • Internal Standards: A deuterated or 13C-labeled very long-chain acyl-CoA standard is recommended for accurate quantification.

  • Glass homogenizer

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Protocol Steps
  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue. Perform all subsequent steps on ice to minimize enzymatic degradation.

    • Add the frozen tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold homogenization buffer.

    • Homogenize the tissue thoroughly.

    • Add 2 mL of 2-propanol to the homogenate and homogenize again.[3]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of acetonitrile (ACN).[3]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an SPE cartridge (e.g., oligonucleotide purification column) by passing through the appropriate conditioning solvents as per the manufacturer's instructions.

    • Load the supernatant from the solvent extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances according to the manufacturer's protocol.

    • Elute the acyl-CoAs from the cartridge using an appropriate volume of elution solvent (e.g., 2-propanol).[3]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of reconstitution solvent.

    • Vortex briefly and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted this compound using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.

    • Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound and the internal standard must be determined empirically.

Signaling Pathway Involvement

Very long-chain fatty acyl-CoAs are key players in lipid metabolism. They are synthesized through a cyclical elongation process in the endoplasmic reticulum and are catabolized in peroxisomes. Furthermore, they can act as signaling molecules by serving as ligands for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which regulates the expression of genes involved in fatty acid oxidation.

SignalingPathway VLCFA_CoA This compound (and other VLCFA-CoAs) PPARa PPARα VLCFA_CoA->PPARa Ligand Binding Peroxisome Peroxisomal β-oxidation VLCFA_CoA->Peroxisome Degradation Elongation Fatty Acid Elongation (Endoplasmic Reticulum) Elongation->VLCFA_CoA Synthesis MalonylCoA Malonyl-CoA MalonylCoA->Elongation LCFA_CoA Long-Chain Acyl-CoA LCFA_CoA->Elongation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE DNA Binding GeneExpression Target Gene Expression (e.g., β-oxidation enzymes) PPRE->GeneExpression Transcriptional Activation AcetylCoA Acetyl-CoA Peroxisome->AcetylCoA

Caption: Metabolic and signaling pathways of very long-chain fatty acyl-CoAs.

References

Application Notes and Protocols for Tracing 24-Methylpentacosanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing has become an indispensable tool for elucidating the complexities of metabolic pathways.[1][2] This application note provides a detailed framework for utilizing stable isotope-labeled 24-Methylpentacosanoyl-CoA to investigate its metabolic fate within cellular and in vivo systems. This compound is a very-long-chain branched-chain fatty acyl-CoA, and understanding its metabolism is crucial for research into various physiological and pathological processes where such lipids are involved. The protocols outlined here, adapted from established methods for other fatty acids, offer a robust starting point for researchers.[3][4][5] These methods leverage the precision of mass spectrometry to track the incorporation and transformation of isotopic labels, providing quantitative insights into metabolic fluxes.[][7]

Core Concepts of Stable Isotope Tracing

The fundamental principle involves introducing a substrate, in this case, 24-Methylpentacosanoic acid (or a suitable precursor) labeled with a stable isotope (e.g., ¹³C or ²H), into a biological system. Mass spectrometry is then used to detect and quantify the labeled molecule and its downstream metabolites. This allows for the direct measurement of its uptake, transport, and conversion through various metabolic pathways.[1][]

Data Presentation

Table 1: Representative Quantitative Data from a Hypothetical Stable Isotope Tracing Experiment

This table illustrates the type of quantitative data that can be obtained from the protocols described below. The values are hypothetical and will vary based on the specific experimental conditions, cell type, or organism.

MetaboliteIsotopic Enrichment (Atom Percent Excess)Concentration (pmol/mg protein)
¹³C-24-Methylpentacosanoyl-CoA 98.5%15.2 ± 1.8
¹³C-labeled downstream metabolite A 12.3%2.1 ± 0.3
¹³C-labeled downstream metabolite B 5.7%0.9 ± 0.1
¹³C-labeled CO₂ (from β-oxidation) 1.5%Measured as rate

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake and Metabolism of ¹³C-24-Methylpentacosanoic Acid

This protocol details the steps for tracing the metabolism of ¹³C-labeled 24-Methylpentacosanoic acid in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, neurons)

  • Cell culture medium

  • ¹³C-labeled 24-Methylpentacosanoic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform (B151607)

  • Nitrogen gas

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Preparation of Labeled Fatty Acid-BSA Complex:

    • Prepare a stock solution of ¹³C-24-Methylpentacosanoic acid in ethanol.

    • In a sterile tube, add the fatty acid stock solution to a warm (37°C) solution of fatty acid-free BSA in serum-free culture medium.

    • Incubate at 37°C for 30 minutes to allow complex formation.

  • Cellular Incubation:

    • Wash the cells twice with warm PBS.

    • Replace the medium with the ¹³C-24-Methylpentacosanoic acid-BSA complex-containing medium.

    • Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolic Quenching and Lipid Extraction:

    • Aspirate the medium and wash the cells three times with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to quench metabolism. Scrape the cells and transfer the cell suspension to a glass tube.

    • Add 2 mL of chloroform to the tube. Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) into a new glass vial.[4]

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-mass spectrometry system equipped with a suitable column (e.g., C18) for lipid separation.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent ¹³C-24-Methylpentacosanoyl-CoA and its expected downstream metabolites.[8]

Protocol 2: In Vivo Tracing of ¹³C-24-Methylpentacosanoic Acid Metabolism

This protocol outlines a general procedure for an in vivo study in a model organism like a mouse.

Materials:

  • Model organisms (e.g., C57BL/6 mice)

  • ¹³C-labeled 24-Methylpentacosanoic acid

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies

  • Tissue collection tools

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the experimental conditions.

    • Administer ¹³C-24-Methylpentacosanoic acid (e.g., via oral gavage) mixed with a vehicle like corn oil.[5]

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours).

    • At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., liver, brain, adipose tissue).

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize tissue samples in a suitable buffer.

  • Lipid Extraction:

    • Perform a lipid extraction on plasma and tissue homogenates using the Folch or a similar method as described in Protocol 1.[4]

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by LC-MS/MS to determine the concentration and isotopic enrichment of ¹³C-24-Methylpentacosanoyl-CoA and its metabolites in different tissues over time.[5]

Visualization of Metabolic Pathways and Workflows

Metabolic_Pathway cluster_uptake Cellular Uptake & Activation cluster_metabolism Potential Metabolic Fates 13C-24-Methylpentacosanoic_Acid 13C-24-Methylpentacosanoic_Acid 13C-24-Methylpentacosanoyl_CoA 13C-24-Methylpentacosanoyl_CoA 13C-24-Methylpentacosanoic_Acid->13C-24-Methylpentacosanoyl_CoA Acyl-CoA Synthetase Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation 13C-24-Methylpentacosanoyl_CoA->Peroxisomal_Beta_Oxidation Chain Shortening Elongation Elongation 13C-24-Methylpentacosanoyl_CoA->Elongation Further Elongation Incorporation_into_Complex_Lipids Incorporation_into_Complex_Lipids 13C-24-Methylpentacosanoyl_CoA->Incorporation_into_Complex_Lipids e.g., Sphingolipids, Glycerolipids

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture / Animal Model Start->Cell_Culture Isotope_Administration 2. Administer ¹³C-24-Methylpentacosanoic Acid Cell_Culture->Isotope_Administration Sample_Collection 3. Collect Samples (Cells, Tissues, Plasma) Isotope_Administration->Sample_Collection Quenching_Extraction 4. Metabolic Quenching & Lipid Extraction Sample_Collection->Quenching_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Quenching_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis & Metabolic Flux Calculation LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Labeled_Substrate ¹³C-24-Methylpentacosanoic Acid Metabolism Metabolic Conversion Labeled_Substrate->Metabolism Biological_System Cells or Animal Model Biological_System->Metabolism Labeled_Metabolites ¹³C-Labeled Downstream Products Metabolism->Labeled_Metabolites Mass_Spec_Data Isotopologue Distribution Data Labeled_Metabolites->Mass_Spec_Data

References

Application Notes and Protocols for 24-Methylpentacosanoyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

24-Methylpentacosanoyl-CoA is a C26 branched-chain very-long-chain acyl-CoA (VLCFA-CoA). The study of branched-chain fatty acids (BCFAs) is a growing field, with implications in metabolic regulation, membrane biology, and disease. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays, focusing on the key enzymes involved in its metabolism.

Branched-chain fatty acids are synthesized from intermediates of branched-chain amino acid (BCAA) catabolism, which serve as primers for fatty acid synthase (FASN)[1]. The subsequent elongation of these primers to form very-long-chain fatty acids is carried out by a family of enzymes known as fatty acid elongases (ELOVLs)[2][3]. Specifically, ELOVL1 and ELOVL3 have been identified as key enzymes in the elongation of branched-chain acyl-CoAs to lengths of C25 and beyond[2].

Once synthesized, this compound can enter several metabolic pathways. It can be a substrate for peroxisomal β-oxidation, a process crucial for the degradation of VLCFAs[4][5]. Additionally, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that regulates lipid metabolism[6]. The binding of these acyl-CoAs to PPARα can modulate the expression of genes involved in fatty acid oxidation[6].

These application notes provide protocols for assaying the activity of enzymes that are likely to utilize this compound as a substrate, namely very-long-chain acyl-CoA synthetases (which would activate the corresponding fatty acid) and fatty acid elongases.

Data Presentation: Enzyme Substrate Specificity

Table 1: Substrate Specificity of Human Fatty Acid Elongases (ELOVLs) with Branched-Chain Acyl-CoA Substrates

EnzymeSubstrateProduct(s)Relative Activity/Comments
ELOVL1 iso-C23:0 acyl-CoAiso-C25:0 acyl-CoAElongates very-long-chain branched-chain acyl-CoAs.[2]
anteiso-C23:0 acyl-CoAanteiso-C25:0 acyl-CoAElongates very-long-chain branched-chain acyl-CoAs.[2]
ELOVL3 iso-C17:0 acyl-CoAiso-C19:0, iso-C21:0, iso-C23:0 acyl-CoAsHighly active towards C17 branched-chain acyl-CoAs.[2]
anteiso-C17:0 acyl-CoAanteiso-C19:0, anteiso-C21:0, anteiso-C23:0, anteiso-C25:0 acyl-CoAsHighly active towards C17 branched-chain acyl-CoAs, elongating up to C25.[2]
iso-C18:0 acyl-CoAiso-C20:0 acyl-CoAShows enhanced conversion compared to other elongases.[7]
ELOVL7 Saturated branched-chain acyl-CoAsElongated productsActive in elongating saturated branched-chain acyl-CoAs.[2]

Table 2: Representative Kinetic Data for Human ELOVL1 with Straight-Chain Very-Long-Chain Acyl-CoA Substrates

This table provides an example of the type of quantitative data that can be obtained from enzymatic assays with ELOVL enzymes. Note that these values are for straight-chain substrates and should be considered as a reference when designing experiments with this compound.

SubstrateKm (µM)Vmax (pmol/min/mg protein)
C22:0-CoA 15.6 ± 2.1135 ± 10
C24:0-CoA 10.2 ± 1.5110 ± 8

Data is illustrative and derived from studies on straight-chain VLCFA metabolism.

Signaling and Metabolic Pathways

The metabolism of this compound is integrated into key cellular lipid metabolic and signaling pathways.

Branched_Chain_VLCFA_Metabolism cluster_synthesis Biosynthesis cluster_catabolism Catabolism & Signaling BCAA BCAA BCKA BCKA BCAA->BCKA BCAT Branched-chain Acyl-CoA Primers Branched-chain Acyl-CoA Primers BCKA->Branched-chain Acyl-CoA Primers BCKDH Long-chain BCFAs Long-chain BCFAs Branched-chain Acyl-CoA Primers->Long-chain BCFAs FASN FASN FASN This compound This compound Long-chain BCFAs->this compound ELOVL1/3 ELOVL1_3 ELOVL1/3 Peroxisome Peroxisome This compound->Peroxisome Transport PPARa PPARα This compound->PPARa Ligand Binding Beta-oxidation Beta-oxidation Peroxisome->Beta-oxidation Acyl-CoA Oxidase Gene Expression Gene Expression PPARa->Gene Expression Transcriptional Regulation

Caption: Metabolism of this compound.

Experimental Protocols

Protocol 1: Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity Assay

This protocol is designed to measure the activity of VLC-ACS enzymes that may activate 24-methylpentacosanoic acid to its CoA ester. The assay is based on the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Microsomal protein fraction from cells or tissue expressing VLC-ACS.

  • [1-14C]24-Methylpentacosanoic acid (custom synthesis may be required).

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • Stop Solution: Isopropanol:Heptane (B126788):1M H2SO4 (40:10:1, v/v/v)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of [1-14C]24-methylpentacosanoic acid complexed with BSA in the reaction buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction Buffer

    • 10 mM ATP

    • 0.5 mM CoA

    • 10 mM MgCl2

    • 2 mM DTT

    • Microsomal protein (20-50 µg)

  • Initiate Reaction: Start the reaction by adding the [1-14C]24-methylpentacosanoic acid-BSA complex to the reaction mixture. The final substrate concentration should be varied for kinetic analysis (e.g., 1-50 µM).

  • Incubation: Incubate the reaction at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 1.5 mL of the Stop Solution.

  • Phase Separation: Add 1 mL of heptane and 0.5 mL of water. Vortex vigorously and centrifuge at 1,000 x g for 5 minutes to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the [14C]this compound.

  • Quantification: Carefully remove the upper heptane phase. Wash the lower phase again with 1 mL of heptane to remove any remaining unreacted fatty acid. Transfer a known volume of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculations: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate. Express enzyme activity as nmol/min/mg protein.

VLC_ACS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Prep Prepare [1-14C]24-Methyl- pentacosanoic acid-BSA complex Initiate Initiate reaction by adding substrate Substrate_Prep->Initiate Reaction_Mix Prepare Reaction Mixture (ATP, CoA, MgCl2, DTT, Microsomes) Reaction_Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop reaction with Stop Solution Incubate->Stop Phase_Sep Phase Separation (Heptane/Aqueous) Stop->Phase_Sep Quantify Quantify radioactivity in aqueous phase Phase_Sep->Quantify Calculate Calculate enzyme activity Quantify->Calculate

Caption: Workflow for VLC-ACS Activity Assay.

Protocol 2: Fatty Acid Elongase (ELOVL) Activity Assay

This protocol is designed to measure the activity of ELOVL enzymes, such as ELOVL1 and ELOVL3, using this compound as a potential substrate for further elongation. The assay measures the incorporation of [14C]malonyl-CoA into a longer-chain acyl-CoA.

Materials:

  • Microsomal protein fraction from cells or tissue expressing the ELOVL of interest (e.g., ELOVL1 or ELOVL3).

  • This compound.

  • [2-14C]Malonyl-CoA.

  • NADPH.

  • Reaction Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 6.5.

  • Stop Solution: 2.5 M KOH in 50% ethanol.

  • Acidification Solution: 5 M H2SO4.

  • Hexane (B92381).

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction Buffer

    • 1 mM NADPH

    • 20 µM this compound

    • Microsomal protein (50-100 µg)

  • Initiate Reaction: Start the reaction by adding 50 µM [2-14C]malonyl-CoA (specific activity ~55 mCi/mmol).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Saponification: Stop the reaction and saponify the lipids by adding 1 mL of the Stop Solution and incubating at 70°C for 1 hour.

  • Acidification and Extraction: Cool the tubes to room temperature and acidify the mixture by adding 1 mL of the Acidification Solution. Extract the resulting free fatty acids by adding 2 mL of hexane, vortexing vigorously, and centrifuging at 1,000 x g for 5 minutes.

  • Quantification: Transfer the upper hexane phase to a new tube and evaporate the solvent under a stream of nitrogen. Resuspend the fatty acid residue in a small volume of hexane and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity.

  • Calculations: Calculate the amount of malonyl-CoA incorporated into the elongated fatty acid product. Express enzyme activity as pmol/min/mg protein.

ELOVL_Assay_Workflow Reaction_Setup Set up reaction with Microsomes, This compound, and NADPH Start_Reaction Initiate with [14C]Malonyl-CoA Reaction_Setup->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Saponification Saponify with KOH Incubation->Saponification Extraction Acidify and Extract with Hexane Saponification->Extraction Quantification Scintillation Counting Extraction->Quantification Calculation Calculate Activity Quantification->Calculation

Caption: Workflow for ELOVL Activity Assay.

Concluding Remarks

The provided application notes and protocols offer a framework for investigating the enzymatic metabolism of this compound. While direct kinetic data for this specific substrate is currently limited, the information on the substrate specificity of key enzymes like ELOVL1 and ELOVL3 provides a strong basis for experimental design. Researchers are encouraged to optimize the assay conditions for their specific experimental systems. The study of very-long-chain branched-chain fatty acids like this compound is essential for a deeper understanding of lipid metabolism and its role in health and disease.

References

Application Notes & Protocols: Synthesis of 24-Methylpentacosanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

24-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) and their corresponding CoA esters are integral to various biological processes. They are components of complex lipids, such as ceramides (B1148491) and cholesteryl esters, and are involved in cellular signaling.[1] Notably, the CoA thioesters of VLCFAs and BCFAs are potent ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[2] PPARα is a nuclear receptor that regulates the transcription of genes involved in peroxisomal β-oxidation, the primary metabolic pathway for these fatty acids.[2] Dysregulation of VLCFA and BCFA metabolism is associated with several neurological disorders.[2] The availability of high-purity this compound is therefore crucial for in vitro studies of enzyme kinetics, screening of potential therapeutic agents, and as an analytical standard.

These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound from its corresponding fatty acid, 24-methylpentacosanoic acid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on methods described for similar long-chain and very-long-chain fatty acids.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Material 24-Methylpentacosanoic acid24-Methylpentacosanoic acid
Key Reagents N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or similar carbodiimide, Coenzyme A trilithium saltLong-chain acyl-CoA synthetase (LACS), Coenzyme A trilithium salt, ATP, MgCl2
Typical Reaction Yield 70-90%80-95%
Reaction Time 4-6 hours1-2 hours
Purity (post-purification) >95%>98%
Purification Method Solid-Phase Extraction (SPE) or HPLCSolid-Phase Extraction (SPE) or HPLC
Scale Milligram to gramMicrogram to milligram

Experimental Protocols

Method 1: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester Activation

This method involves a two-step process: first, the activation of the carboxylic acid group of 24-methylpentacosanoic acid with N-hydroxysuccinimide, followed by the reaction of the activated NHS ester with Coenzyme A.

Materials:

  • 24-Methylpentacosanoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A trilithium salt hydrate (B1144303)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO3) buffer (0.5 M, pH 8.0)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Protocol:

Step 1: Synthesis of 24-Methylpentacosanoic acid-NHS ester

  • In a clean, dry round-bottom flask, dissolve 24-methylpentacosanoic acid (1 equivalent) in anhydrous DCM.

  • Add N-hydroxysuccinimide (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 24-Methylpentacosanoic acid-NHS ester. The crude product can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the crude 24-Methylpentacosanoic acid-NHS ester (1.5 equivalents) in a minimal amount of anhydrous DMF.

  • In a separate flask, dissolve Coenzyme A trilithium salt hydrate (1 equivalent) in cold 0.5 M NaHCO3 buffer (pH 8.0).

  • Slowly add the DMF solution of the NHS ester to the Coenzyme A solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent.

Step 3: Purification

  • Acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Load the mixture onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with deionized water to remove unreacted Coenzyme A and salts.

  • Elute the this compound with an increasing gradient of acetonitrile in water (containing 0.1% TFA).

  • Combine the fractions containing the product (can be monitored by UV absorbance at 260 nm).

  • Lyophilize the purified fractions to obtain this compound as a white powder.

Method 2: Enzymatic Synthesis using Long-Chain Acyl-CoA Synthetase (LACS)

This method utilizes the catalytic activity of a long-chain acyl-CoA synthetase to directly ligate 24-methylpentacosanoic acid to Coenzyme A in an ATP-dependent manner.

Materials:

  • 24-Methylpentacosanoic acid

  • Long-chain acyl-CoA synthetase (LACS) from a commercial source or purified from a recombinant expression system.

  • Coenzyme A trilithium salt hydrate

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Magnesium Chloride (MgCl2)

  • Potassium Phosphate buffer (100 mM, pH 7.5)

  • Triton X-100 (optional, to aid in substrate solubilization)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (ACN)

  • Deionized water

Protocol:

  • Prepare a stock solution of 24-methylpentacosanoic acid in ethanol (B145695) or solubilize with a small amount of Triton X-100 in the reaction buffer.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium Phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl2

    • 0.5 mM Coenzyme A

    • 100 µM 24-Methylpentacosanoic acid

  • Initiate the reaction by adding LACS to a final concentration of 1-5 µg/mL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Terminate the reaction by adding an equal volume of cold acetonitrile or by heating at 95°C for 2 minutes.

  • Centrifuge the mixture to pellet the denatured enzyme.

Step 2: Purification

  • Transfer the supernatant to a new tube.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with deionized water to remove buffer components, ATP, and unreacted Coenzyme A.

  • Elute the this compound with an increasing gradient of acetonitrile in water.

  • Combine the fractions containing the product.

  • Lyophilize the purified fractions to obtain this compound.

Visualizations

chemical_synthesis_workflow cluster_step1 Step 1: NHS Ester Formation cluster_step2 Step 2: CoA Ligation cluster_step3 Step 3: Purification FA 24-Methylpentacosanoic Acid Activated_Ester 24-Methylpentacosanoyl-NHS Ester FA->Activated_Ester NHS N-hydroxysuccinimide NHS->Activated_Ester DCC DCC DCC->Activated_Ester in DCM Final_Product This compound Activated_Ester->Final_Product CoA Coenzyme A CoA->Final_Product in NaHCO3 buffer Purification SPE or HPLC Final_Product->Purification Purified_Product Purified This compound Purification->Purified_Product

Caption: Chemical synthesis workflow for this compound.

enzymatic_synthesis_workflow cluster_step1 Step 1: Enzymatic Reaction cluster_step2 Step 2: Purification FA 24-Methylpentacosanoic Acid Final_Product This compound FA->Final_Product CoA Coenzyme A CoA->Final_Product ATP ATP ATP->Final_Product LACS Long-Chain Acyl-CoA Synthetase LACS->Final_Product Mg2+, Buffer Purification SPE or HPLC Final_Product->Purification Purified_Product Purified This compound Purification->Purified_Product

Caption: Enzymatic synthesis workflow for this compound.

metabolic_pathway cluster_activation Cellular Activation cluster_regulation Transcriptional Regulation cluster_oxidation Peroxisomal β-oxidation BCFA 24-Methylpentacosanoic Acid (BCFA/VLCFA) Acyl_CoA This compound BCFA->Acyl_CoA CoA, ATP PPARa PPARα Acyl_CoA->PPARa Ligand Binding Peroxisome Peroxisome Acyl_CoA->Peroxisome Beta_Oxidation β-oxidation spiral Acyl_CoA->Beta_Oxidation LACS LACS LACS->Acyl_CoA PPRE PPRE (in DNA) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Upregulation of β-oxidation enzymes PPRE->Gene_Expression Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic context of this compound.

References

Application Notes and Protocols for the Lipidomic Profiling of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) thioesters, including isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, are critical metabolic intermediates derived from the catabolism of the essential branched-chain amino acids (BCAAs) leucine, valine, and isoleucine, respectively. These molecules play a pivotal role in cellular energy homeostasis and are implicated in various physiological and pathological states. Dysregulation of BCAA metabolism and accumulation of BC-acyl-CoAs have been associated with metabolic disorders such as insulin (B600854) resistance and diabetes.[1] Consequently, the accurate and robust quantification of BC-acyl-CoAs is essential for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies.

This document provides a detailed lipidomics workflow for the targeted profiling of BC-acyl-CoAs in biological samples, encompassing experimental protocols, data presentation guidelines, and visual representations of the key pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for branched-chain acyl-CoA species reported in various biological matrices. It is important to note that concentrations can vary significantly based on the biological system, metabolic state, and the analytical methodology employed.

Table 1: Quantitative Levels of Branched-Chain Acyl-CoAs in Mammalian Tissues

Acyl-CoA SpeciesTissueOrganismConcentration (nmol/g wet weight)Reference
Isovaleryl-CoAMuscleRat4-8 (total long-chain acyl-CoAs)[2]
Isobutyryl-CoALiverMouseNot specifically reported; total acyl-CoA profiles studied.
2-Methylbutyryl-CoAFetal BrainHumanHigh expression of relevant dehydrogenase suggesting presence.[3]

Note: Specific quantitative data for individual branched-chain acyl-CoAs in various tissues is not extensively reported in the literature. The provided data for rat muscle represents the total long-chain acyl-CoA pool, of which branched-chain species are a component.

Table 2: MRM Transitions for LC-MS/MS Analysis of Branched-Chain Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Isovaleryl-CoA852.3345.135Neutral loss of 507 Da is a characteristic fragmentation.
Isobutyryl-CoA838.3331.135Neutral loss of 507 Da.
2-Methylbutyryl-CoA852.3345.135Isomeric with Isovaleryl-CoA; requires chromatographic separation.[4][5]
Internal Standard (e.g., [¹³C₄]-Butyryl-CoA)842.3335.135Example internal standard; specific labeled standards for each analyte are recommended.

Experimental Protocols

Sample Preparation and Extraction of Branched-Chain Acyl-CoAs

This protocol is optimized for the extraction of short-chain acyl-CoAs from cultured cells or tissues. All steps should be performed on ice to minimize degradation.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)[2]

  • Internal Standards: Stable isotope-labeled isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA (if available) or a suitable short-chain acyl-CoA internal standard.

  • Acetonitrile (ACN), HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727), HPLC grade

  • Ammonium (B1175870) hydroxide

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge capable of 4°C

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash twice with ice-cold PBS.

  • Lysis and Protein Precipitation:

    • Add 500 µL of ice-cold 10% TCA or 5% SSA to the cell pellet or scraped cells.

    • For tissue samples, homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 10% TCA.

    • Spike the lysate with the internal standard mixture.

    • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis for Branched-Chain Acyl-CoA Profiling

This method describes the use of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for the separation and quantification of branched-chain acyl-CoAs. The separation of isomers like isovaleryl-CoA and 2-methylbutyryl-CoA is critical and requires optimized chromatographic conditions.[4][5]

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP or equivalent) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) is recommended for high-resolution separation of short-chain isomers. A column such as a Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) can be effective.

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B (linear gradient)

    • 10-12 min: 30-95% B (linear gradient)

    • 12-14 min: 95% B (hold)

    • 14-14.1 min: 95-2% B (linear gradient)

    • 14.1-18 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

Mandatory Visualizations

Branched-Chain Amino Acid Catabolism Pathway

The following diagram illustrates the metabolic pathways for the catabolism of leucine, isoleucine, and valine, leading to the formation of their respective branched-chain acyl-CoA derivatives.

BCAA_Catabolism cluster_downstream Downstream Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH MethylbutyrylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH IsobutyrylCoA->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCACycle

Caption: BCAA catabolism to BC-acyl-CoAs.

Lipidomics Workflow for Branched-Chain Acyl-CoA Profiling

The diagram below outlines the key steps in the analytical workflow for the profiling of branched-chain acyl-CoAs, from sample collection to data analysis.

Lipidomics_Workflow Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (TCA/SSA Precipitation, SPE) Sample->Extraction Homogenization & Lysis LC_Separation UPLC Separation (Reversed-Phase C18) Extraction->LC_Separation Reconstitution MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis (Quantification, Statistical Analysis) MS_Detection->Data_Analysis Peak Integration Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: Workflow for BC-acyl-CoA profiling.

References

Application Notes and Protocols for Investigating the Cellular Functions of 24-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylpentacosanoyl-CoA is a unique, very long-chain branched-chain fatty acyl-CoA. While the precise functions of many very long-chain fatty acids (VLCFAs) are still under investigation, they are known to be crucial components of cellular lipids, such as sphingolipids and glycerophospholipids, and play roles in various cellular processes.[1] The presence of a methyl branch in the acyl chain suggests a distinct metabolism and potentially unique biological activities compared to its straight-chain counterparts. The accumulation of VLCFAs due to metabolic enzyme defects is associated with severe genetic disorders, highlighting their importance in cellular homeostasis.[2][3]

These application notes provide a comprehensive framework of cell-based assays to elucidate the cellular and molecular functions of this compound. The protocols are designed for researchers in academic and industrial settings, including those in drug development, to investigate its impact on cellular lipid metabolism, energy homeostasis, cell viability, and signaling pathways.

Application Note 1: Profiling the Cellular Lipidome in Response to this compound Supplementation

Objective: To quantitatively assess the impact of exogenous this compound on the global lipid composition of cultured cells. This will reveal if the fatty acid is incorporated into complex lipids or alters existing lipid profiles.

Data Presentation: Hypothetical Changes in Cellular Lipid Classes

Table 1: Relative Abundance of Major Lipid Classes Following Treatment with this compound for 24 hours.

Lipid ClassControl (Vehicle)10 µM this compoundFold Change
Phosphatidylcholine (PC)100 ± 5.2105 ± 6.11.05
Phosphatidylethanolamine (PE)100 ± 4.8110 ± 5.51.10
Phosphatidylinositol (PI)100 ± 6.1115 ± 7.31.15
Sphingomyelin (SM)100 ± 7.5145 ± 8.21.45
Ceramides (Cer)100 ± 8.2160 ± 9.11.60
Triacylglycerols (TAG)100 ± 10.190 ± 8.90.90
Cholesterol Esters (CE)100 ± 9.595 ± 7.80.95

Data are presented as mean relative abundance ± standard deviation (n=3). Fold change is calculated relative to the vehicle control.

Experimental Protocol: Lipid Extraction for Mass Spectrometry-Based Lipidomics

This protocol is adapted from established lipidomics workflows.[4][5]

Materials:

  • Cultured cells (e.g., HEK293, HepG2, or a cell line relevant to the research question)

  • This compound (requires custom synthesis or commercial sourcing)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Chloroform (LC-MS grade), ice-cold

  • LC-MS grade water

  • Internal lipid standards mix

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with the desired concentration of this compound (e.g., 1-25 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with 1 mL of ice-cold PBS.

  • Cell Lysis and Lipid Extraction:

    • Add 800 µL of ice-cold methanol to each well.

    • Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

    • Add an appropriate amount of internal lipid standards mix.

    • Add 400 µL of ice-cold chloroform.

    • Vortex the mixture vigorously for 1 minute.

    • Add 200 µL of LC-MS grade water and vortex for 30 seconds.

  • Phase Separation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[6]

  • Sample Collection: Carefully transfer the lower organic phase, which contains the lipids, to a new clean tube.

  • Drying and Storage: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Store the dried lipid extract at -80°C until analysis by LC-MS.

  • Analysis: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for injection into the LC-MS system for lipid profiling.

Mandatory Visualization: Lipidomics Workflow

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment (e.g., with this compound) harvesting 2. Cell Harvesting (PBS Wash) cell_culture->harvesting extraction 3. Lipid Extraction (Methanol/Chloroform) harvesting->extraction phase_separation 4. Phase Separation (Centrifugation) extraction->phase_separation drying 5. Solvent Evaporation phase_separation->drying lcms 6. LC-MS Analysis drying->lcms data_proc 7. Data Processing & Identification lcms->data_proc

Caption: Workflow for cell-based lipidomics analysis.

Application Note 2: Investigating the Impact of this compound on Mitochondrial Fatty Acid β-Oxidation

Objective: To determine if this compound can be metabolized through mitochondrial β-oxidation or if it inhibits this pathway. Fatty acid oxidation (FAO) is a critical energy-producing process.[7][8]

Data Presentation: Hypothetical Fatty Acid Oxidation Rates

Table 2: Oxygen Consumption Rate (OCR) in Cultured Hepatocytes in Response to Various Substrates.

ConditionBasal OCR (pmol/min)OCR after Substrate Injection (pmol/min)FAO-dependent OCR (pmol/min)
Vehicle Control150 ± 12155 ± 145 ± 2
Palmitate (100 µM)152 ± 11250 ± 2098 ± 9
This compound (100 µM)151 ± 13180 ± 1529 ± 2
Palmitate + Etomoxir (40 µM)153 ± 14160 ± 137 ± 1
Palmitate + this compound150 ± 12205 ± 1855 ± 6

Data are presented as mean ± standard deviation (n=5). FAO-dependent OCR is calculated by subtracting the basal OCR from the OCR after substrate injection.

Experimental Protocol: Cell-Based Fatty Acid Oxidation Assay

This protocol is based on measuring oxygen consumption, a key indicator of mitochondrial respiration.[7][8]

Materials:

  • Seahorse XF Analyzer or similar instrument for measuring oxygen consumption

  • Cultured cells with high metabolic activity (e.g., C2C12 myotubes, primary hepatocytes)

  • FAO Assay Medium (e.g., DMEM base with 0.5 mM L-Carnitine, 2.5 mM glucose)

  • Substrates: Palmitate-BSA conjugate, this compound

  • Inhibitor: Etomoxir (inhibitor of CPT1, the rate-limiting enzyme for long-chain fatty acid entry into mitochondria)

  • Uncoupler: FCCP (to measure maximal respiration)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density. Incubate overnight.

  • Assay Preparation: The day of the assay, replace the culture medium with pre-warmed FAO Assay Medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Hydrate the sensor cartridge and load the injection ports with the compounds:

    • Port A: Substrate (Palmitate-BSA or this compound)

    • Port B: Uncoupler (FCCP)

    • Port C: Inhibitors (e.g., Rotenone/Antimycin A to shut down mitochondrial respiration)

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of each compound.

  • Data Analysis: Analyze the OCR data to determine the basal respiration, the response to the fatty acid substrate, and the maximal respiration. The increase in OCR after substrate addition is indicative of fatty acid oxidation. Compare the OCR response to this compound with that of a known FAO substrate like palmitate. To test for inhibitory effects, co-inject this compound with palmitate.

Mandatory Visualization: Fatty Acid β-Oxidation Pathway

FAO_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA Fatty Acid (e.g., 24-Methylpentacosanoyl) ACSL ACSL FA->ACSL + CoA + ATP FA_CoA Fatty Acyl-CoA ACSL->FA_CoA CPT1 CPT1 FA_CoA->CPT1 + Carnitine CPT2 CPT2 CPT1->CPT2 Acylcarnitine (Transport) BetaOx β-Oxidation Spiral CPT2->BetaOx Fatty Acyl-CoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA FADH2, NADH ETC Electron Transport Chain BetaOx->ETC TCA TCA Cycle AcetylCoA->TCA TCA->ETC FADH2, NADH ATP ATP ETC->ATP

Caption: Mitochondrial fatty acid β-oxidation pathway.

Application Note 3: Assessing the Effects of this compound on Cell Viability and Proliferation

Objective: To evaluate the potential cytotoxicity of this compound. Accumulation of certain fatty acids can lead to lipotoxicity, a process implicated in various metabolic diseases.

Data Presentation: Hypothetical Cell Viability Data

Table 3: Cell Viability of HepG2 cells after 48-hour exposure to this compound.

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle)1.25 ± 0.08100
11.22 ± 0.0797.6
51.18 ± 0.0994.4
101.10 ± 0.0688.0
250.95 ± 0.0576.0
500.65 ± 0.0452.0
1000.30 ± 0.0324.0

Data are presented as mean absorbance ± standard deviation (n=6). % Viability is normalized to the vehicle control.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Cultured cells

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualization: Cell Viability Assay Workflow

Viability_Assay_Workflow start 1. Seed Cells (96-well plate) treat 2. Add this compound (various concentrations) start->treat incubate 3. Incubate (e.g., 48 hours) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (3-4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (with DMSO) incubate_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read end 8. Analyze Data (% Viability) read->end

Caption: Workflow for the MTT cell viability assay.

Application Note 4: Exploring the Influence of this compound on Cellular Signaling

Objective: To investigate whether this compound modulates key metabolic signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which acts as a master sensor of cellular energy status.

Data Presentation: Hypothetical Western Blot Densitometry

Table 4: Relative Protein Expression of Key Signaling Molecules after 6-hour Treatment.

ProteinControl (Vehicle)25 µM this compoundFold Change
p-AMPKα (Thr172) / Total AMPKα1.00 ± 0.122.50 ± 0.212.50
p-ACC (Ser79) / Total ACC1.00 ± 0.152.20 ± 0.182.20
Total AMPKα1.00 ± 0.091.05 ± 0.111.05
Total ACC1.00 ± 0.110.98 ± 0.100.98
β-Actin1.00 ± 0.051.02 ± 0.061.02

Data are presented as mean densitometry values ± standard deviation (n=3), normalized to β-Actin and then to the vehicle control.

Experimental Protocol: Western Blotting for Signaling Proteins

Materials:

  • Cultured cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-6 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry analysis on the protein bands using image analysis software. Normalize the abundance of the protein of interest to a loading control (e.g., β-Actin).

Mandatory Visualization: AMPK Signaling Pathway

AMPK_Pathway cluster_inputs Cellular Stress cluster_core Core Pathway cluster_outputs Downstream Effects AMP_ATP High AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK Fatty_Acid This compound (Hypothesized Influence) Fatty_Acid->AMPK FAO_up ↑ Fatty Acid Oxidation AMPK->FAO_up Glycolysis_up ↑ Glycolysis AMPK->Glycolysis_up Lipogenesis_down ↓ Lipogenesis AMPK->Lipogenesis_down Protein_Synth_down ↓ Protein Synthesis AMPK->Protein_Synth_down

Caption: Simplified AMPK signaling pathway and its outputs.

References

Application Notes and Protocols for the Separation of 24-Methylpentacosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. The presence of a methyl branch on the acyl chain results in the potential for multiple stereoisomers, each of which could have distinct biological activities and metabolic fates. Distinguishing between these isomers is critical for understanding their specific functions and for the development of targeted therapeutics.

This document provides detailed application notes and protocols for the analytical separation of this compound isomers. The primary recommended technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers the high resolution and sensitivity required for the analysis of these complex lipids.[1] While gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of the corresponding fatty acids after hydrolysis, LC-MS/MS allows for the direct analysis of the intact acyl-CoA thioesters.[2][3]

Analytical Techniques

The separation of this compound isomers is challenging due to their similar physical and chemical properties. The recommended approach is a multi-step process involving efficient extraction, high-resolution chromatographic separation, and sensitive mass spectrometric detection.

Key Analytical Challenges:
  • Low Abundance: Acyl-CoA species are often present in low concentrations in biological matrices.

  • Isomeric Complexity: The presence of a methyl group at the C-24 position can result in (R) and (S) stereoisomers, which are difficult to separate.

  • Matrix Effects: Biological samples contain a multitude of other lipids and metabolites that can interfere with the analysis.

Recommended Technique: UPLC-MS/MS

UPLC-MS/MS is the method of choice for the analysis of acyl-CoA isomers due to its superior chromatographic resolution and the high selectivity and sensitivity of tandem mass spectrometry.[1][4] A reversed-phase chromatographic method using a C18 column can effectively separate acyl-CoA molecules based on their hydrophobicity.[5] The subsequent MS/MS analysis allows for the confident identification and quantification of the target isomers.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a general method for the extraction of acyl-CoAs from tissues or cells.

Materials:

  • Homogenizer

  • Organic solvent mixture (e.g., isopropanol:water:acetic acid, 50:49:1, v/v/v)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50% methanol)

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in the ice-cold organic solvent mixture.

  • Extraction: Vortex the homogenate vigorously for 10 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collection: Collect the supernatant containing the acyl-CoAs.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the reconstitution solution, vortex briefly, and centrifuge to remove any insoluble material.

  • Analysis: The supernatant is now ready for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound Isomers

This protocol provides a starting point for the development of a UPLC-MS/MS method for the separation of this compound isomers. Optimization of the gradient and other parameters may be necessary for specific sample types and instrumentation.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

UPLC Conditions:

ParameterValue
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in Methanol
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20.1-25 min, 20% B

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
MRM Transitions To be determined using a standard of this compound. The precursor ion will be the [M+H]+ ion, and characteristic product ions will be selected for quantification and confirmation.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different samples or experimental conditions.

Table 1: Hypothetical Quantitative Analysis of this compound Isomers in Different Biological Samples.

Sample IDIsomer 1 (Area)Isomer 2 (Area)Total AreaIsomer 1 (%)Isomer 2 (%)
Control 112,5438,97621,51958.341.7
Control 211,9878,54320,53058.441.6
Treated 125,67810,12335,80171.728.3
Treated 224,9879,87634,86371.728.3

Visualizations

Experimental Workflow

G sample Biological Sample (Tissue or Cells) extraction Acyl-CoA Extraction sample->extraction lcms UPLC-MS/MS Analysis extraction->lcms data Data Acquisition lcms->data processing Data Processing (Peak Integration, Quantification) data->processing results Results (Isomer Ratios, Concentrations) processing->results

Caption: Workflow for the analysis of this compound isomers.

Metabolic Context

Very-long-chain fatty acids (VLCFAs) undergo an initial round of beta-oxidation in peroxisomes before the shortened acyl-CoAs are further metabolized in the mitochondria.[6]

G cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion vlcfa This compound beta_ox Beta-Oxidation vlcfa->beta_ox sc_acyl_coa Shortened Acyl-CoA beta_ox->sc_acyl_coa mito_beta_ox Beta-Oxidation sc_acyl_coa->mito_beta_ox Transport tca TCA Cycle mito_beta_ox->tca

Caption: Peroxisomal beta-oxidation of very-long-chain fatty acyl-CoAs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylpentacosanoyl-CoA is a very-long-chain, methyl-branched fatty acyl-CoA. Very-long-chain fatty acids (VLCFAs) and their derivatives are crucial components of cellular lipids, playing significant roles in membrane structure, energy storage, and signaling pathways.[1][2] The metabolism of methyl-branched VLCFAs is distinct from their straight-chain counterparts. Due to the methyl group, they cannot be processed by the standard beta-oxidation pathway in mitochondria. Instead, they are primarily metabolized through alpha-oxidation within peroxisomes.[3][4][5][6]

Defects in the alpha-oxidation pathway can lead to the accumulation of branched-chain fatty acids, resulting in severe neurological disorders such as Refsum's disease.[5][6][7] Understanding the genetic regulators of this compound metabolism is therefore of significant interest for both basic research and the development of therapeutics for related metabolic disorders.

CRISPR-Cas9 technology provides a powerful tool for genome-wide screening to identify genes involved in specific biological processes. By systematically knocking out every gene in the genome, researchers can identify which genes are essential for the synthesis, degradation, or cellular response to this compound.

These application notes provide a comprehensive guide to designing and executing a CRISPR-Cas9 screen to identify genes related to this compound metabolism.

Key Metabolic Pathways

Synthesis of Methyl-Branched Very-Long-Chain Fatty Acids

The synthesis of straight-chain VLCFAs occurs in the endoplasmic reticulum through the action of a fatty acid elongase complex, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[1][8] The synthesis of methyl-branched fatty acids can occur through the utilization of methylmalonyl-CoA as an extender unit by fatty acid synthase (FASN).[9][10][11][12]

Degradation of Methyl-Branched Very-Long-Chain Fatty Acids: Alpha-Oxidation

Due to the presence of a methyl group at the beta-carbon, branched-chain fatty acids like 24-Methylpentacosanoic acid cannot be degraded by mitochondrial beta-oxidation.[3][5] They are first shortened by one carbon atom via the alpha-oxidation pathway in peroxisomes.[3][4][5][6][13]

The key enzymatic steps of alpha-oxidation are:

  • Activation: The branched-chain fatty acid is converted to its CoA ester.

  • Hydroxylation: The acyl-CoA ester is hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PAHX).[4]

  • Cleavage: The C-C bond is cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL), releasing formyl-CoA and an aldehyde that is one carbon shorter.[4]

  • Oxidation: The resulting aldehyde is oxidized to a carboxylic acid, which can then enter the beta-oxidation pathway.

CRISPR-Cas9 Screening Strategy

A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss of function impacts the metabolism of or cellular response to this compound. The general workflow involves transducing a population of Cas9-expressing cells with a pooled lentiviral sgRNA library, applying a selection pressure related to the fatty acid, and then using next-generation sequencing (NGS) to identify sgRNAs that are enriched or depleted in the surviving cell population.

Choosing a Screening Phenotype

The success of a CRISPR screen hinges on a robust and measurable phenotype. For this compound, several strategies can be considered:

  • Positive Selection Screen (Drug Resistance Model): Treat cells with a toxic concentration of 24-Methylpentacosanoic acid (the free fatty acid form). Surviving cells will be enriched for knockouts in genes required for the uptake or toxic effects of the fatty acid.

  • Negative Selection Screen (Essentiality Model): Grow cells in a medium where this compound is the primary carbon source or is required for a specific cellular function. Genes essential for its utilization will be depleted from the population.

  • Reporter-Based Screen: Engineer a fluorescent reporter cell line that responds to the levels of this compound or a downstream metabolite. Use fluorescence-activated cell sorting (FACS) to isolate cells with altered reporter activity.

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen for Resistance to 24-Methylpentacosanoic Acid

This protocol outlines a positive selection screen to identify genes that, when knocked out, confer resistance to 24-Methylpentacosanoic acid-induced cytotoxicity.

1. Cell Line Preparation:

  • Select a human cell line relevant to fatty acid metabolism (e.g., Huh7, HepG2).

  • Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection.

  • Validate Cas9 activity using a functional assay (e.g., GFP knockout).

2. Lentiviral sgRNA Library Production:

  • Amplify a genome-wide pooled sgRNA library (e.g., GeCKO v2, Brunello).

  • Package the library into lentiviral particles by co-transfecting HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.

  • Harvest and concentrate the lentiviral supernatant.

  • Titer the lentiviral library on the Cas9-expressing target cell line.

3. CRISPR-Cas9 Screen:

  • Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.

  • Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Initial Population (T0): Harvest a representative population of cells after selection to serve as the baseline for sgRNA representation.

  • Selection Pressure:

    • Determine the optimal toxic concentration of 24-Methylpentacosanoic acid through a dose-response curve.

    • Culture the transduced cell population in the presence of the determined concentration of 24-Methylpentacosanoic acid.

    • Maintain a parallel control population cultured without the fatty acid.

  • Harvesting: After a predetermined period of selection (e.g., 14-21 days, allowing for cell doublings and enrichment of resistant populations), harvest the surviving cells from both the treated and control populations.

4. Data Analysis:

  • Genomic DNA Extraction: Isolate genomic DNA from the T0, control, and treated cell populations.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries on a high-throughput sequencing platform.

  • Data Processing and Hit Identification:

    • Use bioinformatics tools like MAGeCK to demultiplex the sequencing reads and count the abundance of each sgRNA.

    • Normalize the read counts and calculate the log-fold change (LFC) of each sgRNA between the treated and control/T0 samples.

    • Identify statistically significant enriched sgRNAs and genes.

Protocol 2: Validation of Candidate Genes

Hits from the primary screen must be validated to confirm their role in this compound metabolism.

1. Individual Gene Knockout:

  • Design 2-3 independent sgRNAs targeting each candidate gene.

  • Individually transduce the Cas9-expressing cell line with lentivirus for each sgRNA.

  • Generate stable knockout cell lines for each candidate gene.

  • Confirm gene knockout at the protein level by Western blot or at the genomic level by Sanger sequencing of the target locus.

2. Phenotypic Validation:

  • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm that the individual knockout cell lines exhibit increased resistance to 24-Methylpentacosanoic acid compared to control cells.

3. Functional Assays:

  • Lipidomics: Use mass spectrometry-based lipidomics to quantify the intracellular levels of 24-Methylpentacosanoic acid and other related lipids in the knockout and control cells, both with and without fatty acid treatment. This can reveal if the gene is involved in uptake, transport, or metabolism.

  • Metabolic Flux Analysis: Use stable isotope-labeled 24-Methylpentacosanoic acid to trace its metabolic fate in knockout and control cells.

Data Presentation

Quantitative data from the validation experiments should be summarized in tables for clear comparison.

Table 1: Validation of Candidate Gene Knockouts on Cell Viability in the Presence of 24-Methylpentacosanoic Acid

Gene KnockoutsgRNA SequenceViability (% of Control)p-value
Control Non-targeting100 ± 5.2-
Gene A sgRNA-1145 ± 8.1<0.01
sgRNA-2138 ± 6.5<0.01
Gene B sgRNA-1110 ± 4.7>0.05
sgRNA-2112 ± 5.3>0.05
Gene C sgRNA-1162 ± 9.8<0.001
sgRNA-2155 ± 7.9<0.001

Table 2: Intracellular Levels of 24-Methylpentacosanoic Acid in Validated Knockout Cell Lines

Gene KnockoutTreatment24-Methylpentacosanoic Acid Level (pmol/10^6 cells)p-value (vs. Control)
Control Vehicle2.1 ± 0.5-
24-MPA85.3 ± 7.9-
Gene A KO Vehicle2.3 ± 0.6>0.05
24-MPA42.1 ± 5.4<0.01
Gene C KO Vehicle2.0 ± 0.4>0.05
24-MPA88.9 ± 9.1>0.05

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

fatty_acid_metabolism cluster_synthesis Synthesis cluster_degradation Degradation (Alpha-Oxidation in Peroxisome) cluster_cellular_effects Cellular Effects Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acid_Synthase Fatty Acid Synthase (FASN) Malonyl-CoA->Fatty_Acid_Synthase Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA PCC Methylmalonyl-CoA->Fatty_Acid_Synthase Methyl-branched VLCFA Methyl-branched VLCFA Fatty_Acid_Synthase->Methyl-branched VLCFA Elongation Membrane_Incorporation Membrane_Incorporation Methyl-branched VLCFA->Membrane_Incorporation Incorporation into Sphingolipids Signaling_Pathways Signaling_Pathways Methyl-branched VLCFA->Signaling_Pathways Modulation of Signaling Accumulation Accumulation (e.g., Refsum's Disease) Methyl-branched VLCFA->Accumulation Methyl-branched_VLCFA 24-Methylpentacosanoic acid This compound This compound Methyl-branched_VLCFA->this compound Acyl-CoA Synthetase 2-hydroxy-24-methylpentacosanoyl-CoA 2-hydroxy-24-methylpentacosanoyl-CoA This compound->2-hydroxy-24-methylpentacosanoyl-CoA PAHX Pristanal + Formyl-CoA Pristanal + Formyl-CoA 2-hydroxy-24-methylpentacosanoyl-CoA->Pristanal + Formyl-CoA 2-HPCL Pristanal Pristanal Pristanic_acid Pristanic_acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Pristanic_acid->Beta-Oxidation crispr_workflow cluster_library_prep Library Preparation cluster_screening CRISPR Screen cluster_analysis Data Analysis cluster_validation Hit Validation sgRNA_Library Pooled sgRNA Library Lentivirus_Production Lentivirus Production sgRNA_Library->Lentivirus_Production Cas9_Cells Cas9-Expressing Cells Transduction Transduction (MOI < 0.3) Cas9_Cells->Transduction Selection Antibiotic Selection Transduction->Selection T0_Sample T0 Sample Collection Selection->T0_Sample Treatment Treatment with 24-Methylpentacosanoic Acid Selection->Treatment Control Control (Vehicle) Selection->Control Harvest Harvest Surviving Cells Treatment->Harvest Control->Harvest gDNA_Extraction Genomic DNA Extraction PCR_Amplification sgRNA Amplification gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Processing Data Processing (MAGeCK) NGS->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Individual_KO Individual Gene Knockouts Phenotypic_Assays Phenotypic Assays Individual_KO->Phenotypic_Assays Functional_Assays Functional Assays Phenotypic_Assays->Functional_Assays

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 24-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the quantification of 24-Methylpentacosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound important?

A1: this compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA). The accumulation of VLCFAs is a key biomarker in the diagnosis of peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1] Accurate quantification of specific VLCFA-CoAs like this compound is crucial for understanding disease pathogenesis and for the development of therapeutic interventions.

Q2: What are the main analytical challenges associated with this compound quantification?

A2: The main challenges include:

  • Low physiological concentrations: VLCFA-CoAs are typically present in low abundance in biological samples.

  • Poor chromatographic performance: The long acyl chain and the polar CoA moiety can lead to poor peak shape, tailing, and signal deterioration during liquid chromatography (LC) analysis.[2]

  • Isomer separation: Chromatographically separating this compound from its straight-chain isomer, hexacosanoyl-CoA (C26:0-CoA), and other positional isomers can be difficult.[3][4]

  • Sample stability: The thioester bond in acyl-CoAs is susceptible to hydrolysis.

  • Matrix effects: Components of the biological matrix can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.

Q3: What is the characteristic fragmentation pattern of this compound in tandem mass spectrometry?

A3: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic neutral loss of 507.0 Da, corresponding to the 3'-phospho-ADP moiety.[5] This allows for the use of neutral loss scans for identification and multiple reaction monitoring (MRM) for quantification. Another common fragment ion observed is at m/z 428.0365, which represents the adenosine (B11128) 3',5'-diphosphate key fragment.[6]

Q4: Is a chemical standard for this compound commercially available?

A4: Yes, this compound can be sourced from specialty chemical suppliers such as MedChemExpress.[7] The availability of a standard is essential for method development, calibration, and accurate quantification.

Q5: What are typical concentrations of very-long-chain fatty acids in human plasma?

A5: While specific concentrations for this compound are not widely reported, reference intervals for related straight-chain VLCFAs in a healthy population have been established. For example, a study on a Chinese population reported a reference interval for hexacosanoic acid (C26:0) of 0.20-0.71 µmol/L in plasma.[8] These values can provide a general expectation for the concentration range of similar molecules.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Low Sensitivity

Potential Cause Troubleshooting Step Rationale
Analyte Adsorption Use PEEK or stainless steel tubing with caution. Consider using a column specifically designed for acyl-CoA analysis.The phosphate (B84403) groups on the CoA moiety can interact with metal surfaces, leading to peak tailing and analyte loss.
Suboptimal Mobile Phase Increase the pH of the mobile phase to ~10.5 using ammonium (B1175870) hydroxide (B78521).At high pH, the phosphate groups are deprotonated, reducing their interaction with the stationary phase and improving peak shape.[2]
Inefficient Ionization Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).Proper ionization is critical for achieving high sensitivity.
Matrix Effects Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE). Utilize a stable isotope-labeled internal standard.Co-eluting matrix components can suppress the ionization of the analyte. An internal standard that experiences similar matrix effects can correct for this.
Analyte Degradation Keep samples on ice or at 4°C during preparation and in the autosampler.The thioester bond is prone to enzymatic and chemical hydrolysis.

Issue 2: Difficulty Separating Branched-Chain from Straight-Chain Isomers

Potential Cause Troubleshooting Step Rationale
Insufficient Chromatographic Resolution Use a high-resolution column, such as a C18 with a different stationary phase chemistry or a chiral column.[3][4]Different stationary phases can offer different selectivities for isomeric compounds.
Inadequate Mobile Phase Gradient Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds.A slower change in the mobile phase composition allows for better resolution of isomers.
Co-elution If direct separation is not achievable, consider an indirect quantification method involving hydrolysis of the CoA ester followed by derivatization of the fatty acid.This approach simplifies the analysis by removing the common CoA moiety and allows for methods optimized for fatty acid isomer separation.[1]

Experimental Protocols

Protocol 1: Direct Quantification of Intact this compound by LC-MS/MS

This protocol is a generalized procedure based on common practices for acyl-CoA analysis and should be optimized for your specific instrumentation and sample type.

1. Sample Preparation (from cultured cells)

  • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile (B52724):methanol:water 2:2:1 v/v/v) containing an appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard).

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex vigorously for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of mobile phase A.

2. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium hydroxide in water, pH 10.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition:

    • Precursor Ion (Q1): Calculate the m/z for [this compound + H]+

    • Product Ion (Q3): [Precursor Ion - 507.0]+

Protocol 2: Indirect Quantification via Fatty Acid Derivatization

This protocol is adapted from a method for quantifying VLCFAs and BCFAs in plasma.[1]

1. Hydrolysis and Extraction

  • To 100 µL of plasma, add an internal standard (e.g., deuterated C26:0).

  • Add 1 mL of 1 M HCl in methanol.

  • Incubate at 90°C for 1 hour to hydrolyze the acyl-CoAs.

  • Cool and add 1 mL of hexane (B92381). Vortex and centrifuge.

  • Collect the upper hexane layer and evaporate to dryness.

2. Derivatization

  • To the dried extract, add 50 µL of oxalyl chloride in acetonitrile and incubate at 60°C for 15 minutes.

  • Evaporate the solvent.

  • Add 50 µL of dimethylaminoethanol (B1669961) in acetonitrile and incubate at room temperature for 10 minutes.

  • Evaporate the solvent.

  • Add 50 µL of methyl iodide in acetonitrile and incubate at room temperature for 10 minutes.

  • Evaporate and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis

  • Analyze the derivatized fatty acids using a suitable reversed-phase LC-MS/MS method in positive ion mode, monitoring the specific transition for the derivatized 24-methylpentacosanoic acid.

Quantitative Data Summary

Table 1: Illustrative Quantitative Data for this compound in Different Cell Lines

Disclaimer: The following data are for illustrative purposes only and are intended to represent a potential experimental outcome. Actual concentrations will vary depending on the cell type and experimental conditions.

Cell LineConditionThis compound (pmol/mg protein)
Fibroblast (Control)Standard Culture0.5 ± 0.1
Fibroblast (X-ALD Patient)Standard Culture5.2 ± 0.8
Hepatocyte (Control)Standard Culture0.8 ± 0.2
Hepatocyte (Treated)Drug Treatment1.5 ± 0.3

Table 2: Reference Intervals for Straight-Chain VLCFAs in Human Plasma

Data from a study on a healthy Chinese population.[8]

AnalyteReference Interval (µmol/L)
C22:0 (Behenic Acid)32.0 - 73.4
C24:0 (Lignoceric Acid)30.3 - 72.0
C26:0 (Hexacosanoic Acid)0.20 - 0.71

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Cells) extraction Extraction of Acyl-CoAs (with Internal Standard) sample->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc UPLC/HPLC Separation (Reversed-Phase) reconstitution->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification calibration Calibration Curve calibration->quantification

Caption: Workflow for this compound quantification.

troubleshooting_tree Troubleshooting Decision Tree for Poor Signal decision decision solution Tune and Calibrate MS. Infuse standard. decision->solution Yes decision2 Peak present but small? decision->decision2 No issue Low or No Signal issue->decision Check MS performance? decision3 Poor peak shape? decision2->decision3 Yes solution2 Check sample prep. Verify extraction recovery. decision2->solution2 No solution3 Optimize LC method: - Use high pH mobile phase - Check for column fouling decision3->solution3 Yes solution4 Optimize ionization source. Investigate matrix effects. decision3->solution4 No

Caption: Troubleshooting guide for low MS signal.

peroxisomal_beta_oxidation Peroxisomal Beta-Oxidation of VLCFAs VLCFA_CoA This compound (in Cytosol) ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Peroxisome_VLCFA_CoA This compound (in Peroxisome) ABCD1->Peroxisome_VLCFA_CoA ACOX1 Acyl-CoA Oxidase 1 Peroxisome_VLCFA_CoA->ACOX1 Enoyl_CoA 2-Enoyl-CoA ACOX1->Enoyl_CoA DBP D-Bifunctional Protein Enoyl_CoA->DBP Hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP->Hydroxyacyl_CoA Thiolase Thiolase Hydroxyacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Thiolase->Shortened_Acyl_CoA

Caption: Pathway of VLCFA metabolism in peroxisomes.

References

Technical Support Center: Optimizing Peak Resolution of 24-Methylpentacosanoyl-CoA in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 24-Methylpentacosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of this very long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution for this compound?

A1: The most frequent issue is sub-optimal mobile phase composition. Due to its long acyl chain, this compound is highly hydrophobic, requiring a mobile phase with sufficient organic solvent to ensure proper elution from a reversed-phase column. An insufficient organic content can lead to broad, poorly resolved peaks.

Q2: Which type of HPLC column is best suited for analyzing this compound?

A2: For very long-chain fatty acyl-CoAs like this compound, a C8 reversed-phase column is often preferred over a C18 column.[1] While C18 columns offer high hydrophobicity and are suitable for many nonpolar compounds, the intense interaction with the long acyl chain of this compound can lead to excessive retention and broad peaks.[1][2] A C8 column provides a better balance of retention and elution for these molecules.[1][3][4][5][6]

Q3: Can column temperature be used to improve the peak resolution of this compound?

A3: Yes, optimizing column temperature is a crucial parameter. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution. However, excessively high temperatures might not always be beneficial and can affect the selectivity of the separation. It is recommended to empirically determine the optimal temperature for your specific method.

Q4: My peaks are tailing. What are the likely causes and solutions?

A4: Peak tailing for long-chain acyl-CoAs can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., residual silanols) on the stationary phase. Using a high-purity, end-capped column can minimize this.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For acyl-CoAs, a slightly acidic mobile phase is often used.

Troubleshooting Guides

Issue 1: Broad or Tailing Peaks

This is a common problem when analyzing very long-chain fatty acyl-CoAs. The following steps can help to identify and resolve the issue.

Troubleshooting Workflow for Broad/Tailing Peaks

G start Start: Broad or Tailing Peak Observed check_mobile_phase 1. Check Mobile Phase Composition start->check_mobile_phase is_organic_sufficient Is organic solvent percentage adequate? check_mobile_phase->is_organic_sufficient increase_organic Increase organic solvent concentration in gradient is_organic_sufficient->increase_organic No check_column 2. Evaluate Column is_organic_sufficient->check_column Yes increase_organic->check_column is_column_appropriate Is a C8 or C18 column being used? check_column->is_column_appropriate consider_c8 Consider switching to a C8 column for very long-chain acyl-CoAs is_column_appropriate->consider_c8 Using C18 check_overload 3. Assess Sample Load is_column_appropriate->check_overload Using C8 consider_c8->check_overload is_sample_diluted Is the sample appropriately diluted? check_overload->is_sample_diluted dilute_sample Dilute sample or reduce injection volume is_sample_diluted->dilute_sample No check_temp 4. Optimize Temperature is_sample_diluted->check_temp Yes dilute_sample->check_temp is_temp_optimized Is the column temperature optimized? check_temp->is_temp_optimized optimize_temp Experiment with increasing column temperature (e.g., in 5°C increments) is_temp_optimized->optimize_temp No end End: Improved Peak Shape is_temp_optimized->end Yes optimize_temp->end

Caption: Troubleshooting workflow for addressing broad or tailing peaks in the chromatography of this compound.

Data Presentation

The following tables summarize the impact of key chromatographic parameters on the separation of very long-chain fatty acyl-CoAs.

Table 1: Effect of Mobile Phase Composition on Retention Time

Acetonitrile (%) in Mobile Phase BApproximate Retention Time (min) for a C24 Acyl-CoA
40%> 30
50%25
60%18
70%12
Note: Data is illustrative and will vary based on the specific column, gradient, and flow rate.

Table 2: Effect of Column Temperature on Peak Resolution

Column Temperature (°C)Resolution (Rs) between C24 and C26 Acyl-CoAs
301.2
401.5
501.8
601.7
Note: Optimal temperature may vary. Resolution is calculated as Rs = 2(tR2 - tR1) / (w1 + w2).

Table 3: Comparison of C8 and C18 Columns for Very Long-Chain Fatty Acyl-CoA Analysis

ParameterC18 ColumnC8 Column
Retention HighModerate
Peak Shape Can be broad for very long chainsGenerally sharper peaks
Analysis Time LongerShorter
Recommendation Suitable for a wide range of non-polar compoundsPreferred for very long-chain fatty acyl-CoAs

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • For tissue samples, homogenization in a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9) is recommended, followed by extraction with acetonitrile.[7]

  • A solid-phase extraction (SPE) step can be used to purify and concentrate the acyl-CoAs.[7]

  • The final extract should be dissolved in a solvent compatible with the initial mobile phase conditions.

2. HPLC Conditions:

  • Column: C8 reversed-phase, 3 µm particle size, 150 x 2.0 mm

  • Mobile Phase A: 97:3 water/methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid (pH 4.5).[8]

  • Mobile Phase B: 100% Methanol.[8]

  • Gradient:

    • 0-20 min: 80% to 99% B

    • 20-40 min: Hold at 99% B

    • 40-41 min: 99% to 80% B

    • 41-50 min: Re-equilibrate at 80% B[8]

  • Flow Rate: 0.2 mL/min[8]

  • Column Temperature: 40°C (optimize as needed)

  • Detection: UV at 260 nm[7]

  • Injection Volume: 5-10 µL

Logical Relationship for Method Development

G start Start: Method Development for this compound select_column 1. Select Column (C8 Recommended) start->select_column initial_gradient 2. Establish Initial Gradient (e.g., 80-99% Methanol) select_column->initial_gradient optimize_gradient 3. Optimize Gradient Profile initial_gradient->optimize_gradient adjust_slope Adjust gradient slope for better separation optimize_gradient->adjust_slope optimize_temp 4. Optimize Column Temperature adjust_slope->optimize_temp fine_tune Fine-tune for resolution and peak shape optimize_temp->fine_tune validate 5. Method Validation fine_tune->validate end End: Validated HPLC Method validate->end

Caption: A logical workflow for developing a robust HPLC method for the analysis of this compound.

References

troubleshooting 24-Methylpentacosanoyl-CoA instability during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 24-Methylpentacosanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability during sample preparation?

A1: The instability of this compound, a very-long-chain acyl-CoA, primarily stems from two sources: enzymatic degradation and chemical instability. Acyl-CoA thioesterases (ACOTs) are enzymes that can hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.[1][2] Chemically, the thioester bond is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[3] Additionally, although this compound is saturated, other unsaturated lipids in the sample can undergo oxidation, which may create a reactive environment that could potentially affect its stability.

Q2: How can I prevent enzymatic degradation of this compound in my samples?

A2: To prevent enzymatic degradation, it is crucial to rapidly quench metabolic activity at the point of sample collection. This can be achieved by flash-freezing the tissue or cells in liquid nitrogen.[4] Subsequently, all sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity.[4] The use of acidic conditions during extraction, such as with 5-sulfosalicylic acid (SSA), can also help to denature and precipitate enzymes, including acyl-CoA thioesterases.[4]

Q3: What are the optimal storage conditions for samples containing this compound?

A3: For long-term stability, it is recommended to store extracts as dry pellets at -80°C.[4] If storing in solution, use a non-aqueous solvent and keep at -80°C. Aqueous solutions of acyl-CoAs are prone to hydrolysis and should be avoided for long-term storage. When ready for analysis, reconstitute the sample just prior to use.[4] Studies have shown that storing samples in glass vials instead of plastic can decrease signal loss and improve stability.[5]

Q4: My LC-MS/MS signal for this compound is low or absent. What are the possible reasons?

A4: Low or no signal can be due to several factors:

  • Degradation: As discussed, enzymatic and chemical degradation are major culprits. Review your sample quenching, handling, and storage procedures.[4]

  • Poor Extraction Efficiency: Very-long-chain acyl-CoAs like this compound are hydrophobic and may require optimized extraction protocols. A solvent precipitation method with a mixture like isopropanol, acetonitrile, and water is often effective.

  • Ion Suppression: Co-eluting contaminants from the sample matrix can suppress the ionization of your target analyte in the mass spectrometer.[4] Improving chromatographic separation or using a more rigorous sample cleanup method, such as solid-phase extraction (SPE), can mitigate this.[6]

  • Suboptimal MS Parameters: Ensure that the mass spectrometer is tuned for the specific m/z of this compound and that fragmentation parameters are optimized for a characteristic product ion.

Q5: How does the branched-chain structure of this compound affect its stability and analysis?

A5: The methyl branch in this compound can influence its metabolism and physical properties. Some acyl-CoA thioesterases may have different specificities for branched-chain acyl-CoAs.[7] In terms of analysis, the chromatographic behavior might differ from that of its straight-chain counterparts, potentially requiring adjustments to the LC gradient for optimal separation. Its fragmentation pattern in MS/MS should be confirmed to ensure accurate identification and quantification.

Troubleshooting Guides

Issue 1: Inconsistent Quantification of this compound
Possible Cause Recommended Solution
Incomplete Enzyme InactivationEnsure rapid and thorough quenching of metabolic activity immediately upon sample collection (e.g., flash-freezing). Use an acidic extraction buffer (e.g., containing 5-sulfosalicylic acid) to denature enzymes.[4]
Variable Extraction RecoveryOptimize your extraction protocol for very-long-chain acyl-CoAs. Consider a two-phase extraction with a nonpolar organic solvent to efficiently partition the lipid-like analyte. The use of a suitable internal standard, such as a stable isotope-labeled this compound or an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0), is critical to correct for variability.[4]
Instability in AutosamplerMinimize the time samples spend in the autosampler. If possible, use a cooled autosampler (e.g., set to 4°C). Reconstitute dried extracts immediately before placing them in the autosampler for analysis.[4]
Calibration Curve IssuesPrepare calibration standards in a matrix that closely matches your biological samples to account for matrix effects.[4] Ensure the concentration range of your calibrators brackets the expected concentration of this compound in your samples.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Recommended Solution
Suboptimal Mobile PhaseFor reversed-phase chromatography of acyl-CoAs, using an ion-pairing agent or a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape.[4]
Inadequate Column ChemistryA C18 column is commonly used for acyl-CoA analysis.[4] However, for very-long-chain species, a column with a different chemistry or a longer carbon chain (e.g., C30) might provide better retention and resolution.
Co-elution with InterferencesAdjust the chromatographic gradient to better separate this compound from other matrix components. A shallower gradient can improve resolution. Consider implementing a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting and Quenching:

    • Aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Instantly add an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) to the culture dish to quench metabolic activity and lyse the cells.

  • Homogenization:

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

  • Protein Precipitation:

    • Incubate the lysate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Sample Concentration:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water) just prior to injection.[6]

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (9:1) with 10 mM ammonium acetate.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the hydrophobic very-long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion (Q1): The calculated m/z for [this compound + H]+.

    • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Cell or Tissue Sample quench Quenching in Liquid N2 or Cold Solvent sample->quench Immediate extract Extraction with Organic Solvents quench->extract cleanup Optional: Solid-Phase Extraction (SPE) extract->cleanup dry Drying under Nitrogen cleanup->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Quantification) lcms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal for This compound degradation Sample Degradation? start->degradation extraction Poor Extraction? start->extraction ion_suppression Ion Suppression? start->ion_suppression sol_degradation Review Quenching Protocol Keep Samples Cold Use Fresh Solvents degradation->sol_degradation If yes sol_extraction Optimize Solvent System Use Internal Standard Check pH extraction->sol_extraction If yes sol_ion_suppression Improve Chromatography Dilute Sample Use SPE Cleanup ion_suppression->sol_ion_suppression If yes

Caption: Troubleshooting logic for low signal of this compound.

References

addressing matrix effects in 24-Methylpentacosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 24-Methylpentacosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-ACoAs) by LC-MS/MS.

Troubleshooting Guide

This section addresses specific problems encountered during the analysis of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

Q: My chromatogram for this compound shows significant peak tailing and broadening. What are the likely causes and how can I fix this?

A: Poor peak shape is a common issue in the analysis of long-chain acyl-CoAs, which can be attributed to several factors related to both the matrix and the analytical method.

  • Potential Causes:

    • Secondary Interactions: The phosphate (B84403) and amine moieties of the CoA molecule can interact with active sites on the column packing material, leading to peak tailing.

    • Column Fouling: Accumulation of matrix components, particularly phospholipids (B1166683) from biological samples, on the column can degrade performance and cause distorted peak shapes.[1]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For acyl-CoAs, alkaline mobile phases are often used to improve peak shape.[1]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion, especially for early eluting peaks.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Consider using a mobile phase with a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) to deprotonate the analyte and minimize secondary interactions. Be aware that high pH can be detrimental to standard silica-based C18 columns, so use a pH-stable column.[1][2][3]

    • Column Wash: Implement a robust column wash protocol at the end of each analytical run. This should include a high percentage of a strong organic solvent to elute strongly retained matrix components.

    • Guard Column: Use a guard column to protect the analytical column from irreversible contamination by matrix components.

    • Sample Solvent Matching: Whenever possible, dissolve the final sample extract in a solvent that is similar in composition and strength to the initial mobile phase conditions.

    • Check for System Leaks or Dead Volume: Ensure all fittings and connections are secure and properly seated to avoid extra-column volume that can lead to peak broadening.

Issue 2: Low Signal Intensity and Poor Sensitivity

Q: I am observing a weak signal for this compound, close to the limit of detection, even with a supposedly sufficient sample amount. Could this be due to matrix effects?

A: Yes, a low signal-to-noise ratio and poor sensitivity are classic symptoms of ion suppression, a major type of matrix effect. Co-eluting endogenous compounds from the sample matrix, such as phospholipids, can compete with the analyte for ionization in the mass spectrometer's ion source, thereby reducing the analyte's signal.

  • Potential Causes:

    • Ion Suppression: This is the most common cause of low sensitivity in the ESI-MS analysis of analytes in complex biological matrices.

    • Inefficient Extraction: The sample preparation method may not be efficiently extracting the this compound from the sample matrix.

    • Analyte Degradation: Acyl-CoAs can be unstable and susceptible to hydrolysis. Sample handling and storage conditions are critical.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components. Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.[3]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting matrix effects.[4] The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

    • Chromatographic Separation: Modify the LC gradient to better separate the this compound from the regions where significant matrix components elute. A post-column infusion experiment can help identify these suppression zones.

    • Optimize MS Source Parameters: Adjust ion source parameters such as gas flows, temperature, and voltages to maximize the ionization of the target analyte.

    • Evaluate Extraction Recovery: Perform experiments with spiked samples to determine the recovery of your analyte during the extraction process.

Issue 3: High Variability and Poor Reproducibility

Q: My replicate injections of the same sample show high variability in the peak area for this compound. What could be causing this lack of reproducibility?

A: High variability is a direct consequence of inconsistent matrix effects. If the composition and concentration of interfering matrix components vary between samples, the degree of ion suppression or enhancement will also be inconsistent, leading to poor reproducibility.

  • Potential Causes:

    • Inconsistent Matrix Effects: Fluctuations in the levels of co-eluting phospholipids and other endogenous molecules between different sample preparations.

    • Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol can lead to differing amounts of matrix components in the final extracts.

    • Column Degradation: A deteriorating column can lead to shifting retention times and inconsistent peak areas.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: Techniques like SPE are generally more reproducible than LLE or protein precipitation.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability in matrix effects and sample preparation.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.

    • Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error and improve the consistency of sample preparation.

    • Monitor System Suitability: Regularly inject a system suitability standard to monitor the performance of the LC-MS system, including retention time stability and peak area consistency.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix. This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis. In biological samples like plasma or tissue homogenates, phospholipids are a major cause of matrix effects in lipid analysis.

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: A common method is the post-extraction spike analysis. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not contain the analyte). The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What is the best internal standard to use for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience the same matrix effects. This allows for the most accurate correction of signal suppression or enhancement. If a specific SIL-IS for this compound is not available, a structurally similar very-long-chain acyl-CoA with a stable isotope label can be used. An odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can also be used as it is not naturally abundant in most biological systems.[4][5]

Q4: Which sample preparation technique is most effective at reducing matrix effects for acyl-CoA analysis?

A4: While simple protein precipitation (PPT) is fast, it is the least effective at removing matrix components. For complex matrices, Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects in acyl-CoA analysis.[2][3][6][7] SPE allows for the selective retention of the analyte on a sorbent while interfering components like salts and phospholipids are washed away. A mixed-mode SPE, combining both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[3]

Q5: Can I analyze this compound in both positive and negative ionization modes? Which is better?

A5: Acyl-CoAs can be analyzed in both positive and negative ion modes. However, positive electrospray ionization (ESI) mode is often reported to be more sensitive for the analysis of long-chain acyl-CoAs.[2][3][6][7] In positive mode, acyl-CoAs typically form protonated molecular ions [M+H]⁺. A characteristic fragmentation for acyl-CoAs in positive mode MS/MS is a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule.[3][8][9] This specific neutral loss scan can be used for profiling complex mixtures of acyl-CoAs.[3][8]

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for long-chain acyl-CoAs, validated according to regulatory guidelines. These values demonstrate the level of accuracy and precision that can be achieved with a well-developed method incorporating effective matrix effect mitigation strategies.

ParameterC16:0-CoAC18:0-CoAC18:1-CoA
Accuracy (%) 94.8 - 110.895.2 - 108.596.1 - 109.3
Inter-run Precision (%CV) 2.6 - 12.23.1 - 11.52.9 - 10.8
Intra-run Precision (%CV) 1.2 - 4.41.5 - 4.11.3 - 3.9
Recovery (%) with SPE 70 - 8070 - 8070 - 80

Data compiled from representative values reported in the literature for validated long-chain acyl-CoA assays.[2][3][10]

Experimental Protocols

Protocol 1: Extraction of VLC-ACoAs from Tissue using SPE

This protocol describes a general method for the extraction and purification of this compound and other VLC-ACoAs from tissue samples using solid-phase extraction.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a tube containing 1 mL of ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9).

    • Add a stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA).

    • Homogenize the tissue on ice using a mechanical homogenizer.

    • Add 2 mL of an organic solvent mixture (e.g., acetonitrile (B52724)/isopropanol 1:1 v/v) and vortex thoroughly.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading: Load the supernatant from the homogenization step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak wash buffer (e.g., 2% methanol in water) to remove salts and polar interferences. Follow with a stronger wash (e.g., 1 mL of 60% methanol) to remove less polar interferences like phospholipids.

    • Elution: Elute the acyl-CoAs with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile containing a small amount of ammonium hydroxide (B78521) to improve recovery).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Tissue Sample (~50mg) + SIL-Internal Standard homogenize Homogenize in Buffer + Organic Solvent start->homogenize centrifuge Centrifuge (14,000g, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load Transfer condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute Acyl-CoAs wash->elute dry Evaporate to Dryness elute->dry Transfer reconstitute Reconstitute in Mobile Phase dry->reconstitute inject LC-MS/MS Analysis reconstitute->inject

Caption: Workflow for VLC-ACoA extraction from tissue.

troubleshooting_logic start Problem Observed: Low Signal / High Variability check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Action: Implement SIL-IS for reliable quantification. check_is->implement_is No check_cleanup Is Sample Cleanup Sufficient? (e.g., beyond simple PPT) check_is->check_cleanup Yes end Problem Resolved implement_is->end improve_cleanup Action: Use SPE or LLE to remove interferences. check_cleanup->improve_cleanup No check_chroma Is chromatography optimized to separate analyte from matrix? check_cleanup->check_chroma Yes improve_cleanup->end optimize_chroma Action: Modify LC gradient. Perform post-column infusion. check_chroma->optimize_chroma No review_ms Action: Review and optimize MS source parameters. check_chroma->review_ms Yes optimize_chroma->end review_ms->end

Caption: Troubleshooting logic for low signal and variability.

References

improving the sensitivity of 24-Methylpentacosanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 24-Methylpentacosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the quantification of these low-abundance, amphiphilic molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for detecting this compound?

A1: The most effective and widely used method for the sensitive and specific detection of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity by separating the analyte from complex biological matrices followed by specific detection based on its mass-to-charge ratio and fragmentation pattern.[2][3] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Q Exactive or a triple quadrupole instrument, is often recommended for optimal performance.[2][4]

Q2: Why am I observing poor peak shape for my VLCFA-CoA in my chromatogram?

A2: Poor peak shape (e.g., tailing or broadening) for VLCFA-CoAs is a common issue stemming from their amphiphilic nature. The phosphate (B84403) groups can interact with metal surfaces in the LC system, and the long acyl chain can lead to broad peaks on standard C18 columns. Strategies to improve peak shape include using mobile phase additives like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) at a slightly basic pH (around 10.5) to reduce ionic interactions, and employing specialized LC columns designed for lipidomics.[5] A derivatization strategy, such as phosphate methylation, can also significantly improve chromatographic behavior.[6]

Q3: My signal intensity for this compound is very low. How can I improve the sensitivity?

A3: Low signal intensity is a frequent challenge due to the low endogenous abundance of many VLCFA-CoAs. To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Ensure efficient extraction and minimize analyte loss. Use extraction solvents like isopropanol (B130326) or a mixture of acetonitrile/methanol/water.[4][7] Solid-Phase Extraction (SPE) can be used to enrich acyl-CoAs from the sample.[5][6]

  • Derivatization: Methylating the phosphate groups of the CoA moiety can improve ionization efficiency and chromatographic performance.[6]

  • Optimize Mass Spectrometry Parameters: Fine-tune ion source parameters (e.g., spray voltage, gas flows, and temperature) and use Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer for targeted, sensitive detection.[5][8]

  • Enhance Chromatographic Separation: Utilize nanoflow liquid chromatography (nanoLC) which can increase sensitivity for sample-limited applications.[9]

  • Use appropriate internal standards: Using a stable isotope-labeled internal standard corresponding to your analyte can help normalize for extraction inefficiencies and matrix effects.[6]

Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?

A4: Acyl-CoAs are sensitive to temperature and pH.[10] For optimal stability, samples (tissues or cells) should be flash-frozen in liquid nitrogen immediately after collection to quench metabolic activity.[7] Store samples at -80°C until analysis. During sample preparation, all steps should be performed on ice or at 4°C to minimize enzymatic degradation.[11] Use extraction buffers containing acids (e.g., formic or acetic acid) to aid in protein precipitation and stabilize the acyl-CoAs.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection and quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No/Low Analyte Signal Inefficient extraction of VLCFA-CoAs.Use an optimized extraction protocol with organic solvents like isopropanol or acetonitrile/methanol mixtures.[4][7] Consider a solid-phase extraction (SPE) clean-up step.[5][6]
Analyte degradation during sample preparation.Keep samples on ice at all times.[11] Use fresh extraction buffers. Flash-freeze samples immediately after collection.[7]
Poor ionization in the mass spectrometer.Optimize ESI source parameters. Experiment with both positive and negative ion modes. Positive mode is often used for acyl-CoA detection.[5][8] Consider derivatization to improve ionization.[6]
High Background Noise Matrix effects from co-eluting lipids or other cellular components.Improve chromatographic separation to resolve the analyte from interfering species.[3] Incorporate a sample clean-up step like SPE.[5][6] Use a high-resolution mass spectrometer to distinguish the analyte from background ions.
Contamination from plasticware or solvents.Use high-purity solvents and pre-cleaned, low-binding microcentrifuge tubes.
Poor Reproducibility Inconsistent sample preparation.Use a standardized, well-documented protocol. Incorporate an internal standard (ideally a stable isotope-labeled version of the analyte) early in the workflow to account for variability.
Instability of the analyte in the autosampler.Ensure the autosampler is kept at a low temperature (e.g., 4°C). Analyze samples as soon as possible after preparation. A study showed good stability of some acyl-CoAs in specific solvents at 4°C for up to 48 hours.[4]
Inaccurate Quantification Lack of an appropriate internal standard.Synthesize or purchase a stable isotope-labeled standard for this compound. If unavailable, use a closely related VLCFA-CoA standard and validate its use.[6]
Non-linearity of the calibration curve.Prepare calibration standards in a matrix similar to the samples to account for matrix effects. Ensure the concentration range of the calibration curve brackets the expected concentration of the analyte in the samples.

Experimental Protocols

Protocol 1: Extraction of VLCFA-CoAs from Mammalian Cells

This protocol is adapted from established methods for acyl-CoA extraction.[11]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water containing 0.6% formic acid

  • Acetonitrile (ACN), HPLC-grade

  • Cell scrapers

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • 1.7 mL microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Culture cells to confluency in P-100 plates.

  • Place culture plates on ice and rinse cells once with 10 mL of ice-cold PBS.

  • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant carefully, leaving the cell pellet.

  • Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.

  • Transfer the suspension to a 1.7 mL microcentrifuge tube.

  • Add 270 µL of acetonitrile, vortex thoroughly to ensure homogeneity.

  • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis. Store at -80°C if not analyzing immediately.

Protocol 2: LC-MS/MS Analysis of VLCFA-CoAs

This protocol provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required based on the specific instrument and column used.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column suitable for lipidomics (e.g., Agilent Eclipse XDB-C18, 3.5μm, 3.0x100mm).[7]

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water

LC Gradient (Long-Chain Method):

  • This is an example gradient and should be optimized.[12]

    Time (min) % Mobile Phase B
    0.0 20
    1.5 20
    5.0 95
    14.5 95
    15.0 20

    | 20.0 | 20 |

Mass Spectrometry Parameters (Positive ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion (Q1): [M+H]+ for this compound

  • Product Ion (Q3): A common neutral loss for acyl-CoAs is 507, corresponding to the loss of 3'-phosphoadenosine 5'-diphosphate.[4] The specific product ions should be determined by infusing a standard if available.

  • Collision Energy: Optimize for the specific analyte.

  • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows according to the manufacturer's recommendations.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Cell Pellet / Tissue lysis Lysis & Quenching (Formic Acid) sample->lysis 1 extraction Protein Precipitation (Acetonitrile) lysis->extraction 2 centrifuge1 Centrifugation extraction->centrifuge1 3 supernatant Supernatant Collection centrifuge1->supernatant 4 lcms UHPLC-MS/MS System supernatant->lcms 5. Injection separation Reversed-Phase LC Separation lcms->separation detection Mass Spectrometry Detection (SRM Mode) separation->detection data Data Analysis & Quantification detection->data

Caption: Workflow for VLCFA-CoA detection.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low / No Signal for Analyte cause1 Sample Prep Issue start->cause1 cause2 LC Method Issue start->cause2 cause3 MS Detector Issue start->cause3 sol1a Optimize Extraction (Solvents, SPE) cause1->sol1a sol1b Check Sample Stability (Temperature, pH) cause1->sol1b sol2a Improve Peak Shape (Mobile Phase, Column) cause2->sol2a sol2b Check for Analyte Loss in LC System cause2->sol2b sol3a Optimize Source Parameters cause3->sol3a sol3b Confirm MS Transition (Precursor/Product Ions) cause3->sol3b

Caption: Troubleshooting low signal issues.

References

Technical Support Center: Analysis of Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the analysis of very long-chain acyl-CoAs (VLC-ACoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to specific issues that may arise during the extraction, purification, and analysis of VLC-ACoAs.

Sample Preparation & Extraction

Question: I am experiencing low recovery of my VLC-ACoA analytes. What are the potential causes and how can I improve the yield?

Answer: Low recovery is a frequent challenge in VLC-ACoA analysis due to their inherent instability and tendency to adsorb to surfaces. Here are several factors to consider and troubleshoot:

  • Inadequate Homogenization: Ensure tissue samples are thoroughly homogenized on ice to effectively disrupt cells and release the analytes. A two-step homogenization, first in a buffer solution and then after adding an organic solvent, can improve extraction efficiency.

  • Suboptimal Solvent Choice: VLC-ACoAs are amphipathic molecules. A common and effective extraction method involves a two-phase system, such as the Folch or Bligh & Dyer methods, which use a mixture of chloroform (B151607) and methanol (B129727). For solid-phase extraction (SPE), a combination of acetonitrile (B52724) and isopropanol (B130326) followed by a phosphate (B84403) buffer can be effective.

  • Adsorption to Labware: VLC-ACoAs can adsorb to plastic surfaces, leading to significant sample loss. It is highly recommended to use glass homogenizers and centrifuge tubes throughout the extraction process to minimize this.

  • Analyte Instability: VLC-ACoAs are susceptible to degradation. All extraction steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity and chemical degradation.

  • Oxidation of Unsaturated Species: If you are analyzing polyunsaturated VLC-ACoAs, they are prone to oxidation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to preserve their integrity.

A modified extraction and purification method has been shown to increase recovery to 70-80%[1].

Question: My sample extract appears cloudy or contains precipitates after extraction. What should I do?

Answer: Cloudiness or precipitation in the extract can interfere with downstream analysis, particularly LC-MS.

  • Incomplete Phase Separation: During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases. Centrifugation at a sufficient speed and duration (e.g., 16,000 x g at 4°C for 10 minutes) is crucial for a clean separation[2].

  • Precipitation upon Solvent Change: If you are evaporating and reconstituting your sample, ensure the reconstitution solvent is appropriate to keep all components in solution. A mixture of methanol and water is often used, but the ratio may need to be optimized depending on the specific VLC-ACoAs being analyzed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Question: I'm observing poor peak shapes, such as tailing or broadening, for my VLC-ACoAs in my LC-MS/MS analysis. How can I improve my chromatography?

Answer: Poor peak shape can compromise resolution and quantification.

  • Suboptimal Mobile Phase pH: The polarity of acyl-CoAs is highly dependent on the pH of the mobile phase. Operating at a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the separation of various acyl-CoA species on a C18 reversed-phase column[3].

  • Inadequate Gradient Elution: A well-optimized gradient is critical for separating the diverse range of VLC-ACoA species. The gradient should be shallow enough to resolve species with similar retention times. A typical gradient might start with a low percentage of organic solvent (e.g., acetonitrile) and gradually increase to elute the more hydrophobic, longer-chain species[2].

  • Column Choice: A C8 or C18 reversed-phase column is commonly used for VLC-ACoA analysis. The choice of column will depend on the specific analytes of interest.

Question: My LC-MS/MS signal is weak and I have low sensitivity. What are the possible reasons and solutions?

Answer: Low sensitivity can be a major hurdle in detecting the typically low abundance of VLC-ACoAs.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes in the mass spectrometer source. To mitigate this, improve sample cleanup using techniques like solid-phase extraction (SPE). You can assess the extent of matrix effects by comparing the signal of a standard in pure solvent versus the signal of the same standard spiked into a sample extract.

  • Adduct Formation: In electrospray ionization (ESI), VLC-ACoAs can form various adducts (e.g., [M+Na]+, [M+K]+) in addition to the desired protonated molecule ([M+H]+). This can split the signal among multiple ions, reducing the intensity of the target ion. Optimizing the mobile phase composition, for instance by using ammonium salts, can promote the formation of a single, desired adduct.

  • Mass Spectrometer Parameters: Ensure that the mass spectrometer parameters, such as collision energy and declustering potential, are optimized for your specific VLC-ACoA analytes.

Question: I'm seeing multiple peaks in my mass spectrum for a single analyte, complicating quantification. What is happening?

Answer: This is likely due to the formation of different adduct ions in the ESI source.

  • Common Adducts: In positive ion mode, besides the protonated molecule [M+H]+, sodium [M+Na]+ and potassium [M+K]+ adducts are very common.

  • Controlling Adduct Formation: While difficult to eliminate completely, you can try to promote the formation of a specific adduct by modifying the mobile phase. For example, the addition of a small amount of an ammonium salt can favor the formation of the ammonium adduct [M+NH4]+.

  • Quantification Strategy: If multiple adducts persist, a valid quantification strategy is to sum the peak areas of all adducts corresponding to a single analyte.

Below is a table summarizing common adducts observed in positive ion mode ESI-MS.

Adduct IonMass Difference (from neutral molecule)Common Source
[M+H]+ +1.0078 DaProtic solvents, acidic modifiers
[M+Na]+ +22.9898 DaGlassware, solvent impurities, buffers
[M+K]+ +39.0983 DaGlassware, solvent impurities, buffers
[M+NH4]+ +18.0344 DaAmmonium-based buffers or additives

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of VLC-ACoAs from frozen tissue samples for LC-MS/MS analysis[2].

Materials:

  • Frozen tissue sample (~40 mg)

  • 100 mM Potassium phosphate monobasic (KH2PO4), pH 4.9

  • Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)

  • Internal standard solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Glass homogenizer

  • Centrifuge capable of 16,000 x g at 4°C

  • Ice bucket

Procedure:

  • Place approximately 40 mg of frozen tissue into a pre-chilled glass homogenizer.

  • Add 0.5 mL of freshly prepared, ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Add a known amount of internal standard (e.g., 20 ng of C17:0-CoA).

  • Add 0.5 mL of the ice-cold acetonitrile:isopropanol:methanol solvent mixture.

  • Homogenize the sample twice on ice using the Omni TH homogenizer.

  • Transfer the homogenate to a glass centrifuge tube.

  • Vortex the homogenate for 2 minutes.

  • Sonicate for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the VLC-ACoAs, for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol provides a general guideline for purifying acyl-CoAs from a crude extract using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • Sample extract

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)

Procedure:

  • Condition the SPE cartridge: Sequentially pass 1 mL of methanol and then 1 mL of deionized water through the C18 cartridge.

  • Load the sample: Load the sample extract onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elute the analytes: Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.

  • Dry the eluent: Evaporate the methanol to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the sample: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

Visualizations

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) in the mitochondrial β-oxidation of fatty acids. A deficiency in this enzyme leads to a blockage in this pathway.

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Fatty Acid Fatty Acid VLC-ACoA VLC-ACoA Fatty Acid->VLC-ACoA Acyl-CoA Synthetase Trans-Enoyl-CoA Trans-Enoyl-CoA VLC-ACoA->Trans-Enoyl-CoA VLCAD 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Trans-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shortened Acyl-CoA->VLC-ACoA Next cycle

Caption: Mitochondrial β-oxidation spiral with the key role of VLCAD highlighted.

Consequences of VLCAD Deficiency

This diagram outlines the downstream pathological consequences resulting from a deficiency in the VLCAD enzyme.

VLCAD_Deficiency VLCAD Deficiency Impaired_FAO Impaired Fatty Acid β-Oxidation VLCAD_Deficiency->Impaired_FAO VLC_ACoA_Accumulation Accumulation of VLC-ACoAs & Acylcarnitines Impaired_FAO->VLC_ACoA_Accumulation Energy_Deficiency Energy Deficiency (Reduced ATP & Acetyl-CoA) Impaired_FAO->Energy_Deficiency Toxicity Cellular Toxicity VLC_ACoA_Accumulation->Toxicity Hypoglycemia Hypoketotic Hypoglycemia Energy_Deficiency->Hypoglycemia Cardiomyopathy Cardiomyopathy Energy_Deficiency->Cardiomyopathy Toxicity->Cardiomyopathy Myopathy Myopathy & Rhabdomyolysis Toxicity->Myopathy Hepatopathy Hepatopathy Toxicity->Hepatopathy

Caption: Pathophysiological consequences of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency.

References

quality control measures for 24-Methylpentacosanoyl-CoA studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 24-Methylpentacosanoyl-CoA Studies

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals by providing detailed quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experimental work involving this very long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to ensure its stability?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially in aqueous solutions at neutral or basic pH.[1][2]

  • Storage: For long-term stability, store the compound as a lyophilized powder or in an anhydrous organic solvent (e.g., acetonitrile) at -80°C.

  • Handling: When preparing aqueous stock solutions, use a slightly acidic buffer (pH 5-6) to minimize hydrolysis. Prepare these solutions fresh whenever possible and keep them on ice. Avoid repeated freeze-thaw cycles.

Q2: What is the best method to accurately determine the concentration of my this compound solution?

A2: The most common and straightforward method is UV-Vis spectrophotometry. The Coenzyme A molecule contains an adenine (B156593) ring, which has a distinct absorbance peak.

  • Method: Measure the absorbance of the solution at 260 nm (A260).

  • Calculation: Use the Beer-Lambert law (A = εcl) with the molar extinction coefficient (ε) of Coenzyme A at 260 nm, which is 16,400 M-1cm-1 at pH 7.0.

  • Purity Check: A260/A280 ratio should be checked. While not a definitive purity measure, a significant deviation from the expected ratio for pure nucleotides can indicate contamination.

Q3: How can I assess the purity and integrity of my this compound sample?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for assessing both purity and structural integrity.

  • Purity: A reverse-phase HPLC method can separate the intact acyl-CoA from potential contaminants like the free fatty acid, free Coenzyme A, or degradation products. Purity is determined by the peak area percentage of the target compound.

  • Integrity: High-resolution mass spectrometry confirms the correct molecular weight of the compound. The expected mass should be observed, and fragmentation patterns (MS/MS) can be used to further confirm the structure.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal in LC-MS Analysis

Problem: You are injecting your this compound standard but see a very weak signal or no peak at all.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Explanation
Sample Degradation Prepare a fresh sample in a slightly acidic, pre-chilled aqueous buffer or organic solvent. Minimize time on the autosampler.Acyl-CoAs readily hydrolyze in neutral or basic aqueous solutions, breaking the thioester bond and leaving free Coenzyme A and the fatty acid.[1][2]
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., desolvation temperature, gas flows). Ensure the mobile phase pH is appropriate for ionization (e.g., acidic for positive mode).Very long-chain acyl-CoAs can be challenging to ionize efficiently. The large, nonpolar acyl chain and the polar CoA moiety give it amphipathic properties.[1]
Poor Chromatography Use a C18 column designed for polar compounds. Employ a slow gradient and ensure sufficient column washing between runs to prevent carryover.[3]Severe peak tailing and signal deterioration are common for long-chain acyl-CoAs, which can interact strongly with the stationary phase.[3]
Ion Suppression If analyzing in a complex matrix (e.g., cell lysate), perform a robust sample cleanup using solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.[1]Matrix components can co-elute and compete with the analyte for ionization, significantly reducing its signal.[1]

A logical workflow for diagnosing this issue is presented below.

G start Low / No LC-MS Signal check_ms 1. Infuse known standard (e.g., caffeine) Is MS responsive? start->check_ms check_sample 2. Prepare fresh sample & mobile phase. Signal restored? check_ms->check_sample Yes ms_issue Troubleshoot Mass Spec (Source, Calibration, etc.) check_ms->ms_issue No check_chrom 3. Check chromatography. (Column, Gradient, Carryover) Is peak shape acceptable? check_sample->check_chrom No success Problem Solved check_sample->success Yes chrom_issue Optimize LC Method. (New column, wash steps) check_chrom->chrom_issue No check_chrom->success Yes sample_issue Original sample or mobile phase degraded.

Caption: Troubleshooting workflow for low LC-MS signal. (Max Width: 760px)

Issue 2: Inconsistent Results in Enzymatic Assays

Problem: An enzyme known to utilize long-chain acyl-CoAs (e.g., an acyl-CoA dehydrogenase or synthetase) shows variable or no activity with this compound.[4]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Explanation
Substrate Degradation Prepare the substrate solution in assay buffer immediately before starting the reaction. Run a control reaction without the enzyme to measure background hydrolysis.The thioester bond can hydrolyze during the assay, reducing the effective substrate concentration. This is exacerbated at higher temperatures or non-optimal pH.[5]
Substrate Insolubility Add a low concentration of a non-denaturing detergent (e.g., 0.01% Triton X-100) or BSA to the assay buffer to improve solubility.Very long-chain acyl-CoAs can aggregate in aqueous solutions, making them unavailable to the enzyme's active site.
Incorrect Buffer pH Verify that the assay buffer pH is optimal for both enzyme activity and substrate stability. A compromise may be necessary.While many enzymes prefer a pH of 7.4-8.0, acyl-CoA stability is better at a slightly acidic pH.[5]
Enzyme Specificity Review literature to confirm the enzyme's specificity for branched-chain and very long-chain substrates. The methyl branch at position 24 may cause steric hindrance.[6][7]Not all acyl-CoA utilizing enzymes have the same substrate specificity. Very-long-chain acyl-CoA dehydrogenase (VLCAD), for example, has a specific substrate range.[8]

The relationship between factors affecting enzymatic assay success is outlined in the diagram below.

G cluster_assay Enzymatic Assay Factors cluster_conditions Controlling Conditions Assay_Success Successful Assay Substrate_Integrity Substrate Integrity (No Degradation) Substrate_Integrity->Assay_Success Enzyme_Activity Optimal Enzyme Activity Enzyme_Activity->Assay_Success Substrate_Availability Substrate Availability (Soluble) Substrate_Availability->Assay_Success Buffer_pH Buffer pH Buffer_pH->Substrate_Integrity Buffer_pH->Enzyme_Activity Temperature Temperature Temperature->Substrate_Integrity Temperature->Enzyme_Activity Additives Additives (e.g., Detergent) Additives->Substrate_Availability

Caption: Key factors influencing enzymatic assay outcomes. (Max Width: 760px)

Experimental Protocols

Protocol 1: QC Workflow for Incoming this compound

This protocol outlines the steps to verify the quality of a newly received or synthesized batch of the compound.

G compound Receive Compound (Lyophilized Powder) prep_stock Prepare Stock Solution (e.g., in Acetonitrile) compound->prep_stock uv_spec 1. Concentration Check (UV-Vis at 260 nm) prep_stock->uv_spec lcms 2. Purity & Identity Check (LC-MS Analysis) uv_spec->lcms decision Does it meet spec? (>95% Purity, Correct Mass) lcms->decision aliquot Aliquot & Store at -80°C decision->aliquot Yes reject Reject Batch / Re-purify decision->reject No

Caption: Quality control workflow for this compound. (Max Width: 760px)

Protocol 2: Purity and Identity Analysis by LC-MS

This is a general methodology that should be optimized for your specific instrumentation.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dilute to a working concentration of ~10 µM in a mobile phase-like solution (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm (or similar).

    • Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 10 mM Ammonium Acetate + 0.1% Acetic Acid.

    • Gradient: Start at 60% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Full Scan (to confirm mass) and Targeted MS/MS (for quantification and confirmation).

    • Expected Mass: Calculate the exact mass of the protonated molecule [M+H]+.

    • MS/MS Fragmentation: A characteristic neutral loss of 507 Da (phosphopantetheine moiety) is often observed for acyl-CoAs.[3]

  • Data Analysis:

    • Integrate the peak corresponding to the correct mass.

    • Calculate purity as the area of the target peak divided by the total area of all detected peaks.

    • Confirm identity by matching the measured mass to the theoretical mass (within 5 ppm for high-resolution MS) and observing characteristic fragments.

References

strategies to enhance the recovery of 24-Methylpentacosanoyl-CoA from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 24-Methylpentacosanoyl-CoA from complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound and other very long-chain acyl-CoAs (VLCFA-CoAs).

Issue 1: Low Recovery of this compound

Q: My final yield of this compound is consistently low. What are the potential causes and how can I improve recovery?

A: Low recovery of long-chain acyl-CoAs can be attributed to several factors, from initial sample handling to the final extraction steps. Here is a systematic guide to troubleshooting this common issue:

Potential CauseTroubleshooting Steps
Sample Degradation Immediate processing of fresh tissue is ideal. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.
Incomplete Cell Lysis Ensure thorough homogenization of the tissue sample. For tough tissues, consider using a glass homogenizer. Optimize the tissue-to-solvent ratio; a 20-fold excess of solvent is often recommended.
Inefficient Extraction The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326). For very long-chain acyl-CoAs, a two-phase extraction system using chloroform, methanol, and a high salt concentration can also be effective.[1]
Analyte Adsorption Very long-chain acyl-CoAs can adsorb to plasticware. Use glass or polypropylene (B1209903) tubes and minimize sample transfer steps.
Ineffective Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE column before loading the sample. Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted.

Issue 2: Poor Chromatographic Resolution and Peak Shape

Q: I am observing poor peak shape (e.g., tailing, broadening) and co-elution with other lipids in my LC-MS/MS analysis. How can I improve my chromatography?

A: Poor chromatography can be due to a number of factors related to the column, mobile phase, or sample matrix.

Potential CauseTroubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Matrix Effects Complex biological samples can cause ion suppression or enhancement, leading to poor sensitivity and reproducibility.[2] Enhance sample clean-up using solid-phase extraction (SPE) to remove interfering compounds like phospholipids.[2]
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient. For very long-chain acyl-CoAs, a gradient system with acetonitrile and a phosphate (B84403) buffer is often used.[3][4]
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, consider replacing the column.

Issue 3: Inconsistent and Irreproducible Results

Q: My results for this compound levels are highly variable between replicates. What could be causing this?

A: Inconsistent results are often a sign of uncontrolled variables in the experimental workflow.

Potential CauseTroubleshooting Steps
Incomplete Homogenization Ensure that each sample is homogenized to the same degree.
Inconsistent Solvent Volumes Use calibrated pipettes and be precise with all solvent additions.
Variable Evaporation Rates When drying down the sample, ensure that all samples are treated identically. A gentle stream of nitrogen is recommended.
Matrix Effects As mentioned previously, matrix effects can lead to significant variability.[2] Consider using a stable isotope-labeled internal standard for your analyte to correct for these variations.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from tissue samples?

A1: A widely used and effective method combines solvent extraction with solid-phase extraction (SPE) for purification. This approach typically involves homogenization of the tissue in an acidic buffer, followed by extraction with a mixture of organic solvents such as acetonitrile and isopropanol.[3] The extract is then further purified using a weak anion exchange SPE column to isolate the acyl-CoAs.[3]

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: Due to their instability, it is crucial to work quickly and keep samples on ice throughout the entire extraction process.[3] Using fresh, high-purity solvents and flash-freezing samples in liquid nitrogen for storage are also critical steps to preserve the integrity of the analyte.[3]

Q3: Are there any specific challenges associated with the analysis of branched-chain very long-chain fatty acids like this compound?

A3: Branched-chain VLCFAs can sometimes be more challenging to separate chromatographically from their straight-chain isomers. Therefore, optimization of the chromatographic method, including the choice of column and mobile phase gradient, is crucial for achieving good resolution.

Q4: Is immunoaffinity purification a viable option for isolating this compound?

A4: While immunoaffinity purification is a powerful technique for isolating proteins and other large molecules, it is less commonly used for small molecules like acyl-CoAs. The development of a specific antibody for this compound would be a significant undertaking. Currently, methods based on solvent extraction and solid-phase extraction are more established and accessible.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction and analysis with reported recoveries of 70-80%.[3]

Materials:

  • Frozen tissue sample (less than 100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column (or a weak anion exchange SPE column)

  • Methanol

  • Glacial Acetic Acid

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly.

  • Solvent Addition: Add 1 mL of isopropanol to the homogenate and homogenize again.

  • Extraction: Add 2 mL of acetonitrile and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an oligonucleotide purification column by washing with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the KH2PO4 buffer.

    • Load the supernatant from the centrifugation step onto the conditioned column.

    • Wash the column with 2 mL of the KH2PO4 buffer.

    • Wash the column with 2 mL of water.

    • Elute the acyl-CoAs with 1 mL of isopropanol.

  • Sample Concentration: Dry the eluent under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent for your analytical method (e.g., a mixture of acetonitrile and water).

Protocol 2: GC-MS Analysis of Very Long-Chain Fatty Acid Methyl Esters (VLCFA-FAMEs)

For the analysis of the fatty acid portion of this compound, the acyl-CoA can be hydrolyzed and derivatized to its fatty acid methyl ester (FAME). The following is a representative set of GC-MS parameters.[5]

Derivatization (Acid-Catalyzed Methylation):

  • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.[5]

  • Seal the tube tightly and heat at 80°C for 2 hours.[5]

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[5]

GC-MS Parameters:

  • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[5]

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C[5]

  • Injection Mode: Splitless

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes[5]

Data Presentation

Table 1: Comparison of Recovery Rates for Different Long-Chain Acyl-CoA Extraction Methods

MethodAnalyte(s)MatrixReported Recovery (%)Reference
Modified Solvent Extraction with SPELong-chain acyl-CoAsRat heart, kidney, muscle70-80[3]
Acetonitrile/Isopropanol Extraction with SPEAcetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, arachidonyl-CoARat liver93-104 (extraction), 83-90 (SPE)[6]
Methanol with High Salt ConcentrationLong-chain acyl-CoAsTissue20 (without acyl-CoA-binding protein), 55 (with acyl-CoA-binding protein)[1]

Table 2: Comparison of Recovery Percentages for Different Fatty Acid Extraction Methods

MethodAnalyte(s)MatrixReported Recovery (%)Reference
Bligh & DyerALA, EPA, DHA, Total FatFish93.5 (ALA), 116.2 (EPA), 105.3 (DHA), 95.2 (Total Fat)[7]
SOXTECALA, EPA, DHA, Total FatFish88.55 (ALA), 90.45 (EPA), 93.15 (DHA), 95.31 (Total Fat)[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample (<100mg) homogenization Homogenization in Acidic Buffer tissue->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning Column Conditioning supernatant->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution drying Dry Down Eluent elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for Extraction and Analysis of this compound.

troubleshooting_logic start Low Recovery Observed check_sample Sample Handling & Storage? start->check_sample flash_freeze Flash-freeze & store at -80°C check_sample->flash_freeze Yes check_lysis Incomplete Cell Lysis? check_sample->check_lysis No flash_freeze->check_lysis optimize_homogenization Optimize Homogenization Method check_lysis->optimize_homogenization Yes check_extraction Inefficient Extraction? check_lysis->check_extraction No optimize_homogenization->check_extraction optimize_solvents Optimize Solvent System check_extraction->optimize_solvents Yes check_spe SPE Issues? check_extraction->check_spe No optimize_solvents->check_spe optimize_spe Optimize SPE Protocol check_spe->optimize_spe Yes end Improved Recovery check_spe->end No optimize_spe->end

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Validation & Comparative

A Comparative Guide to the Functional Validation of 24-Methylpentacosanoyl-CoA in Very-Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized role of 24-Methylpentacosanoyl-CoA, a very-long-chain acyl-coenzyme A (VLC-acyl-CoA), in cellular lipid metabolism. Due to the limited direct research on this specific molecule, this document extrapolates from established principles of acyl-CoA metabolism to propose a putative pathway and outlines experimental approaches for its validation. We compare its potential functions with other well-characterized acyl-CoAs and provide detailed experimental protocols for researchers investigating novel lipid pathways.

Hypothesized Role of this compound

This compound belongs to the family of very-long-chain fatty acyl-CoAs. These molecules are critical intermediates in various metabolic processes, including fatty acid elongation, degradation (beta-oxidation), and the synthesis of complex lipids such as sphingolipids and glycerolipids. Coenzyme A (CoA) itself is a crucial cofactor in over 100 metabolic reactions, highlighting the importance of its acylated forms.[1] The biosynthesis of CoA from pantothenic acid (vitamin B5) is a fundamental five-step process essential for cellular function.[2][3]

We hypothesize that this compound is an intermediate in the synthesis or degradation of 24-methylpentacosanoic acid, a branched-chain fatty acid. Its role could be particularly significant in specific tissues or cellular compartments, such as the peroxisome, where the metabolism of very-long-chain and branched-chain fatty acids predominantly occurs.

Comparative Analysis of Acyl-CoA Metabolism

To understand the potential function of this compound, it is essential to compare it with other acyl-CoAs of varying chain lengths and their established roles in cellular metabolism.

Acyl-CoA Primary Metabolic Pathway(s) Key Regulatory Functions Subcellular Localization
Acetyl-CoA Citric Acid Cycle, Fatty Acid Synthesis, Cholesterol SynthesisAllosteric activator of pyruvate (B1213749) carboxylase; Inhibitor of pyruvate dehydrogenase kinaseMitochondria, Cytosol
Malonyl-CoA Fatty Acid Synthesis (rate-limiting precursor)Inhibitor of carnitine palmitoyltransferase I (CPT1), thus regulating fatty acid oxidation.[4][5]Cytosol, Mitochondria
Palmitoyl-CoA (C16:0-CoA) Beta-oxidation, Sphingolipid Synthesis, Glycerolipid SynthesisSubstrate for ceramide synthesis; Allosteric inhibitor of acetyl-CoA carboxylaseMitochondria, Endoplasmic Reticulum, Peroxisomes
Lignoceroyl-CoA (C24:0-CoA) Peroxisomal Beta-oxidation, Sphingolipid SynthesisPrecursor for the synthesis of very-long-chain fatty acid-containing sphingolipidsPeroxisomes, Endoplasmic Reticulum
This compound (Hypothesized) Peroxisomal Beta-oxidation of branched-chain fatty acids, Synthesis of unique complex lipidsPotential regulator of peroxisomal beta-oxidation; Precursor for novel branched-chain sphingolipidsPeroxisomes

Experimental Validation Workflow

The following diagram outlines a comprehensive workflow for validating the hypothesized role of this compound.

experimental_workflow Experimental Workflow for Validating this compound Function cluster_synthesis Chemical Synthesis & Characterization cluster_cell_free In Vitro (Cell-Free) Assays cluster_cell_based Cell-Based Assays cluster_model_organism In Vivo (Model Organism) Studies synthesis Synthesis of this compound characterization Mass Spectrometry & NMR Analysis synthesis->characterization enzyme_assays Enzyme Kinetic Assays (e.g., Acyl-CoA Synthetase, Acyl-CoA Oxidase) characterization->enzyme_assays stable_isotope Stable Isotope Tracing (e.g., 13C-labeled precursor) characterization->stable_isotope binding_assays Protein Binding Assays (e.g., to nuclear receptors) enzyme_assays->binding_assays lipidomics Comparative Lipidomics Analysis stable_isotope->lipidomics gene_expression Gene Expression Analysis (e.g., qPCR of metabolic genes) lipidomics->gene_expression knockout_model Generation of Knockout Model (e.g., CRISPR/Cas9) gene_expression->knockout_model phenotyping Metabolic Phenotyping knockout_model->phenotyping

Caption: A stepwise workflow for the validation of this compound's metabolic role.

Detailed Experimental Protocols

Enzyme Kinetic Assay: Acyl-CoA Synthetase Activity

This protocol is designed to determine if a specific long-chain acyl-CoA synthetase (ACS) can activate 24-methylpentacosanoic acid to its CoA derivative.

Materials:

  • Purified recombinant acyl-CoA synthetase (e.g., ACSVL1)

  • 24-methylpentacosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Detection reagent (e.g., Ellman's reagent for measuring free CoA)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and CoA.

  • Add the purified acyl-CoA synthetase to the mixture.

  • Initiate the reaction by adding 24-methylpentacosanoic acid.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 15, 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 5% perchloric acid).

  • Measure the consumption of free CoA using Ellman's reagent and a spectrophotometer at 412 nm.

  • Calculate the enzyme activity based on the rate of CoA consumption.

Comparative Data:

Substrate Enzyme Km (µM) Vmax (nmol/min/mg)
Palmitic Acid (C16:0)ACSVL15.5150.2
Lignoceric Acid (C24:0)ACSVL12.185.7
24-Methylpentacosanoic AcidACSVL1To be determinedTo be determined
Stable Isotope Tracing and Lipidomics

This protocol uses a stable isotope-labeled precursor to trace the metabolic fate of 24-methylpentacosanoic acid within cultured cells.

Materials:

  • [U-¹³C]-24-methylpentacosanoic acid

  • Cell culture medium

  • Cultured cells (e.g., primary hepatocytes, skin fibroblasts)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to 80% confluency.

  • Replace the standard medium with a medium supplemented with [U-¹³C]-24-methylpentacosanoic acid.

  • Incubate the cells for various time points (e.g., 1, 6, 24 hours).

  • Harvest the cells and perform a lipid extraction using a modified Bligh-Dyer method.

  • Analyze the lipid extracts by LC-MS to identify and quantify ¹³C-labeled lipid species, including this compound and its downstream metabolites (e.g., complex lipids).

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized pathway involving this compound in peroxisomal beta-oxidation and its potential impact on cellular signaling.

signaling_pathway Hypothesized Pathway of this compound cluster_peroxisome Peroxisome cluster_downstream Downstream Effects FFA 24-Methylpentacosanoic Acid ACSL Acyl-CoA Synthetase FFA->ACSL ATP, CoA AcylCoA This compound ACSL->AcylCoA BetaOx Branched-Chain Beta-Oxidation AcylCoA->BetaOx PPARa PPARα Activation AcylCoA->PPARa Ligand? Metabolites Shorter-Chain Acyl-CoAs (e.g., Propionyl-CoA) BetaOx->Metabolites Metabolites->PPARa Indirect Signaling GeneExp Target Gene Expression (e.g., ACOX1) PPARa->GeneExp

Caption: A putative pathway for this compound metabolism and signaling.

This guide serves as a foundational resource for the investigation of novel very-long-chain fatty acyl-CoAs. The provided protocols and comparative data offer a structured approach to elucidating the specific roles of molecules like this compound in health and disease, with potential implications for the development of new therapeutic agents.

References

A Functional Comparison of 24-Methylpentacosanoyl-CoA and Other Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the functional aspects of 24-Methylpentacosanoyl-CoA, a branched-chain very-long-chain acyl-CoA (VLCFA-CoA), with other key acyl-CoA molecules. Due to the limited direct experimental data available for this compound, its functional characteristics are largely inferred from studies on structurally similar methyl-branched and very-long-chain fatty acyl-CoAs. This guide will explore differences in their metabolic pathways, signaling roles, and effects on cellular membranes, supported by generalized experimental protocols and illustrative diagrams.

Structural and Functional Overview of Acyl-CoAs

Acyl-CoAs are crucial intermediates in lipid metabolism, serving as activated forms of fatty acids for both catabolic (energy-producing) and anabolic (biosynthetic) pathways. Their chemical structure, particularly the length of the acyl chain and the presence of modifications like methyl branches, dictates their metabolic fate and biological function.

Table 1: Structural Comparison of Representative Acyl-CoAs

Acyl-CoAChemical FormulaAcyl Chain LengthTypeKey Structural Features
This compound C47H86N7O17P3S26 (with methyl branch)Branched-Chain Very-Long-ChainC25 acyl chain with a methyl group at the 24th position.
Lignoceroyl-CoA C45H82N7O17P3S24Straight-Chain Very-Long-ChainSaturated 24-carbon acyl chain.
Palmitoyl-CoA C37H66N7O17P3S16Straight-Chain Long-ChainSaturated 16-carbon acyl chain.
Pristanoyl-CoA C40H72N7O17P3S19 (with methyl branches)Branched-Chain2,6,10,14-tetramethylpentadecanoyl-CoA, a well-studied branched-chain fatty acid.

Functional Comparison of Acyl-CoAs

The functional divergence of acyl-CoAs is evident in their preferred metabolic pathways, their roles as signaling molecules, and their influence on the physical properties of cellular membranes.

Table 2: Functional Comparison of this compound with Other Acyl-CoAs

FeatureThis compound (Inferred)Lignoceroyl-CoAPalmitoyl-CoAPristanoyl-CoA
Primary Metabolic Pathway Peroxisomal β-oxidationPeroxisomal β-oxidationMitochondrial β-oxidationPeroxisomal α- and β-oxidation
Key Catabolic Enzymes Very-long-chain acyl-CoA synthetase (ACSVL), Branched-chain acyl-CoA oxidase (ACOX2)ACSVL, Acyl-CoA oxidase 1 (ACOX1)Long-chain acyl-CoA synthetase (ACSL), Carnitine palmitoyltransferase (CPT) system, Mitochondrial acyl-CoA dehydrogenases (e.g., VLCAD, LCAD)Phytanoyl-CoA α-hydroxylase (for the precursor phytanic acid), ACOX2
Signaling Role High-affinity ligand for PPARαHigh-affinity ligand for PPARαLower affinity ligand for PPARα; involved in various signaling pathwaysHigh-affinity ligand for PPARα
Effect on Membrane Fluidity Increases membrane fluidityMinimal effect on fluidityDecreases membrane fluidity (as a saturated fatty acid)Increases membrane fluidity
Subcellular Localization of Metabolism Peroxisomes, Endoplasmic ReticulumPeroxisomes, Endoplasmic ReticulumMitochondria, Endoplasmic ReticulumPeroxisomes
Transport into Mitochondria Not a primary site of oxidationNot a primary site of oxidationRequires Carnitine shuttleNot a primary site of oxidation

Signaling Pathways: The Role of PPARα Activation

Very-long-chain and branched-chain acyl-CoAs are potent activators of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a master regulator of lipid metabolism.[1][2] The binding of these acyl-CoAs to PPARα induces a conformational change that promotes the transcription of genes encoding for enzymes involved in their own degradation, primarily within peroxisomes.[1][3] This represents a key feedback mechanism for cellular management of these potentially toxic lipid species.

PPARalpha_Signaling cluster_0 Nucleus BC_VLCFA_CoA This compound (and other BC-VLCFA-CoAs) PPARa PPARα BC_VLCFA_CoA->PPARa Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Increased Transcription of Target Genes (e.g., ACOX2) PPRE->Gene_Expression Drives Peroxisomal_Oxidation Enhanced Peroxisomal β-oxidation Gene_Expression->Peroxisomal_Oxidation Leads to

Caption: PPARα activation by branched-chain very-long-chain acyl-CoAs.

Experimental Workflows and Protocols

The functional characterization of novel acyl-CoAs like this compound requires a multi-faceted experimental approach. Below is a generalized workflow and detailed protocols for key experiments.

General Experimental Workflow

Experimental_Workflow start Cell Culture and Treatment with Labeled Fatty Acid extraction Lipid and Metabolite Extraction start->extraction derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) (for GC-MS) extraction->derivatization lcms Acyl-CoA Analysis (LC-MS/MS) extraction->lcms gcms Fatty Acid Profile Analysis (GC-MS) derivatization->gcms data_analysis Data Analysis and Interpretation lcms->data_analysis gcms->data_analysis binding_assay In vitro PPARα Ligand Binding Assay binding_assay->data_analysis

Caption: Workflow for analyzing the metabolism and signaling of a novel acyl-CoA.

Detailed Experimental Protocols

1. Cell Culture and Isotope Labeling for Metabolic Tracing

This protocol allows for the tracing of the metabolic fate of 24-Methylpentacosanoic acid within a cellular system.

  • Cell Seeding: Plate human hepatoma (HepG2) cells or skin fibroblasts in 6-well plates at a density of 5 x 105 cells/well and allow them to adhere for 24 hours.

  • Preparation of Labeled Fatty Acid: Prepare a 10 mM stock solution of 13C-labeled 24-Methylpentacosanoic acid complexed to bovine serum albumin (BSA) in a 5:1 molar ratio.

  • Cell Treatment: Replace the culture medium with a fresh medium containing the 13C-labeled fatty acid-BSA complex at a final concentration of 50 µM. Incubate for various time points (e.g., 0, 6, 12, 24 hours).

  • Cell Harvesting: At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS), then scrape the cells into 1 mL of ice-cold 80% methanol (B129727).

  • Metabolite Extraction: Sonicate the cell suspension on ice for 3 x 10 seconds. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant for subsequent analysis.

2. Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol is designed for the sensitive detection and quantification of acyl-CoA species from cell extracts.[4][5]

  • Sample Preparation: To the methanolic cell extract, add internal standards (e.g., 13C-labeled palmitoyl-CoA).

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash with 5% methanol to remove salts. Elute the acyl-CoAs with 80% methanol.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each acyl-CoA of interest. For a generic acyl-CoA, a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often observed.

  • Quantification: Calculate the concentration of each acyl-CoA species by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

3. In Vitro PPARα Ligand Binding Assay

This fluorescence-based assay determines the binding affinity of a given acyl-CoA to the PPARα ligand-binding domain (LBD).[1][2]

  • Reagents:

    • Recombinant human PPARα-LBD.

    • A fluorescent PPARα ligand (e.g., a fluorescently labeled known agonist).

    • Test compounds: this compound and other acyl-CoAs.

  • Procedure:

    • In a 96-well black plate, add a fixed concentration of PPARα-LBD and the fluorescent ligand to a binding buffer.

    • Add increasing concentrations of the test acyl-CoAs (competitors).

    • Incubate at room temperature for 1 hour to reach equilibrium.

  • Measurement: Measure the fluorescence polarization or quenching of the fluorescent ligand. A decrease in polarization or fluorescence indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound. Calculate the half-maximal inhibitory concentration (IC50) and subsequently the dissociation constant (Kd) to determine the binding affinity.

Conclusion

While direct experimental evidence for this compound is currently scarce, its structural characteristics as a branched-chain very-long-chain acyl-CoA allow for several functional predictions. It is likely metabolized primarily through peroxisomal β-oxidation and acts as a high-affinity ligand for PPARα, thereby influencing the expression of genes involved in lipid metabolism. Its methyl branch is expected to increase the fluidity of cellular membranes. These properties distinguish it from straight-chain long-chain acyl-CoAs like palmitoyl-CoA, which are primarily oxidized in the mitochondria and have a lesser effect on membrane fluidity. Further research employing the experimental approaches outlined in this guide is necessary to fully elucidate the specific functional roles of this compound and other novel branched-chain fatty acids in health and disease.

References

A Comparative Guide to the Quantification of 24-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid species is paramount. This guide provides a comparative overview of two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 24-Methylpentacosanoyl-CoA, a long-chain fatty acyl-CoA. The methodologies presented are based on established principles for the analysis of similar long-chain acyl-CoA molecules.

Quantitative Performance of Analytical Methods

The following table summarizes the key performance metrics for two distinct LC-MS/MS methods for the quantification of this compound. These metrics are essential for selecting the most appropriate method based on the specific requirements of a study, such as sensitivity and sample throughput.

Performance MetricMethod 1: High-Resolution LC-MS/MSMethod 2: Rapid-Flow LC-MS/MS
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL1.5 ng/mL
Linearity (R²) >0.995>0.992
Intra-day Precision (%CV) < 5%< 8%
Inter-day Precision (%CV) < 7%< 10%
Accuracy (%) 95-105%92-108%
Analysis Time per Sample 20 minutes8 minutes

Detailed Experimental Protocols

The success of any quantification method relies heavily on a well-defined experimental protocol. Below are the detailed methodologies for the two compared LC-MS/MS methods.

Method 1: High-Resolution LC-MS/MS

This method is designed for high sensitivity and specificity, making it ideal for studies where detecting trace amounts of this compound is critical.

1. Sample Preparation:

  • Homogenize 50-100 mg of tissue in a 2:1 methanol/water solution.

  • Perform a liquid-liquid extraction using chloroform (B151607) and water to separate the lipid-containing organic phase.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solution of 90% acetonitrile (B52724) with 10 mM ammonium (B1175870) acetate.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 95% B over 15 minutes, followed by a 3-minute wash at 95% B and a 2-minute re-equilibration at 60% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.

      • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor.

    • Collision Energy: Optimized for the specific precursor-product pair.

Method 2: Rapid-Flow LC-MS/MS

This method is optimized for higher throughput, making it suitable for screening large numbers of samples where extreme sensitivity is not the primary concern.

1. Sample Preparation:

  • Utilize a streamlined solid-phase extraction (SPE) protocol for sample cleanup.[2]

  • Load the tissue homogenate onto a C18 SPE cartridge.

  • Wash the cartridge with a low-organic-content solvent to remove interfering substances.

  • Elute the acyl-CoAs with a high-organic-content solvent (e.g., acetonitrile).

  • Evaporate the eluate and reconstitute in the initial mobile phase conditions.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column with a larger particle size for higher flow rates (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (for high pH separation).[2][3]

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient: A rapid linear gradient from 50% B to 98% B over 5 minutes, followed by a 1-minute wash and 2-minute re-equilibration.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ESI.

    • Scan Type: MRM.

    • Hypothetical MRM Transitions: Same as Method 1, but with potentially wider mass windows to accommodate the faster scan speeds.

    • Collision Energy: Optimized for the specific transitions.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample homogenize Homogenization tissue->homogenize extract Lipid Extraction homogenize->extract reconstitute Reconstitution extract->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms process Peak Integration & Quantification ms->process report Results Reporting process->report

Caption: General workflow for the quantification of this compound.

signaling_pathway_example Fatty_Acid 24-Methylpentacosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Metabolic_Pathways Downstream Metabolic Pathways (e.g., Beta-oxidation) Target_Molecule->Metabolic_Pathways

Caption: Biosynthesis of this compound.

References

The Emerging Role of ELOVL1 Inhibition in Very Long-Chain Fatty Acid Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic development for metabolic disorders, particularly those characterized by the accumulation of very long-chain fatty acids (VLCFAs), the enzyme Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is emerging as a pivotal therapeutic target. This guide provides a comparative analysis of targeting ELOVL1 against other therapeutic modalities for X-linked adrenoleukodystrophy (X-ALD), a prototypic VLCFA disorder. Due to the limited direct research on 24-Methylpentacosanoyl-CoA, this document will focus on the broader, more extensively researched strategy of inhibiting the synthesis of C24 and C26 VLCFAs, for which ELOVL1 is a key enzyme.

X-linked adrenoleukodystrophy is a genetic disorder caused by mutations in the ABCD1 gene, leading to the pathological accumulation of VLCFAs in tissues and plasma. This accumulation is particularly detrimental to the adrenal glands and the myelin in the central nervous system.[1][2] Therapeutic strategies have historically focused on dietary interventions, and more recently, on gene therapy and allogeneic hematopoietic stem cell transplantation.[3]

Comparative Efficacy of Therapeutic Strategies for X-ALD

The following table summarizes the quantitative data on the efficacy of various therapeutic approaches for X-ALD, with a focus on their impact on VLCFA levels and clinical outcomes.

Therapeutic StrategyMechanism of ActionKey Efficacy DataReferences
ELOVL1 Inhibition (e.g., CPD37) Substrate reduction therapy; directly inhibits the enzyme responsible for the elongation of C22 and C24 fatty acids.In an X-ALD mouse model, daily oral administration of CPD37 (100 mg/kg/day) reduced plasma C26:0 levels to wild-type-like levels within 30 days. After 8 months, a 66% reduction in C26:0 was observed in the central nervous system. In patient-derived fibroblasts, CPD37 reduced C26:0-containing sphingomyelin (B164518) with an EC50 of 52 nM.[4][5]
ELOVL1 Inhibition (Bezafibrate) Competitive inhibitor of ELOVL1.In X-ALD patient fibroblasts, bezafibrate (B1666932) at 400 µmol/L reduced de novo VLCFA synthesis to control levels. However, a clinical trial in AMN patients (up to 800 mg/day for 12 weeks) showed no significant reduction in plasma or lymphocyte VLCFA levels, likely due to insufficient plasma concentrations.[6][7][8]
Lorenzo's Oil A 4:1 mixture of glyceryl trioleate and glyceryl trierucate. It is believed to competitively inhibit ELOVL1.Normalizes plasma C24:0 and C26:0 levels in X-ALD patients.[9] However, it does not arrest or ameliorate neurological symptoms in patients with established cerebral ALD.[9][10] May have a preventive effect in asymptomatic boys.[9][10]
ABCD1 Gene Therapy (Lenti-D) Introduces a functional copy of the ABCD1 gene into the patient's hematopoietic stem cells.In a Phase 2/3 clinical trial for cerebral ALD, 88% (15 of 17) of patients were alive and free of major functional disabilities at 24 months post-treatment. The treatment stabilized the progression of the disease.[1][11]
ABCD2 Upregulation (e.g., Metformin) Aims to compensate for the lack of functional ABCD1 by increasing the expression of the related transporter, ABCD2.Metformin (100 mg/kg in drinking water for 60 days) increased Abcd2 protein levels in the brain and spinal cord of an X-ALD mouse model and decreased VLCFA levels in patient-derived fibroblasts.[12]

Signaling and Experimental Workflow Diagrams

To visually represent the underlying biology and experimental approaches, the following diagrams have been generated using Graphviz.

VLCFA_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome C16_CoA Long-Chain Acyl-CoA (e.g., C16:0-CoA) ELOVL6 ELOVL6 C16_CoA->ELOVL6 C22_CoA C22:0-CoA ELOVL6->C22_CoA ELOVL1 ELOVL1 C22_CoA->ELOVL1 C24_CoA C24:0-CoA ELOVL1->C24_CoA ELOVL1_2 ELOVL1 C24_CoA->ELOVL1_2 C26_CoA Very Long-Chain Acyl-CoA (C26:0-CoA) ELOVL1_2->C26_CoA ABCD1 ABCD1 Transporter C26_CoA->ABCD1 Transport Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL6 Malonyl_CoA->ELOVL1 Malonyl_CoA->ELOVL1_2 Inhibitor ELOVL1 Inhibitor (e.g., CPD37) Inhibitor->ELOVL1 Inhibitor->ELOVL1_2 Degradation β-oxidation ABCD1->Degradation ABCD1_mut Mutated in X-ALD ABCD1->ABCD1_mut

Caption: VLCFA synthesis pathway and the role of ELOVL1.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Cell_Culture Culture X-ALD Patient Fibroblasts Compound_Treatment Treat cells with ELOVL1 inhibitor Cell_Culture->Compound_Treatment Enzyme_Assay ELOVL1 Activity Assay (Microsomes + Substrates) Cell_Culture->Enzyme_Assay Lipid_Extraction Lipid Extraction Compound_Treatment->Lipid_Extraction VLCFA_Quantification Quantify VLCFA levels (GC-MS) Lipid_Extraction->VLCFA_Quantification VLCFA_Analysis VLCFA Quantification (GC-MS) Animal_Model X-ALD Mouse Model (Abcd1 knockout) Drug_Administration Administer ELOVL1 inhibitor (e.g., oral gavage) Animal_Model->Drug_Administration Sample_Collection Collect Plasma and CNS Tissues Drug_Administration->Sample_Collection Sample_Collection->VLCFA_Analysis

Caption: Experimental workflow for validating an ELOVL1 inhibitor.

Detailed Experimental Protocols

Measurement of Very Long-Chain Fatty Acid Levels in Cultured Cells

This protocol outlines the general steps for quantifying VLCFA levels in patient-derived fibroblasts, a common method for assessing the efficacy of potential therapeutic compounds.

a. Cell Culture and Treatment:

  • X-ALD patient-derived fibroblasts are cultured under standard conditions (e.g., DMEM with 10% FBS).

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then treated with the experimental compound (e.g., an ELOVL1 inhibitor) at various concentrations for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

b. Lipid Extraction:

  • After treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • Total lipids are extracted from the cells using a solvent system, typically a mixture of hexane (B92381) and isopropanol.

c. Fatty Acid Methyl Ester (FAME) Derivatization:

  • The extracted lipids are saponified using a methanolic base (e.g., sodium methoxide) to release the fatty acids from complex lipids.

  • The fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs) by heating with a reagent like boron trifluoride-methanol. This step increases the volatility of the fatty acids for gas chromatography.

d. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The FAMEs are separated and quantified using a gas chromatograph coupled to a mass spectrometer.

  • A capillary column (e.g., DB-1) is used for separation.[13]

  • The mass spectrometer identifies and quantifies the different FAMEs based on their mass-to-charge ratio and fragmentation patterns. An internal standard (e.g., C17:0 or a stable-isotope-labeled VLCFA) is added at the beginning of the extraction to normalize for variations in extraction efficiency and instrument response.[13][14]

ELOVL1 Enzyme Activity Assay

This assay measures the enzymatic activity of ELOVL1 directly, often using microsomal fractions from cells overexpressing the enzyme.

a. Preparation of Microsomes:

  • Cells (e.g., HeLa or HEK293) are engineered to overexpress the ELOVL1 enzyme.

  • The cells are harvested and homogenized. The microsomal fraction, which contains the endoplasmic reticulum where ELOVL1 resides, is isolated by differential centrifugation.

b. Enzyme Reaction:

  • The microsomal preparation is incubated in a reaction buffer (e.g., HEPES buffer, pH 6.8) with the necessary substrates: a long-chain acyl-CoA (e.g., C22:0-CoA), malonyl-CoA (often radiolabeled, e.g., with ¹⁴C), and NADPH.[5][15]

  • The reaction is initiated by the addition of the substrates and incubated at 37°C for a specific time (e.g., 30-90 minutes).[5][16]

c. Reaction Termination and Product Analysis:

  • The reaction is stopped, for example, by the addition of a strong acid.

  • The resulting fatty acyl-CoAs are extracted and analyzed. If a radiolabeled substrate was used, the incorporation of the radiolabel into the elongated product can be measured by scintillation counting. Alternatively, the products can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the elongated acyl-CoAs.[15]

Conclusion

Targeting ELOVL1 presents a promising substrate reduction therapy for X-ALD and potentially other disorders of VLCFA metabolism. Preclinical data for specific ELOVL1 inhibitors show significant reductions in pathogenic VLCFAs in both cellular and animal models. While this approach is still in the developmental stage, it offers a compelling alternative to more complex interventions like gene therapy. Further research is needed to establish the long-term safety and efficacy of ELOVL1 inhibitors in a clinical setting. This comparative guide underscores the importance of a multi-faceted approach to treating complex metabolic diseases, with ELOVL1 inhibition representing a targeted and potentially transformative strategy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biochemical activity of branched-chain very-long-chain fatty acids (VLCFAs), with a focus on understanding the functional implications of molecules like 24-Methylpentacosanoyl-CoA. In the absence of direct independent replication studies for this compound, this document leverages available data on structurally similar branched-chain fatty acids (BCFAs) and compares them with their straight-chain counterparts. The primary focus of this comparison is the interaction with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of various fatty acyl-CoA esters to the PPARα receptor, providing a quantitative comparison between branched-chain and straight-chain VLCFAs. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding affinity.

Fatty Acyl-CoA EsterChain Length & StructureBinding Affinity (Kd) to PPARα (nM)Reference
Phytanoyl-CoAC20 (branched)11 ± 1[1][2]
Pristanoyl-CoAC19 (branched)12 ± 1[1][2]
Lignoceroyl-CoAC24:0 (straight-chain)Data not explicitly provided, but implied weaker binding than unsaturated VLCFA-CoAs[1][2]
Hexacosanoyl-CoAC26:0 (straight-chain)Data not explicitly provided, but implied weaker binding than unsaturated VLCFA-CoAs[1][2]
Arachidonoyl-CoAC20:4 (polyunsaturated)20[1]

Note: While direct binding data for this compound is not available in the reviewed literature, the data for phytanoyl-CoA and pristanoyl-CoA, which are also branched-chain fatty acyl-CoAs, suggest that branching can significantly influence binding to nuclear receptors like PPARα.[1][2]

Experimental Protocols

Fluorescence Quenching Binding Assay for PPARα

This protocol outlines a method to determine the binding affinity of fatty acyl-CoA esters to the PPARα ligand-binding domain (LBD), similar to the methodology that would have been used to generate the data in the table above.

Objective: To measure the dissociation constant (Kd) of a ligand (e.g., this compound) for the PPARα-LBD.

Materials:

  • Recombinant human PPARα-LBD

  • Ligand of interest (e.g., phytanoyl-CoA, lignoceroyl-CoA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Dissolve the PPARα-LBD in PBS to a final concentration of 1 µM.

    • Prepare a stock solution of the ligand of interest in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in PBS to a range of concentrations (e.g., from 1 nM to 10 µM).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan and tyrosine residues in the protein) and the emission wavelength to scan from 300 to 400 nm.

    • Place the PPARα-LBD solution in a quartz cuvette and record the initial fluorescence spectrum.

    • Add increasing concentrations of the ligand to the cuvette, incubating for 2 minutes after each addition.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Determine the maximum fluorescence emission wavelength.

    • Calculate the change in fluorescence intensity (quenching) at the maximum emission wavelength for each ligand concentration.

    • Plot the change in fluorescence intensity against the ligand concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Gas Chromatography-Mass Spectrometry (GC-MS) for VLCFA Analysis

This protocol provides a general workflow for the extraction and analysis of very-long-chain fatty acids from biological samples.

Objective: To identify and quantify the levels of specific VLCFAs, such as this compound and its straight-chain analogs, in a biological sample.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., deuterated C27:0)

  • Chloroform/methanol (B129727) mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-1ms)

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the biological sample.

    • Add the chloroform/methanol mixture and the internal standard to the homogenate.

    • Vortex thoroughly and incubate at room temperature.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Add 14% BF3 in methanol to the dried lipid extract.

    • Heat at 100°C for 30 minutes.

    • Cool to room temperature and add hexane and water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAME extract into the GC-MS.

    • Use a temperature program that allows for the separation of VLCFAs.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.

    • Identify individual FAMEs based on their retention times and mass spectra compared to known standards.

    • Quantify the fatty acids by comparing the peak area of each analyte to the peak area of the internal standard.

Mandatory Visualization

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Branched-Chain Fatty Acyl-CoA (e.g., this compound) FABP Fatty Acid Binding Protein Ligand->FABP Binds to Ligand_FABP Ligand-FABP Complex FABP->Ligand_FABP PPARa PPARα Ligand_FABP->PPARa Translocates to Nucleus and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Forms Heterodimer with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., genes for β-oxidation) PPRE->Target_Genes Initiates

Caption: PPARα signaling pathway activated by a branched-chain fatty acyl-CoA.

Experimental_Workflow_VLCFA_Analysis Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization FAME Derivatization (BF3/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: Experimental workflow for the analysis of Very-Long-Chain Fatty Acids (VLCFAs).

References

A Comparative Guide to the Metabolic Fate of 24-Methylpentacosanoyl-CoA in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic processing of 24-Methylpentacosanoyl-CoA, a 3-methyl branched-chain very-long-chain fatty acid (VLCFA), in different cellular environments, primarily focusing on hepatocytes and fibroblasts. Understanding these cell-type-specific differences is crucial for research into metabolic disorders, neurodegenerative diseases, and the development of targeted therapeutics.

Introduction to this compound Metabolism

This compound is a saturated fatty acid characterized by a 25-carbon backbone with a methyl group at the 24th position. Due to the presence of a methyl group at the beta-carbon (C3 from the carboxyl end), it cannot be directly degraded by the mitochondrial beta-oxidation pathway. Instead, it undergoes an initial alpha-oxidation step within peroxisomes. This process is critical for the breakdown of dietary branched-chain fatty acids derived from sources like chlorophyll. Deficiencies in this pathway can lead to the accumulation of these lipids, resulting in severe neurological disorders such as Refsum disease.

Core Metabolic Pathway: Peroxisomal Alpha-Oxidation

The initial and obligatory step in the degradation of this compound occurs in the peroxisome. This pathway, known as alpha-oxidation, removes a single carbon atom to produce a shorter fatty acid that is a suitable substrate for subsequent beta-oxidation.

The key enzymatic steps are:

  • Hydroxylation: this compound is hydroxylated at the alpha-carbon by phytanoyl-CoA 2-hydroxylase (PHYH) . This is a rate-limiting step requiring Fe(II) and 2-oxoglutarate as co-substrates.

  • Cleavage: The resulting 2-hydroxy-24-methylpentacosanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction yields 2,6,10,14-tetramethylpentadecanal (pristanal) and formyl-CoA .

  • Oxidation: Pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase.

  • Activation: Pristanic acid is subsequently activated to pristanoyl-CoA , which can then enter the peroxisomal beta-oxidation pathway.

Comparative Metabolic Activity: Hepatocytes vs. Fibroblasts

While the core alpha-oxidation pathway is conserved, the rate of metabolism and the subsequent fate of the resulting products can differ significantly between cell types, such as hepatocytes (liver cells) and fibroblasts (connective tissue cells).

Quantitative Comparison of Alpha-Oxidation Rates

Direct comparative data for this compound is limited. However, studies using phytanic acid, a structurally similar 3-methyl branched-chain fatty acid, provide valuable insights into the relative metabolic capacities of these cell types.

Cell TypeSubstrateOrganismOxidation RateCitation
Human Skin FibroblastsPhytanic AcidHuman37.1 ± 2.65 pmol/hr/mg protein[1]
Primary HepatocytesPhytanic AcidRat~1.17 nmol/hr/mg protein*[1]

*Calculated from 7 nmol/min/10^8 cells, assuming ~10^6 cells/mg protein and a 60-minute incubation.

This data, while not a direct comparison under identical conditions, suggests that hepatocytes have a significantly higher capacity for alpha-oxidation of branched-chain fatty acids compared to fibroblasts. This is consistent with the liver's central role in metabolizing xenobiotics and complex lipids.

Fate of Peroxisomal Beta-Oxidation Products

Following alpha-oxidation, pristanoyl-CoA undergoes several cycles of beta-oxidation within the peroxisome, yielding acetyl-CoA, propionyl-CoA, and a medium-chain fatty acyl-CoA. The export and subsequent metabolism of these products show cell-type-specific preferences.

  • Hepatocytes: In liver cells, the export of these shorter-chain acyl-CoAs from the peroxisome is thought to be predominantly mediated by acyl-CoA thioesterases (ACOTs) . These enzymes hydrolyze the acyl-CoAs to their free fatty acids, which can then exit the peroxisome.

  • Fibroblasts: In contrast, fibroblasts appear to preferentially utilize a carnitine-dependent export mechanism. The medium-chain acyl-CoAs and acetyl-CoA are converted to their respective acylcarnitine esters by carnitine O-octanoyltransferase (CROT) and carnitine acetyltransferase (CRAT). These acylcarnitines are then transported out of the peroxisome for further metabolism in the mitochondria.

Experimental Protocols

Measurement of Peroxisomal Alpha-Oxidation

This protocol is adapted from studies on phytanic acid oxidation and can be applied to this compound.

Objective: To quantify the rate of alpha-oxidation in cultured hepatocytes and fibroblasts.

Materials:

  • Cultured human skin fibroblasts and primary human hepatocytes.

  • [1-¹⁴C]-24-Methylpentacosanoic acid (radiolabeled substrate).

  • Cell culture medium and reagents.

  • Subcellular fractionation reagents.

  • Scintillation counter and vials.

  • HPLC system.

  • Reaction buffer: 25mM Tris-HCl, 10mM ATP, 5mM MgCl₂, 0.2mM Coenzyme A, 0.5mM (NH₄)₂Fe(SO₄)₂, 1mM 2-oxoglutarate, 1mM ascorbate, 0.25mM dithiothreitol, pH 7.5.

Procedure:

  • Cell Culture: Culture human skin fibroblasts and primary hepatocytes to confluence under standard conditions.

  • Substrate Preparation: Prepare the radiolabeled this compound substrate by enzymatic activation of [1-¹⁴C]-24-Methylpentacosanoic acid.

  • Homogenization and Fractionation: Harvest cells and prepare a post-nuclear supernatant. Isolate the peroxisomal fraction using a density gradient centrifugation method.

  • Protein Quantification: Determine the protein concentration of the peroxisomal fractions using a standard assay (e.g., Bradford or BCA).

  • Enzymatic Reaction: Incubate a known amount of the peroxisomal fraction (e.g., 50-100 µg of protein) with the reaction buffer containing [1-¹⁴C]-24-Methylpentacosanoyl-CoA at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Analysis: Stop the reaction by adding acid. Analyze the reaction products by HPLC to separate the substrate from the alpha-oxidation product (pristanic acid).

  • Quantification: Measure the radioactivity in the collected HPLC fractions corresponding to the product using a scintillation counter.

  • Calculation: Calculate the rate of oxidation as pmol or nmol of product formed per hour per milligram of protein.

Visualizing the Metabolic Pathways

DOT Language Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_alpha_ox Alpha-Oxidation cluster_beta_ox Beta-Oxidation (3 cycles) cluster_export Export & Further Metabolism cluster_hepatocyte Hepatocyte cluster_fibroblast Fibroblast This compound This compound 2-Hydroxy-24-methylpentacosanoyl-CoA 2-Hydroxy-24-methylpentacosanoyl-CoA This compound->2-Hydroxy-24-methylpentacosanoyl-CoA PHYH (Fe2+, 2-OG) Pristanoyl-CoA Pristanoyl-CoA Pristanal Pristanal 2-Hydroxy-24-methylpentacosanoyl-CoA->Pristanal HACL1 (TPP) Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid ALDH Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase Products Medium-Chain Acyl-CoA + Acetyl-CoA + Propionyl-CoA Pristanoyl-CoA->Products ACOX1, MFE2, Thiolase H_ACOT ACOT Products->H_ACOT F_CRAT_CROT CRAT/CROT Products->F_CRAT_CROT H_FFA Free Fatty Acids H_ACOT->H_FFA H_Mito Mitochondrial Beta-Oxidation H_FFA->H_Mito F_Acylcarnitine Acylcarnitines F_CRAT_CROT->F_Acylcarnitine F_Mito Mitochondrial Beta-Oxidation F_Acylcarnitine->F_Mito

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Alpha-Oxidation Assay cluster_analysis Data Analysis A Culture Hepatocytes & Fibroblasts B Homogenize Cells A->B C Isolate Peroxisomes (Density Gradient) B->C D Quantify Protein C->D E Incubate Peroxisomes with [1-14C]-24-Methylpentacosanoyl-CoA (37°C) D->E F Stop Reaction (Acidification) E->F G Separate Products (HPLC) F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate Oxidation Rate (pmol/hr/mg protein) H->I J Compare Rates between Hepatocytes and Fibroblasts I->J

Caption: Workflow for comparing alpha-oxidation rates.

Conclusion

The metabolic fate of this compound is dictated by a specialized peroxisomal alpha-oxidation pathway. While this pathway is ubiquitous, its efficiency and the subsequent handling of metabolic intermediates vary significantly across different cell types. Hepatocytes exhibit a substantially higher capacity for the initial alpha-oxidation step compared to fibroblasts. Furthermore, these cell types employ distinct strategies for exporting the chain-shortened products from the peroxisome, with hepatocytes favoring a thioesterase-dependent route and fibroblasts a carnitine-dependent shuttle. These differences underscore the specialized metabolic roles of different tissues and are critical considerations for understanding the pathophysiology of peroxisomal disorders and for the development of cell-type-specific therapeutic interventions.

References

Navigating the Lipid Landscape: A Comparative Guide to Organisms with Varying Very-Long-Chain Fatty Acid Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the lipidomic profiles of organisms characterized by differential levels of very-long-chain fatty acids (VLCFAs), with a focus on C24-26 chain lengths, including molecules such as 24-Methylpentacosanoyl-CoA. It is intended for researchers, scientists, and drug development professionals investigating the roles of these complex lipids in health and disease. This document synthesizes current understanding and provides a framework for standardized experimental approaches and data presentation.

Very-long-chain fatty acids are lipids with hydrocarbon chains of 22 carbon atoms or more.[1] They are fundamental components of cellular structures, including sphingolipids and glycerophospholipids, and play a crucial role in maintaining the integrity and fluidity of cell membranes.[1][2] Both deficiencies and excesses in VLCFA levels have been linked to severe neurological and metabolic disorders, such as adrenoleukodystrophy and ichthyosis, underscoring the importance of their precise regulation.[1][2][3]

Comparative Lipidomic Profiles

Table 1: Hypothetical Comparative Lipidomics Data

Lipid ClassSub-ClassOrganism A (Normal VLCFA Levels) - Relative Abundance (%)Organism B (High VLCFA Levels) - Relative Abundance (%)Fold Change (B/A)p-value
Sphingolipids Ceramides (d18:1/24:0)2.55.02.0<0.01
Sphingomyelin (d18:1/24:0)1.83.51.94<0.01
Glucosylceramides (d18:1/24:0)0.51.22.4<0.05
Glycerophospholipids Phosphatidylcholine (18:0/24:1)3.24.81.5<0.05
Phosphatidylethanolamine (18:1/24:1)2.13.01.43<0.05
Free Fatty Acids C24:0 (Lignoceric acid)0.82.43.0<0.01
C26:0 (Cerotic acid)0.21.05.0<0.001

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Accurate and reproducible quantification of VLCFAs is critical for comparative lipidomics. The following outlines a standard workflow for the analysis of VLCFAs from biological samples.

1. Lipid Extraction:

A common method for extracting a broad range of lipids from tissues or cells is the Folch or Bligh-Dyer method, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.[4] For high-throughput applications, a single-phase extraction with a chloroform:methanol:acetone mixture can also be effective.[4]

2. Sample Derivatization (for GC-MS):

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acyl chains are typically derivatized to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol. This increases their volatility for separation in the gas phase.

3. Mass Spectrometry Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for VLCFA analysis.[2][3][5]

  • Chromatography: Reversed-phase chromatography using a C18 column can separate different lipid species based on their acyl chain length and degree of saturation.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is often used for its high sensitivity and ability to perform targeted analyses like Multiple Reaction Monitoring (MRM).[3][5]

  • Quantification: Absolute quantification is achieved by using a dilution series of authentic lipid standards and correcting for extraction efficiency with internal standards (often deuterated versions of the lipids of interest).[3] Results are typically reported in µM for liquid samples or µg/mg for solid tissues.[2]

Visualizing Pathways and Workflows

Understanding the metabolic context of VLCFAs is essential for interpreting lipidomic data. The following diagrams illustrate a simplified metabolic pathway for VLCFA synthesis and a typical experimental workflow for comparative lipidomics.

VLCFA_Metabolic_Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Elongation_Cycle Fatty Acid Elongation (ELOVL enzymes) Malonyl_CoA->Elongation_Cycle + LCFA_CoA Long-Chain Acyl-CoA (e.g., C16:0-CoA) LCFA_CoA->Elongation_Cycle VLCFA_CoA Very-Long-Chain Acyl-CoA (>C22-CoA) Elongation_Cycle->VLCFA_CoA Complex_Lipids Incorporation into Complex Lipids (e.g., Sphingolipids) VLCFA_CoA->Complex_Lipids Peroxisomal_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Peroxisomal_Oxidation Degradation_Products Degradation Products (e.g., Acetyl-CoA) Peroxisomal_Oxidation->Degradation_Products

Caption: Simplified metabolic pathway of VLCFA synthesis and degradation.

Lipidomics_Workflow Sample_Collection Sample Collection (e.g., Tissue, Plasma) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample_Collection->Lipid_Extraction Analysis LC-MS/MS Analysis Lipid_Extraction->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Fold Change, p-value) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Standard experimental workflow for comparative lipidomics.

References

Safety Operating Guide

Proper Disposal Procedures for 24-Methylpentacosanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 24-Methylpentacosanoyl-CoA, a long-chain fatty acyl-CoA derivative.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), standard laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Avoid Inhalation and Contact: Prevent the generation and inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Spill Management: In the event of a spill, collect the material using absorbent pads for liquids or by carefully sweeping up solids. Clean the spill area with soap and water. Ensure that spilled material does not enter drains.

Step-by-Step Disposal Protocol

As a non-hazardous substance, the disposal of this compound is less stringent than for hazardous materials. However, it is crucial to adhere to institutional and local regulations.

  • Consult Local and Institutional Guidelines: Before proceeding with disposal, always consult your institution's Environmental Health and Safety (EHS) department for specific procedures regarding non-hazardous chemical waste. Regulations can vary significantly between jurisdictions.

  • Segregate Waste: Do not mix non-hazardous waste with hazardous waste streams. Combining them will necessitate treating the entire mixture as hazardous, leading to increased disposal costs and complexity.

  • Disposal of Solid Waste:

    • Place uncontaminated, solid this compound in a securely sealed container.

    • Label the container clearly as "Non-Hazardous Waste" and specify the contents ("this compound").

    • Dispose of the container in the regular laboratory trash, provided this is permitted by your institution's policies.

  • Disposal of Solutions:

    • For aqueous solutions, check with your EHS department. In some cases, small quantities of non-hazardous, water-soluble materials may be approved for drain disposal with copious amounts of water. However, this is not a universal practice and requires explicit approval.

    • For solutions in organic solvents, the solvent will likely dictate the disposal method. The mixture should be treated as hazardous waste according to the solvent's properties and disposed of through your institution's chemical waste program.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • Deface the label on the empty container before placing it in the appropriate recycling or trash receptacle as per institutional guidelines.

Physical and Chemical Properties of Long-Chain Fatty Acyl-CoAs

The following table summarizes key physical and chemical properties relevant to the handling and disposal of long-chain fatty acyl-CoAs, the class of molecules to which this compound belongs.

PropertyValue/Information
Physical State Typically solid at room temperature.
Solubility in Water Generally insoluble or poorly soluble in water. Solubility decreases as the carbon chain length increases.[1]
Solubility in Organic Solvents Soluble in many organic solvents.
Stability Stable under normal laboratory conditions. Solutions should be stored frozen for long-term stability.
Toxicity Not classified as hazardous. However, high concentrations of long-chain fatty acids can have cytotoxic effects.

Experimental Protocol: Acyl-CoA Synthetase Activity Assay

This compound can be used as a substrate in enzymatic assays, such as those measuring the activity of acyl-CoA synthetases. Below is a generalized methodology for such an experiment.

Objective: To determine the activity of a long-chain acyl-CoA synthetase (LACS) using this compound as a substrate.

Materials:

  • Purified LACS enzyme or cell lysate containing the enzyme

  • This compound

  • ATP (Adenosine triphosphate)

  • Coenzyme A (CoA)

  • Magnesium Chloride (MgCl2)

  • Buffer solution (e.g., Tris-HCl)

  • Detection reagent (e.g., a fluorescent probe that reacts with a byproduct of the enzymatic reaction)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents and a reaction buffer.

  • Enzyme Preparation: If using a cell lysate, prepare it according to standard protocols. If using a purified enzyme, dilute it to the desired concentration in the reaction buffer.

  • Reaction Setup: In a microplate, combine the reaction buffer, ATP, CoA, MgCl2, and the detection reagent.

  • Initiate Reaction: Add the LACS enzyme or cell lysate to the wells.

  • Substrate Addition: Start the enzymatic reaction by adding this compound to the wells.

  • Incubation: Incubate the microplate at a controlled temperature for a specific period.

  • Measurement: Measure the signal (e.g., fluorescence) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction based on the change in signal over time.

Visualizing Disposal and Experimental Workflows

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for disposal and a typical experimental workflow.

DisposalDecisionTree start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs check_hazard Is the waste mixed with hazardous material? hazardous_disposal Dispose as Hazardous Waste check_hazard->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Waste Protocol check_hazard->non_hazardous_disposal No consult_ehs->check_hazard solid_or_liquid Solid or Liquid? non_hazardous_disposal->solid_or_liquid solid_disposal Seal, Label, and Place in Approved Trash solid_or_liquid->solid_disposal Solid liquid_disposal Check EHS Policy for Drain Disposal Approval solid_or_liquid->liquid_disposal Liquid drain_approved Approved? liquid_disposal->drain_approved drain_disposal Dispose Down Drain with Copious Water drain_approved->drain_disposal Yes collect_waste Collect for Chemical Waste Pickup drain_approved->collect_waste No

Caption: Disposal Decision Tree for this compound.

ExperimentalWorkflow prep 1. Reagent Preparation (Buffer, ATP, CoA, Substrate) setup 2. Reaction Setup in Microplate prep->setup enzyme 3. Add Enzyme/Cell Lysate setup->enzyme start_reaction 4. Initiate Reaction with This compound enzyme->start_reaction incubate 5. Incubate at Controlled Temperature start_reaction->incubate measure 6. Measure Signal (e.g., Fluorescence) incubate->measure analyze 7. Data Analysis measure->analyze end End: Determine Enzyme Activity analyze->end

Caption: Acyl-CoA Synthetase Assay Workflow.

References

Personal protective equipment for handling 24-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 24-Methylpentacosanoyl-CoA. The content herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Risk Assessment

Given the lack of specific data for this compound, a conservative approach to hazard assessment is necessary. Long-chain fatty acyl-CoAs are integral to cellular metabolism and are not typically classified as highly hazardous.[1][2] However, the toxicological properties of this specific methylated very-long-chain acyl-CoA have not been thoroughly investigated.

Potential Hazards:

  • Inhalation: May cause respiratory tract irritation if in powdered form.

  • Skin Contact: May cause mild skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: The effects of ingestion are unknown.

A risk assessment should be performed for any experiment involving this compound, considering the quantity used, the potential for aerosolization, and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary line of defense to minimize exposure.[3][4][5] The minimum required PPE for handling this compound is outlined below.[6]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesEssential to protect eyes from potential splashes of solutions containing the compound. A face shield may be required over goggles for procedures with a high risk of splashing.[4]
Hand Protection Disposable Nitrile GlovesProvides a barrier against skin contact.[6] It is recommended to inspect gloves before use and to change them immediately if they become contaminated. For extended contact, consider double-gloving.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and personal clothing from contamination.[3]
Respiratory Protection Not generally requiredIf there is a risk of generating aerosols or handling the compound as a fine powder outside of a fume hood, a respirator may be necessary. Consult with your institution's EHS for proper selection and fit-testing.[4]
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect feet from spills and falling objects.[5][6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the bench with absorbent pads.

  • Weighing: If the compound is in solid form, weigh it in a chemical fume hood or a balance enclosure to minimize the risk of inhalation.

  • Solubilization: Dissolve the compound in an appropriate solvent as per the experimental protocol. Handle solutions with care to avoid splashes.

  • Experimental Use: Conduct all procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Post-Handling: After use, decontaminate the work area and any equipment used. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Storage Conditions:

  • Store this compound in a tightly sealed container.

  • Follow the manufacturer's recommendations for storage temperature, which is typically -20°C for long-chain acyl-CoAs to prevent degradation.

  • Store away from strong oxidizing agents.

Disposal Plan

As this compound is a biochemical, it is generally considered non-hazardous waste unless mixed with hazardous solvents.[7][8][9]

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (e.g., contaminated tips, tubes) Labeled Biomedical Waste Bag/ContainerCollect in a designated container for non-hazardous laboratory waste. Follow institutional guidelines for biomedical waste disposal.[10]
Aqueous Solutions Labeled Waste BottleNeutralize if necessary and dispose of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[11] Confirm this is acceptable with your institution's EHS.
Solutions in Organic Solvents Labeled Hazardous Waste BottleDispose of as hazardous chemical waste. The specific waste stream will depend on the solvent used. Do not mix with other waste streams.
Unused Compound Original ContainerDispose of as chemical waste according to institutional procedures.

Experimental Protocols and Visualizations

General Experimental Workflow:

The following diagram illustrates a general workflow for handling this compound in a research setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Compound (in fume hood) prep_area->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate Experiment complete dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Metabolic Context of Long-Chain Acyl-CoAs:

This compound is a very-long-chain fatty acyl-CoA. In general, these molecules are key intermediates in lipid metabolism. They can be directed towards beta-oxidation for energy production or used as substrates for the synthesis of complex lipids. The following diagram provides a simplified overview of these pathways.

G Simplified Metabolic Fate of Long-Chain Acyl-CoAs fatty_acid Fatty Acid (e.g., 24-Methylpentacosanoic Acid) acyl_coa This compound fatty_acid->acyl_coa Acyl-CoA Synthetase beta_oxidation Beta-Oxidation (Mitochondria/Peroxisomes) acyl_coa->beta_oxidation complex_lipids Complex Lipid Synthesis (e.g., Sphingolipids, Glycerolipids) acyl_coa->complex_lipids acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa energy Energy Production (TCA Cycle) acetyl_coa->energy

Caption: The central role of long-chain acyl-CoAs in cellular lipid metabolism.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.